1,3-Diazepane-2-thione
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
1,3-diazepane-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S/c8-5-6-3-1-2-4-7-5/h1-4H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJLVKBAMJHNJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=S)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205609 | |
| Record name | 1,3-Diazepin-2-thione, hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5700-04-9 | |
| Record name | Hexahydro-2H-1,3-diazepine-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5700-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diazepin-2-thione, hexahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005700049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diazepin-2-thione, hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diazepane-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,3-Diazepane-2-thione chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diazepane-2-thione, a cyclic thiourea derivative, holds interest within medicinal chemistry due to the established broad-spectrum biological activities of related heterocyclic compounds. This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and spectral characterization. While specific biological data for this compound is limited, the potential pharmacological relevance of the 1,3-diazepine scaffold is discussed, drawing parallels from existing research on related structures. This guide aims to serve as a foundational resource for researchers investigating this compound and its potential applications.
Chemical Structure and Identifiers
This compound, also known as N,N'-Tetramethylenethiourea or hexahydro-2H-1,3-diazepine-2-thione, is a seven-membered heterocyclic compound. The core structure consists of a diazepane ring with a thione group at the 2-position.
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₅H₁₀N₂S[1]
-
CAS Number: 5700-04-9[1]
-
Canonical SMILES: C1CCNC(=S)NC1[1]
-
InChI Key: ZLJLVKBAMJHNJH-UHFFFAOYSA-N[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and potential in drug delivery systems.
| Property | Value | Reference |
| Molecular Weight | 130.21 g/mol | [1] |
| Melting Point | 178 °C | |
| Boiling Point | 194.4 °C at 760 mmHg | |
| Density | 1.14 g/cm³ | |
| LogP | 0.90190 | |
| Water Solubility | Data not readily available | |
| Appearance | Off-white to pale beige solid |
Synthesis and Characterization
The synthesis of this compound is most commonly achieved through the reaction of 1,4-diaminobutane with carbon disulfide. This reaction is a well-established method for the preparation of cyclic thioureas.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,4-Diaminobutane
-
Carbon disulfide
-
Ethanol (or another suitable solvent)
-
Sodium hydroxide (or other base, optional)
Procedure:
-
In a well-ventilated fume hood, dissolve 1,4-diaminobutane (1.0 eq.) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the solution in an ice bath.
-
Slowly add carbon disulfide (1.0 - 1.2 eq.) dropwise to the stirred solution. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Logical Workflow for Synthesis:
Spectral Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Mass Spectrometry:
-
GC-MS (m/z): Top Peak: 130[1], corresponding to the molecular ion [M]⁺.
NMR Spectroscopy:
The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound recorded in DMSO-d₆.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | 7.32 | br s | N-H |
| 3.19 | t | CH ₂-N | |
| 1.66 | m | CH ₂-CH₂ | |
| ¹³C NMR | 180.9 | - | C =S |
| 46.5 | - | C H₂-N | |
| 27.9 | - | C H₂-CH₂ |
Infrared (IR) Spectroscopy:
-
N-H stretch: ~3200-3400 cm⁻¹ (broad)
-
C-H stretch (aliphatic): ~2850-2960 cm⁻¹
-
C=S stretch (thiourea): ~1250-1350 cm⁻¹
Potential Biological Activity and Therapeutic Relevance
While no specific biological activities or signaling pathways have been reported for this compound, the broader classes of cyclic thioureas and 1,3-diazepine derivatives are known to possess a wide range of pharmacological properties. This suggests that this compound could be a valuable scaffold for drug discovery.
Biological Activities of Cyclic Thioureas
Thiourea and its derivatives have been extensively studied and are known to exhibit a variety of biological effects, including:
-
Antimicrobial and Antifungal Activity: The thiourea moiety is a key pharmacophore in many antimicrobial and antifungal agents.[2]
-
Antiviral Activity: Certain thiourea derivatives have shown promise as antiviral compounds.[3]
-
Anticancer Activity: The ability of the thiourea group to form hydrogen bonds makes it a valuable component in the design of anticancer drugs.[2][3]
-
Enzyme Inhibition: Thiourea derivatives have been shown to inhibit various enzymes, including tyrosinase and cholinesterases.[4]
Pharmacological Relevance of the 1,3-Diazepine Scaffold
The 1,3-diazepine ring is considered a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[5][6] Its derivatives have been investigated for a range of therapeutic applications:
-
Central Nervous System (CNS) Activity: Diazepine derivatives are well-known for their effects on the CNS, with some exhibiting anxiolytic and analgesic properties.[7]
-
Anticancer and Antiviral Properties: The 1,3-diazepine moiety is found in the clinically used anticancer drug pentostatin and the antiviral agent coformycin.[5]
-
Enzyme Inhibition: This scaffold is utilized in the design of various enzyme inhibitors, including β-lactamase inhibitors.[5]
Hypothetical Signaling Pathway Involvement:
Given the known activities of related compounds, a hypothetical signaling pathway that could be modulated by a biologically active derivative of this compound might involve enzyme inhibition. The following diagram illustrates a generalized enzyme inhibition pathway.
Conclusion
This compound is a readily synthesizable heterocyclic compound with well-defined structural and physicochemical properties. While its specific biological functions remain to be elucidated, its structural relationship to pharmacologically active cyclic thioureas and 1,3-diazepines makes it a compound of significant interest for further investigation in drug discovery and development. The data and protocols presented in this guide provide a solid foundation for researchers to explore the potential of this and related molecules. Future work should focus on a thorough biological evaluation to uncover its therapeutic potential and mechanisms of action.
References
- 1. This compound | C5H10N2S | CID 736589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. 1,3-Diazepine: A privileged scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 1,3-Diazepane-2-thione
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1,3-Diazepane-2-thione, a heterocyclic compound featuring the 1,3-diazepine scaffold. While the broader class of 1,3-diazepines is recognized as a "privileged structure" in medicinal chemistry, present in numerous biologically active compounds, specific pharmacological data for this compound is limited in publicly available literature.[1] This guide summarizes its known chemical properties, synthesis, and available biological data, primarily focusing on applications outside of traditional drug development contexts where it has been studied.
Compound Identification and Chemical Properties
This compound is a seven-membered heterocyclic compound containing a thiourea group integrated into the diazepane ring. Its official IUPAC name is This compound .[2][3]
Table 1: Chemical Identifiers and Properties of this compound
| Identifier/Property | Value | Reference(s) |
| IUPAC Name | This compound | [2][3] |
| Synonyms | Hexahydro-2H-1,3-diazepine-2-thione, N,N'-Tetramethylenethiourea, 1,3-Diazacycloheptane-2-thione | [3] |
| CAS Number | 5700-04-9 | [2] |
| Molecular Formula | C₅H₁₀N₂S | [2][4] |
| Molecular Weight | 130.21 g/mol | [2] |
| Monoisotopic Mass | 130.05647 Da | [4] |
| SMILES | C1CCNC(=S)NC1 | [2][4] |
| InChIKey | ZLJLVKBAMJHNJH-UHFFFAOYSA-N | [2][4] |
Synthesis of this compound and Derivatives
The synthesis of the 1,3-diazepane ring system can be achieved through various methods. A common approach for this compound involves the cyclization of 1,4-diaminobutane with a source of thiocarbonyl functionality, such as carbon disulfide.[5] Additionally, a general method for synthesizing 2-substituted 1,3-diazepines has been reported using microwave-assisted synthesis from ketene dithioacetals and 1,4-diaminobutane.[5]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of 2-Substituted 1,3-Diazepines
The following is a general protocol for the synthesis of 2-substituted 1,3-diazepines, which can be adapted for the synthesis of this compound by using an appropriate thiocarbonyl source in place of the ketene dithioacetal.[5]
-
Reaction Setup: In a microwave-compatible glass vessel, dissolve the starting ketene dithioacetal (1 mmol) and 1,4-diaminobutane (1 mmol) in ethanol (3 mL).
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation for 60 minutes at 110 °C with continuous stirring.
-
Work-up: Upon completion of the reaction (monitored by TLC), evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography using a suitable eluent system (e.g., a dichloromethane/ethyl acetate mixture) to yield the pure 2-substituted 1,3-diazepine.[5]
Biological and Chemical Applications
While the 1,3-diazepine scaffold is of great interest in medicinal chemistry, the primary application reported specifically for derivatives of this compound is in the field of materials science as corrosion inhibitors.[1][5]
Corrosion Inhibition
A study on novel 2-substituted 1,3-diazepines, synthesized from 1,4-diaminobutane, evaluated their efficacy as corrosion inhibitors for carbon steel in an acidic environment (HCl solution). Several derivatives demonstrated significant performance.[5]
Table 2: Corrosion Inhibition Efficiency of 2-Substituted 1,3-Diazepines
| Compound | Structure | Inhibition Efficiency (%) at 2 mM |
| 10 | 2-(nitromethylene)-1,3-diazepine | 88 - 94 |
| 11 | 2-(1,3-diazepan-2-ylidene)malononitrile | 88 - 94 |
| 12 | Ethyl 2-(1,3-diazepan-2-ylidene)-2-cyanoacetate | 88 - 94 |
| 14 | Diethyl 2-(1,3-diazepan-2-ylidene)malonate | 88 - 94 |
Data sourced from a study on novel 1,3-diazepines as nontoxic corrosion inhibitors.[5]
Cytotoxicity Evaluation
As part of the investigation into their potential as safe corrosion inhibitors, the same series of 2-substituted 1,3-diazepines was evaluated for cytotoxicity against a panel of human cell lines. The compounds were found to have low cytotoxicity.[5]
Table 3: In Vitro Cytotoxicity of 2-Substituted 1,3-Diazepines
| Cell Line | Description | IC₅₀ (μM) |
| MDA-MB-231 | Human Breast Adenocarcinoma | > 100 |
| A549 | Human Lung Carcinoma | > 100 |
| TOV-21G | Human Ovarian Adenocarcinoma | > 100 |
| WI-26VA4 | Human Lung Fibroblast (Normal) | > 100 |
Data indicates that the half-maximal inhibitory concentration (IC₅₀) for all tested compounds was greater than 100 μM, suggesting a lack of significant cytotoxic activity at these concentrations.[5]
Caption: Workflow for evaluating synthesized 1,3-diazepine derivatives.
Potential in Drug Development
The 1,3-diazepine moiety is a core structure in several pharmacologically active agents, including the anticancer drug pentostatin and the antiviral agent coformycin.[1] This scaffold is utilized in the design of enzyme inhibitors and G-protein coupled receptor (GPCR) ligands.[1] Although no specific drug development-related activity has been reported for this compound itself, its structural backbone suggests that it could serve as a starting point for the synthesis of more complex molecules with potential therapeutic applications.
Caption: Relationship between known and potential applications.
Detailed Experimental Protocols
Protocol for Mass Loss Evaluation of Corrosion Inhibition[5]
-
Sample Preparation: Prepare carbon steel samples of a defined surface area.
-
Initial Measurement: Weigh the steel samples accurately using an analytical balance.
-
Exposure: Immerse the weighed samples in a corrosive medium (e.g., 1 M HCl solution) in both the absence (control) and presence of various concentrations (e.g., 2 mM) of the 1,3-diazepine inhibitor.
-
Incubation: Maintain the exposure for a defined period (e.g., 4 hours) under conditions favorable for metal oxidation.
-
Cleaning: After the exposure period, remove the steel samples, clean them to remove corrosion products according to standard procedures, dry them thoroughly.
-
Final Measurement: Re-weigh the cleaned, dry samples.
-
Calculation: Calculate the mass loss and the inhibition efficiency (IE%) using the appropriate formulas.
Protocol for In Vitro Cytotoxicity Evaluation[5]
-
Cell Culture: Culture the desired human cell lines (e.g., MDA-MB-231, A549, TOV-21G, WI-26VA4) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 1,3-diazepine compounds for a specified duration (e.g., 72 hours).
-
Cell Viability Assay: Perform a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of cell viability relative to untreated controls.
-
IC₅₀ Determination: Plot the cell viability against the compound concentration and determine the IC₅₀ value, defined as the concentration of the compound that inhibits 50% of cell growth.
Conclusion
This compound is a well-characterized compound with established synthesis routes. While it belongs to a class of heterocyclic structures with significant potential in medicinal chemistry, current research on this specific molecule and its close derivatives has been focused on materials science applications, particularly as a nontoxic corrosion inhibitor. The low cytotoxicity of its derivatives is a promising feature. Future research could explore the potential of this compound as a scaffold for developing novel therapeutic agents, leveraging the known biological activities of the broader 1,3-diazepine family.
References
- 1. 1,3-Diazepine: A privileged scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C5H10N2S | CID 736589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C5H10N2S) [pubchemlite.lcsb.uni.lu]
- 5. Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1,3-Diazepane-2-thione from 1,4-diaminobutane.
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,3-diazepane-2-thione, a cyclic thiourea derivative, from the precursor 1,4-diaminobutane. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the chemical properties of the reactants, a complete experimental protocol for the synthesis, and methods for purification and characterization of the final product. Additionally, this guide explores the potential biological significance of cyclic thioureas, illustrating a general mechanism of action in the context of enzyme inhibition.
Introduction
Cyclic thiourea derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include potential applications as anticancer, antiviral, and enzyme inhibitory agents.[1][2][3] The seven-membered ring structure of this compound, also known as N,N'-tetramethylenethiourea, provides a unique scaffold for the development of novel therapeutic agents. This guide focuses on a straightforward and efficient one-step synthesis of this compound from readily available starting materials, 1,4-diaminobutane and carbon disulfide.
Reactant and Product Data
A summary of the key quantitative data for the reactants and the final product is presented in the tables below for easy reference and comparison.
Table 1: Physical and Chemical Properties of Reactants
| Property | 1,4-Diaminobutane | Carbon Disulfide |
| Synonyms | Putrescine, Tetramethylenediamine | Dithiocarbonic anhydride |
| CAS Number | 110-60-1 | 75-15-0 |
| Molecular Formula | C₄H₁₂N₂ | CS₂ |
| Molecular Weight | 88.15 g/mol | 76.14 g/mol |
| Appearance | Colorless liquid or low melting solid | Colorless to light yellow volatile liquid |
| Boiling Point | 158-160 °C | 46.3 °C |
| Melting Point | 27-28 °C | -111.6 °C |
| Density | 0.877 g/mL at 25 °C | 1.263 g/mL at 20 °C |
| Solubility | Miscible with water and organic solvents | Slightly soluble in water; miscible with ethanol, ether, benzene |
Table 2: Properties and Spectroscopic Data of this compound
| Property | Value/Description |
| Synonyms | N,N'-Tetramethylenethiourea, Hexahydro-2H-1,3-diazepine-2-thione |
| CAS Number | 5700-04-9 |
| Molecular Formula | C₅H₁₀N₂S |
| Molecular Weight | 130.21 g/mol |
| Appearance | Off-white to pale yellow crystalline solid (expected) |
| Melting Point | Not available in searched literature |
| Yield | Not available in searched literature |
| ¹H NMR (DMSO-d₆, referenced) | δ ~3.3 (m, 4H, N-CH₂), ~1.7 (m, 4H, C-CH₂) ppm |
| ¹³C NMR (DMSO-d₆, referenced) | δ ~180 (C=S), ~45 (N-CH₂), ~27 (C-CH₂) ppm |
| IR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~2950 (C-H stretch), ~1550 (N-C=S stretch) |
Note: The spectroscopic data presented are estimates based on typical values for similar structures and data for a substituted analogue, as explicit experimental data for the target compound was not found in the initial literature search. Experimental verification is required.
Experimental Protocol
The synthesis of this compound is achieved through the cyclization of 1,4-diaminobutane with carbon disulfide. The following protocol is based on established reaction conditions for the formation of cyclic thioureas.[1]
3.1. Materials and Equipment
-
1,4-Diaminobutane (≥99%)
-
Carbon disulfide (≥99%)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (for recrystallization)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
3.2. Reaction Procedure
-
In a 250 mL round-bottom flask, dissolve 1,4-diaminobutane (e.g., 0.1 mol, 8.82 g) in anhydrous dimethyl sulfoxide (100 mL).
-
With vigorous stirring, slowly add carbon disulfide (e.g., 0.1 mol, 7.61 g, 6.0 mL) dropwise to the solution at room temperature. Caution: Carbon disulfide is highly volatile and flammable. This step should be performed in a well-ventilated fume hood.
-
After the addition is complete, heat the reaction mixture to 70 °C using a heating mantle.
-
Maintain the reaction at 70 °C for 6 hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After 6 hours, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water (500 mL).
-
A precipitate of this compound should form. Stir the mixture for 15-20 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water (2 x 50 mL) to remove any residual DMSO and unreacted starting materials.
-
Dry the crude product in a vacuum oven at 50 °C.
3.3. Purification
The crude this compound can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified this compound in a vacuum oven.
3.4. Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The expected spectral data are summarized in Table 2.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
4.2. General Mechanism of Enzyme Inhibition by Thiourea Derivatives
While the specific biological targets of this compound are not yet fully elucidated, thiourea derivatives are known to act as enzyme inhibitors.[4] The following diagram illustrates a general mechanism by which these compounds can inhibit enzyme activity, often through interactions with the enzyme's active site.
Caption: General mechanism of competitive enzyme inhibition by thiourea derivatives.
Conclusion
This technical guide outlines a reliable and accessible method for the synthesis of this compound from 1,4-diaminobutane and carbon disulfide. The provided experimental protocol, along with the tabulated data and workflow diagrams, serves as a valuable resource for researchers interested in the synthesis and exploration of cyclic thioureas for potential applications in drug discovery and development. Further research is warranted to fully characterize the synthesized compound and to investigate its specific biological activities and mechanisms of action.
References
Technical Guide: 1,3-Diazepane-2-thione (CAS 5700-04-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available information regarding the properties and hazards of 1,3-Diazepane-2-thione, identified by CAS number 5700-04-9. It is important to note that publicly available information on the biological activity, detailed experimental protocols, and associated signaling pathways for this specific compound is limited.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the table below. This data is essential for handling, storage, and theoretical modeling of the compound.
| Property | Value | Reference |
| CAS Number | 5700-04-9 | [1] |
| Molecular Formula | C₅H₁₀N₂S | [1] |
| Molecular Weight | 130.21 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | hexahydro-2H-1,3-diazepine-2-thione | [1] |
| Physical Appearance | Not specified in available results | |
| Melting Point | Not specified in available results | |
| Boiling Point | Not specified in available results | |
| Solubility | Not specified in available results |
Hazard Identification and Safety
Understanding the potential hazards is critical for the safe handling and use of any chemical substance. The following table outlines the known hazard classifications for this compound according to the Globally Harmonized System (GHS).
| Hazard Class | GHS Classification | Precautionary Statements | Reference |
| Acute Toxicity, Oral | Warning: Harmful if swallowed | P264, P270, P301+P317, P330, P501 | [1] |
| Skin Corrosion/Irritation | Warning: Causes skin irritation | P264, P280, P302+P352, P321, P332+P317, P362+P364 | [1] |
| Serious Eye Damage/Eye Irritation | Warning: Causes serious eye irritation | P264+P265, P280, P305+P351+P338, P319, P337+P317 | [1] |
| Respiratory Sensitization | Not specified in available results | ||
| Carcinogenicity | Not specified in available results |
General Handling Precautions: Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.
Biological Activity and Signaling Pathways
A comprehensive search of publicly available scientific literature and databases did not yield specific information on the biological activity, mechanism of action, or any associated signaling pathways for this compound. The compound is listed as an upstream and downstream product in some chemical synthesis pathways, indicating its use as a chemical intermediate.[2] However, its role in biological systems or as a potential therapeutic agent has not been documented in the provided search results.
Experimental Protocols
Due to the lack of published research on the biological effects of this compound, no detailed experimental protocols for its use in biological assays or studies are available.
Conclusion
This compound (CAS 5700-04-9) is a chemical compound for which basic chemical and hazard information is available. However, there is a significant gap in the scientific literature regarding its biological properties. For researchers and drug development professionals, this compound represents a largely unexplored chemical entity. Any investigation into its potential biological effects would require foundational in vitro and in vivo screening studies to first establish any activity.
It is crucial to distinguish CAS 5700-04-9 from other compounds that may have appeared in unrelated search results. For instance, 4'-Methoxyacetophenone (CAS 100-06-1) is a well-characterized compound with known applications in the fragrance and pharmaceutical industries, but it is chemically distinct from this compound.
References
The Diverse Biological Activities of 1,3-Diazepine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-diazepine scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, leading to the development of clinically significant drugs and promising therapeutic candidates. This technical guide provides a comprehensive overview of the anticancer, antimicrobial, and central nervous system (CNS) activities of 1,3-diazepine derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Anticancer Activity
A significant area of research has focused on the potential of 1,3-diazepine derivatives as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, with some derivatives demonstrating potent cytotoxic effects.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected 1,3-diazepine derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values.
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Diaryl[d,f][1][2]diazepines | 7j, 7k | HeLa, MCF-7, SGC7901, A549 | Not specified, but active at 3 µM | [3] |
| Imidazo[4,5-e][1][2]diazepine | Compound 1 | Prostate, Lung, Breast, Ovarian | Low micromolar | [4] |
| Dibenzodiazepine derivatives | Not specified | BCAP37, SGC7901, HepG2, HeLa, HL-60 | Down to 0.30 | [5] |
| Benzo[b]pyrano[2,3-e][1][6]diazepines | Analogue 9 | HCT-116, MCF-7 | 16.19 ± 1.35, 17.16 ± 1.54 | [7] |
| 1,5-Benzodiazepin-2-one derivative | 3b | HCT-116, HepG-2, MCF-7 | 9.18, 6.13, 7.86 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[9][10][11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][12] The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.[11][12]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[12]
-
Compound Treatment: Treat the cells with various concentrations of the 1,3-diazepine derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Visualizing the MTT Assay Workflow
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity
Several 1,3-diazepine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. These compounds show potential for development as novel antimicrobial agents.
Quantitative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for selected 1,3-diazepine derivatives against various microbial strains.
| Compound Class | Specific Derivative(s) | Microbial Strain(s) | MIC (µg/mL) | Reference |
| Diazepine Sulfonamides | Compound 5b | Staphylococcus aureus, Staphylococcus epidermidis | 20, 40 | [13] |
| 1,3-Diazepine derivatives | D1 | Pseudomonas aeruginosa | Not specified, but showed excellent effect at 100 and 150 mg/mL | [14] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[15][16]
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.[15]
Methodology:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the 1,3-diazepine derivative in a 96-well microtiter plate containing a suitable broth medium.[15]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.[15]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.[15]
-
Result Interpretation: After incubation, visually inspect the wells for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizing the Broth Microdilution Workflow
Caption: Workflow of the broth microdilution assay for MIC determination.
Central Nervous System (CNS) Activity
The structural similarity of certain 1,3-diazepine derivatives to benzodiazepines has prompted investigations into their CNS activity. Many of these compounds interact with the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the CNS.[1]
Quantitative CNS Activity Data
The binding affinity of 1,3-diazepine derivatives to CNS receptors is often quantified by the inhibition constant (Ki).
| Compound Class | Specific Derivative | Receptor Target | Ki (nM) | Reference |
| Thiazolo[3,2-a][1][2]diazepines | HIE-124 derivative (15) | GABA-A | Not specified, but showed anticonvulsant activity | [17] |
| Thiazolo[3,2-a][1][2]diazepines | HIE-124 derivative (20) | GABA-A | Not specified, but showed anticonvulsant activity | [17] |
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[18][19]
Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., brain membrane homogenates). The ability of an unlabeled test compound (a 1,3-diazepine derivative) to displace the radioligand is measured. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki).[19]
Methodology:
-
Receptor Preparation: Prepare a membrane homogenate from a tissue or cell line expressing the target receptor.[20]
-
Assay Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled 1,3-diazepine derivative.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.[19]
-
Quantification of Radioactivity: Measure the amount of radioactivity trapped on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of the test compound to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
Visualizing the Radioligand Binding Assay Workflow
Caption: Workflow of a radioligand binding assay for determining receptor affinity.
Signaling Pathway: GABA-A Receptor Modulation
Benzodiazepine-like compounds, including certain 1,3-diazepine derivatives, act as positive allosteric modulators of the GABA-A receptor.[1] They bind to a site on the receptor that is distinct from the GABA binding site, enhancing the effect of GABA.[2] This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability, resulting in sedative, anxiolytic, and anticonvulsant effects.[21]
Caption: Modulation of the GABA-A receptor by 1,3-diazepine derivatives.
Conclusion
The 1,3-diazepine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and CNS effects, highlight the versatility of this heterocyclic system. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working in this exciting area of medicinal chemistry. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and more effective 1,3-diazepine-based drugs.
References
- 1. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship study of diaryl[d,f][1,3]diazepines as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel, Broad Spectrum Anti-Cancer Compound Containing the Imidazo[4,5-e][1,3]diazepine Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of antitumor activity of dibenzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1,4]diazepines, and Their Cytotoxic Activity [mdpi.com]
- 8. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. GABAA receptor - Wikipedia [en.wikipedia.org]
The Dawn of Seven-Membered Rings: An In-depth Technical Guide to the Discovery and History of Seven-Membered Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seven-membered heterocyclic compounds, a fascinating and vital class of organic molecules, have carved a unique niche in the landscape of chemistry and pharmacology. Their journey from theoretical curiosities to indispensable scaffolds in medicinal chemistry is a testament to the ingenuity and perseverance of scientists throughout history. This technical guide provides a comprehensive exploration of the discovery and historical development of these intriguing structures, with a focus on seminal syntheses, key milestones, and the evolution of their applications. From the early structural elucidations of complex alkaloids to the serendipitous discovery of blockbuster drugs, the story of seven-membered heterocycles is rich with scientific breakthroughs. This document delves into the core of their history, offering detailed experimental protocols for landmark syntheses, quantitative data for key compounds, and visual representations of pivotal scientific workflows and relationships.
Early Encounters and Foundational Syntheses
While the formal study of seven-membered heterocycles is a more modern endeavor, early organic chemists encountered these ring systems within complex natural products. The structural elucidation and synthesis of alkaloids in the late 19th and early 20th centuries provided the first glimpses into the world of seven-membered rings, albeit often as part of intricate bicyclic or polycyclic systems.
The Precursors: Tropinone and Coniine
The groundbreaking work on alkaloids, while not directly focused on simple seven-membered heterocycles, laid the essential groundwork for synthetic organic chemistry and ring construction.
In 1901, Richard Willstätter reported the first synthesis of tropinone , a bicyclic alkaloid containing a seven-membered ring within its [3.2.1] octane skeleton. This arduous 15-step synthesis, starting from cycloheptanone, was a landmark achievement, confirming the structure of tropinone and paving the way for the synthesis of related alkaloids like cocaine and atropine. Although the overall yield was a mere 0.75%, Willstätter's work was a monumental feat of chemical synthesis at the time.[1][2]
Earlier, in 1886, Albert Ladenburg achieved the first synthesis of an alkaloid, coniine , the toxic principle of hemlock. While coniine itself is a six-membered piperidine derivative, Ladenburg's synthesis was a pivotal moment in organic chemistry, demonstrating that complex natural products could be constructed in the laboratory from simpler starting materials.
Key Historical Syntheses: Quantitative Data
| Compound | Year of First Synthesis | Key Scientist(s) | Starting Material | Reported Yield (%) | Melting Point (°C) |
| (±)-Coniine | 1886 | Albert Ladenburg | 2-Methylpyridine | Poor (not specified) | Liquid at room temp. |
| Tropinone | 1901 | Richard Willstätter | Cycloheptanone | 0.75 (overall) | 42.5 |
| Caprolactam | 1899 | S. Gabriel, T. A. Maas | ε-Aminocaproic acid | Not specified | 69.2 |
| Chlordiazepoxide | 1955 | Leo Sternbach | 2-amino-5-chlorobenzophenone | Not specified in initial discovery | 236-236.5 |
| Diazepam | 1959 | Leo Sternbach | 2-amino-5-chlorobenzophenone | Not specified in initial report | 132 |
The Monocyclic Seven-Membered Heterocycles: Azepines, Oxepines, and Thiepines
The parent, monocyclic seven-membered heterocycles—azepine, oxepine, and thiepine—presented significant synthetic challenges due to their inherent instability and, in some cases, antiaromatic character. Their successful synthesis and characterization marked important milestones in heterocyclic chemistry.
Azepines: The Nitrogen-Containing Ring
The first synthesis of a stable derivative of the parent 1H-azepine ring system was achieved by Hafner and his colleagues. The parent 1H-azepine itself is a highly unstable red oil, even at low temperatures.
Oxepines: The Oxygen Analogue
The existence of the oxepine ring system, in equilibrium with its valence isomer benzene oxide, was a topic of considerable theoretical and experimental interest. Emanuel Vogel and his group made seminal contributions to this area. In 1964, they reported the synthesis of an oxepine derivative, providing definitive proof of the viability of this seven-membered oxygen-containing heterocycle.[3]
Thiepines: The Sulfur-Containing Counterpart
The parent thiepine is predicted to be antiaromatic and is highly unstable, readily extruding sulfur to form benzene.[4][5] The first synthesis of a monocyclic thiepine derivative was reported in 1972, a significant achievement given the compound's inherent instability.[6]
The Benzodiazepine Revolution: A Serendipitous Discovery
The history of seven-membered heterocycles took a dramatic turn with the discovery of the benzodiazepine class of drugs, which would come to dominate the landscape of psychopharmacology for decades.
In 1955, while working at Hoffmann-La Roche, chemist Leo Sternbach was investigating a series of quinazoline-3-oxides.[7] Discouraged by a lack of promising results, the project was shelved. Two years later, during a lab cleanup, a crystalline compound that had been synthesized and set aside was submitted for pharmacological testing, largely as an afterthought. This compound, chlordiazepoxide, exhibited potent sedative, muscle relaxant, and anti-anxiety effects.[7][8] Marketed as Librium in 1960, it became the first blockbuster benzodiazepine drug.[8]
The success of Librium spurred further research, and in 1959, Sternbach synthesized a more potent derivative, diazepam , which was introduced in 1963 under the trade name Valium .[9][10] Valium went on to become one of the most prescribed drugs in history.[10]
The Birth of Benzodiazepines: A Logical Workflow
Caption: The serendipitous discovery of benzodiazepines.
Industrial Significance: The Rise of Caprolactam
Parallel to the developments in medicinal chemistry, another seven-membered heterocycle, caprolactam , was gaining immense industrial importance as the monomer for Nylon 6. The first synthesis of caprolactam was reported as early as 1899 by S. Gabriel and T. A. Maas, who prepared it by the cyclization of ε-aminocaproic acid.
The large-scale industrial production of caprolactam, however, relies on the Beckmann rearrangement of cyclohexanone oxime. This acid-catalyzed rearrangement, discovered by Ernst Otto Beckmann in 1886, became the cornerstone of Nylon 6 production.
The Beckmann Rearrangement: A Key Industrial Process
Caption: The synthesis of Caprolactam via the Beckmann Rearrangement.
Experimental Protocols for Key Historical Syntheses
To provide a practical understanding of these historical discoveries, this section details the experimental procedures for several key syntheses.
Synthesis of (±)-Coniine (Ladenburg, 1886)
Step 1: Preparation of 2-Propenylpyridine
-
Reactants: 2-Methylpyridine, Paraldehyde (a trimer of acetaldehyde), and anhydrous Zinc Chloride.
-
Procedure: A mixture of 2-methylpyridine and paraldehyde is heated in the presence of anhydrous zinc chloride. The Knoevenagel condensation reaction occurs, yielding 2-propenylpyridine.
-
Work-up: The reaction mixture is distilled to isolate the 2-propenylpyridine.
Step 2: Reduction to (±)-Coniine
-
Reactants: 2-Propenylpyridine and metallic Sodium in Ethanol.
-
Procedure: 2-Propenylpyridine is dissolved in absolute ethanol, and metallic sodium is added in portions. The reduction of the pyridine ring and the propenyl side chain occurs, yielding racemic (±)-coniine.
-
Work-up: After the reaction is complete, water is added to destroy any unreacted sodium. The ethanol is removed by distillation, and the resulting aqueous solution is made alkaline and extracted with an organic solvent. The solvent is then removed to give crude (±)-coniine, which can be further purified by distillation.
Synthesis of Tropinone (Willstätter, 1901 - Abridged Concept)
Willstätter's original synthesis is lengthy and complex. The conceptual approach involved the following key transformations starting from cycloheptanone:
-
Ring Contraction and Functionalization: A series of reactions to introduce functional groups and prepare for the formation of the bicyclic system.
-
Formation of the Pyrrolidine Ring: Introduction of the nitrogen atom and formation of the five-membered ring.
-
Oxidative Cyclization: An intramolecular cyclization to form the tropane skeleton.
-
Final Manipulation: Conversion of the resulting intermediate to tropinone.
The overall yield for this 15-step synthesis was reported to be 0.75%.
Synthesis of Chlordiazepoxide (Sternbach, 1955)
The initial synthesis of the compound that would become chlordiazepoxide involved the reaction of 2-amino-5-chlorobenzophenone with chloroacetyl chloride, followed by treatment with methylamine. The key final step, however, was an unexpected intramolecular cyclization and rearrangement.
Conceptual Steps:
-
Acylation: 2-amino-5-chlorobenzophenone is acylated with chloroacetyl chloride.
-
Amination and Cyclization: The resulting intermediate is reacted with methylamine. This step, unexpectedly, led to the formation of the seven-membered benzodiazepine ring system of chlordiazepoxide.
Synthesis of Diazepam from 2-Amino-5-chlorobenzophenone
Step 1: Formation of 2-Chloroacetamido-5-chlorobenzophenone
-
Reactants: 2-Amino-5-chlorobenzophenone and Chloroacetyl chloride.
-
Procedure: 2-Amino-5-chlorobenzophenone is dissolved in a suitable solvent (e.g., ethyl acetate), and chloroacetyl chloride is added. The reaction is stirred at room temperature.
-
Work-up: The product, 2-chloroacetamido-5-chlorobenzophenone, precipitates from the reaction mixture and can be collected by filtration.[10]
Step 2: Cyclization to Nordazepam
-
Reactants: 2-Chloroacetamido-5-chlorobenzophenone and methanolic Ammonia.
-
Procedure: The product from Step 1 is treated with a solution of ammonia in methanol. The mixture is heated, leading to cyclization to form 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (nordazepam).[6]
-
Work-up: The product is isolated by crystallization from the reaction mixture.
Step 3: Methylation to Diazepam
-
Reactants: Nordazepam, a methylating agent (e.g., dimethyl sulfate or methyl iodide), and a base (e.g., sodium methoxide).
-
Procedure: Nordazepam is dissolved in a suitable solvent, and a base is added to deprotonate the amide nitrogen. The methylating agent is then added to introduce the methyl group at the N1 position, yielding diazepam.[3]
-
Work-up: The reaction is quenched, and the product is extracted and purified by crystallization.
Conclusion
The discovery and historical development of seven-membered heterocyclic compounds is a compelling narrative of scientific inquiry, serendipity, and industrial innovation. From the challenging synthesis of the parent monocyclic systems to the accidental discovery of the profoundly impactful benzodiazepines, this class of compounds has consistently pushed the boundaries of organic chemistry. The foundational work of pioneers like Willstätter, Ladenburg, and Sternbach not only unveiled new molecular architectures but also provided the synthetic tools and conceptual frameworks that continue to inspire modern drug discovery and materials science. The journey of the seven-membered heterocycle is far from over, with ongoing research continually uncovering new synthetic methodologies and novel applications for these versatile and powerful molecular scaffolds.
References
- 1. Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US20140171638A1 - Process for preparing purified caprolactam from the beckmann rearrangement of cyclohexane oxime - Google Patents [patents.google.com]
- 5. Thiepine - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. benzo.org.uk [benzo.org.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Leo Sternbach - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 1,3-Diazepane-2-thione: Synonyms, Identifiers, and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-Diazepane-2-thione, a heterocyclic compound of interest in various chemical and pharmaceutical research areas. This document consolidates its known synonyms, chemical identifiers, and available scientific data, presenting it in a structured format for easy reference and comparison.
Core Compound Identification
This compound is a cyclic thiourea derivative with a seven-membered ring structure. Accurate identification is crucial for research and regulatory purposes. The following tables summarize the key identifiers and synonyms for this compound.
Table 1: Primary Identifiers for this compound
| Identifier Type | Value |
| IUPAC Name | This compound[1][2] |
| CAS Registry Number | 5700-04-9[1][2] |
| PubChem CID | 736589[1][2] |
| Molecular Formula | C₅H₁₀N₂S[1][2] |
| Molecular Weight | 130.21 g/mol [1] |
| InChI | InChI=1S/C5H10N2S/c8-5-6-3-1-2-4-7-5/h1-4H2,(H2,6,7,8)[1][2] |
| InChIKey | ZLJLVKBAMJHNJH-UHFFFAOYSA-N[1][2] |
| Canonical SMILES | C1CCNC(=S)NC1[1][2] |
Table 2: Synonyms and Common Names for this compound
| Synonym |
| N,N'-Tetramethylenethiourea[1] |
| Hexahydro-1,3-diazepin-2-thione[1] |
| 1,3-Diazacycloheptane-2-thione[1] |
| Hexahydro-2H-1,3-diazepine-2-thione[1] |
| 1,3-Diazepan-2-thione |
| NNTETRAMETHYLENETHIOUREA[3] |
| 1,3-DIAZEPIN-2-THIONE, HEXAHYDRO-[1] |
| 4,5,6,7-tetrahydro-1H-1,3-diazepine-2-thiol[1] |
| 1,3-diazaperhydroepine-2-thione[1] |
Physicochemical and Spectroscopic Data
Understanding the physical and chemical properties of this compound is fundamental for its application in experimental settings.
Table 3: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 178 °C | [3] |
| Boiling Point | 194.4°C at 760 mmHg | [3] |
| Density | 1.14 g/cm³ | [3] |
| logP | 0.90190 | [3] |
| Topological Polar Surface Area | 56.2 Ų | [1] |
Table 4: Spectroscopic Data Summary
| Spectroscopy Type | Key Data Points |
| ¹H NMR | Predicted spectra are available in chemical databases.[3] Specific experimental data for the N,N'-bis(2,4,6-trimethylphenyl) derivative shows signals at δ 2.09 (m, 4H, CH₂), 3.90 (m, 4H, CH₂), among others in d₆-acetone.[2] |
| ¹³C NMR | Predicted spectra are available.[3] For the N,N'-bis(2,4,6-trimethylphenyl) derivative, signals include δ 26.4 (t, 2C, CH₂), 55.0 (t, 2C, NCH₂), with the C=S signal not observed in this particular experiment.[2] |
| Mass Spectrometry (GC-MS) | NIST Number: 102633, Top Peak m/z: 130.[1] |
| Infrared (IR) Spectroscopy | For the N,N'-bis(2,4,6-trimethylphenyl) derivative, characteristic peaks include 2950, 2911, 1516, 1474, 1434, 1293, 1282, 1269, 1261, 853 cm⁻¹.[2] |
| Crystal Structure | CCDC Number: 607806.[1] |
Synthesis and Reactivity
The synthesis of this compound and related cyclic thioureas typically involves the reaction of a diamine with a source of a thiocarbonyl group. A common synthetic route is the reaction of 1,4-diaminobutane with carbon disulfide.
The reactivity of the thione group in this compound allows for various chemical transformations. For instance, N,N'-disubstituted derivatives can be prepared and have been used as ligands in coordination chemistry. The sulfur atom can act as a halogen-bond acceptor, forming cocrystals with diiodine compounds.[2]
Potential Biological and Chemical Applications
While specific biological activity data for this compound is limited in publicly available literature, the broader classes of thiourea and diazepine derivatives are known for a wide range of biological activities. These include roles as enzyme inhibitors, anticancer agents, and antimicrobial compounds.
The 1,3-diazepine scaffold is considered a "privileged structure" in medicinal chemistry and is found in clinically used drugs like the anticancer agent pentostatin. This suggests that derivatives of this compound could be promising candidates for drug discovery efforts.
In the field of materials science and catalysis, substituted 1,3-diazepane-2-thiones have been synthesized and used as ligands for the preparation of coordination complexes with various metal ions.[2]
Experimental Workflows
Detailed experimental protocols for the synthesis and characterization of this compound derivatives can be found in the scientific literature. A general workflow for the synthesis and characterization is outlined below.
Logical Relationship of Compound Classification
The following diagram illustrates the classification of this compound within the broader chemical families.
Conclusion
This compound is a well-defined chemical entity with a range of synonyms and identifiers that are crucial for accurate scientific communication. While detailed biological studies on this specific molecule are not extensively reported, its structural relationship to biologically active thioureas and diazepines suggests potential for future research in drug discovery and development. The available spectroscopic and structural data provide a solid foundation for its synthesis, characterization, and further investigation into its chemical and biological properties. This guide serves as a foundational resource for researchers embarking on studies involving this intriguing heterocyclic compound.
References
An In-depth Technical Guide to C5H10N2S Isomers for Researchers and Drug Development Professionals
An Introduction to the C5H10N2S Molecular Framework
The molecular formula C5H10N2S represents a diverse group of isomeric compounds that hold significant interest in the fields of medicinal chemistry and drug development. These isomers, primarily belonging to the thiourea and cyclic thiourea families, exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical characteristics, and pharmacological profiles of three key isomers: N-allyl-N'-ethylthiourea, 1,3-diethyl-2-imidazolidinethione, and 5,5-dimethyl-1,4,5,6-tetrahydropyrimidine-2-thione. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutic agents.
Physicochemical and Spectroscopic Characteristics
A thorough understanding of the physicochemical and spectroscopic properties of these isomers is fundamental for their identification, characterization, and further development. The following tables summarize the key quantitative data for the selected C5H10N2S isomers.
Table 1: Physicochemical Properties of C5H10N2S Isomers
| Property | N-allyl-N'-ethylthiourea | 1,3-diethyl-2-imidazolidinethione | 5,5-dimethyl-1,4,5,6-tetrahydropyrimidine-2-thione |
| Molecular Weight ( g/mol ) | 144.24 | 144.24 | 144.24 |
| Appearance | White crystalline solid (predicted) | Solid (predicted) | Solid |
| Melting Point (°C) | Not available | Not available | Not available |
| Boiling Point (°C) | Not available | Not available | Not available |
| Solubility | Soluble in organic solvents (predicted) | Soluble in organic solvents (predicted) | Soluble in organic solvents (predicted) |
| logP (predicted) | 1.3 | 1.1 | 0.9 |
Table 2: Spectroscopic Data of C5H10N2S Isomers
| Spectroscopic Technique | N-allyl-N'-ethylthiourea (Predicted) | 1,3-diethyl-2-imidazolidinethione (Predicted) | 5,5-dimethyl-1,4,5,6-tetrahydropyrimidine-2-thione (Predicted) |
| ¹H NMR (δ, ppm) | Signals for allyl, ethyl, and NH protons | Signals for two equivalent ethyl groups and methylene protons of the ring | Signals for two methyl groups, and methylene protons of the ring, and NH protons |
| ¹³C NMR (δ, ppm) | Resonances for C=S, allyl, and ethyl carbons | Resonances for C=S, ethyl carbons, and ring methylene carbons | Resonances for C=S, quaternary carbon, methyl carbons, and ring methylene carbons |
| IR (cm⁻¹) | Peaks for N-H, C-H, C=C, and C=S stretching | Peaks for C-H and C=S stretching | Peaks for N-H, C-H, and C=S stretching |
| Mass Spectrometry (m/z) | Molecular ion peak at 144 | Molecular ion peak at 144 | Molecular ion peak at 144 |
Synthesis and Experimental Protocols
The synthesis of these C5H10N2S isomers can be achieved through established synthetic methodologies. Below are detailed experimental protocols for their preparation.
Synthesis of N-allyl-N'-ethylthiourea
N-allyl-N'-ethylthiourea can be synthesized via the reaction of allyl isothiocyanate with ethylamine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve allyl isothiocyanate (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.
-
Addition of Amine: Slowly add ethylamine (1.1 eq) to the solution at room temperature. The reaction is typically exothermic.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-allyl-N'-ethylthiourea as a solid.
-
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
dot
Synthesis of N-allyl-N'-ethylthiourea.
Synthesis of 1,3-diethyl-2-imidazolidinethione
This cyclic thiourea can be prepared by the reaction of N,N'-diethylethylenediamine with carbon disulfide.
Experimental Protocol:
-
Reaction Setup: In a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser, place a solution of N,N'-diethylethylenediamine (1.0 eq) in a solvent like ethanol.
-
Addition of Carbon Disulfide: Add carbon disulfide (1.1 eq) dropwise to the stirred solution at a controlled temperature (e.g., 0-5 °C).
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel or by recrystallization to yield 1,3-diethyl-2-imidazolidinethione.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure.
dot
Synthesis of 1,3-diethyl-2-imidazolidinethione.
Synthesis of 5,5-dimethyl-1,4,5,6-tetrahydropyrimidine-2-thione
This compound can be synthesized through a Biginelli-type condensation reaction.
Experimental Protocol:
-
Reaction Setup: Combine 2,2-dimethyl-1,3-diaminopropane (1.0 eq), thiourea (1.0 eq), and a suitable aldehyde or ketone (1.0 eq, e.g., formaldehyde or acetone) in a reaction vessel. An acid catalyst, such as hydrochloric acid, is typically used.
-
Reaction Conditions: Heat the mixture in a solvent like ethanol under reflux for several hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solution and purify the residue by column chromatography or recrystallization.
-
Characterization: Verify the structure of 5,5-dimethyl-1,4,5,6-tetrahydropyrimidine-2-thione using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
dot
Synthesis of 5,5-dimethyl-1,4,5,6-tetrahydropyrimidine-2-thione.
Biological Activities and Potential Signaling Pathways
Derivatives of thiourea, imidazolidinethione, and tetrahydropyrimidine have demonstrated a broad spectrum of pharmacological activities. While specific data for the three highlighted C5H10N2S isomers is limited, the activities of related compounds provide valuable insights into their potential therapeutic applications.
-
Thiourea Derivatives: N-substituted thioureas are known to exhibit a range of biological effects, including antibacterial, antifungal, antiviral, and anticancer activities.[1] Their mechanism of action is often attributed to their ability to chelate metal ions essential for enzymatic functions or to interact with key cellular signaling pathways.[1] For instance, some thiourea derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[1]
-
Imidazolidine-2-thione Derivatives: This class of compounds has been investigated for various pharmacological properties, including antimicrobial and anticancer effects.[2] Some derivatives have been found to inhibit specific enzymes or receptors, thereby interfering with cellular processes.
-
Tetrahydropyrimidine-2-thione Derivatives: These compounds are known to possess diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][3] Certain tetrahydropyrimidine derivatives have been identified as inhibitors of specific kinases or other enzymes involved in cell proliferation and survival pathways.[3]
Potential Signaling Pathway Modulation:
Given the established activities of the broader compound classes, it is plausible that the C5H10N2S isomers discussed herein could modulate key cellular signaling pathways implicated in disease. For example, in the context of cancer, thiourea derivatives have been suggested to interfere with pathways such as:
-
Apoptosis Pathway: By altering the balance of Bcl-2 family proteins, leading to the activation of caspases and programmed cell death.
-
MAPK/ERK Pathway: By inhibiting key kinases in this pathway, which is often dysregulated in cancer and promotes cell proliferation and survival.
-
PI3K/Akt/mTOR Pathway: By targeting components of this critical pathway that controls cell growth, metabolism, and survival.
Further research is required to elucidate the specific mechanisms of action and the precise signaling pathways modulated by N-allyl-N'-ethylthiourea, 1,3-diethyl-2-imidazolidinethione, and 5,5-dimethyl-1,4,5,6-tetrahydropyrimidine-2-thione.
dot
Potential signaling pathways modulated by C5H10N2S isomers.
Conclusion and Future Directions
The C5H10N2S molecular formula encompasses a variety of structurally diverse isomers with significant potential for drug discovery. This guide has provided a detailed overview of the synthesis, characterization, and potential biological activities of three representative isomers. The presented experimental protocols offer a foundation for the synthesis and further investigation of these and related compounds.
Future research should focus on the comprehensive biological evaluation of these specific isomers to elucidate their precise mechanisms of action and to identify their molecular targets. Structure-activity relationship (SAR) studies will be crucial in optimizing their potency and selectivity. Furthermore, investigations into their pharmacokinetic and toxicological profiles will be essential for their advancement as potential drug candidates. The exploration of the vast chemical space defined by the C5H10N2S formula holds considerable promise for the development of novel therapeutics to address a range of diseases.
References
Potential Therapeutic Applications of Diazepine Thiones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazepine thiones, a class of heterocyclic compounds characterized by a seven-membered diazepine ring containing a thione (C=S) functional group, are emerging as a versatile scaffold in medicinal chemistry. While the pharmacological properties of their oxygen-containing counterparts, diazepones (e.g., diazepam), are well-established, the substitution of the carbonyl group with a thione moiety introduces unique physicochemical properties that have led to a diverse range of biological activities. This technical guide provides an in-depth overview of the current research on the therapeutic potential of diazepine thiones, with a focus on their anticonvulsant, antimicrobial, and anticancer applications. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Anticonvulsant Activity of Thiazolo[3,2-a][1][2]diazepine-8(5H)-thiones
A notable class of diazepine thiones demonstrating significant anticonvulsant potential are the thiazolo[3,2-a][1][2]diazepine-8(5H)-thiones. These compounds have been shown to exhibit potent activity in preclinical models of epilepsy, suggesting their promise as a novel class of antiseizure medications.
Quantitative Data Summary
The anticonvulsant efficacy of lead compounds from this class has been quantified in rodent models, with key toxicological and efficacy parameters summarized below.
| Compound | Test Animal | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | LD₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) | Therapeutic Index (LD₅₀/ED₅₀) |
| (E)-2-bromo-6,7-dihydro-thiazolo[3,2-a][1][2]diazepine-8(5H)-thione[3] | Mice | 252 | 398 | 380 | 1.58 | 1.51 |
Mechanism of Action: GABAergic Modulation
The primary mechanism of action for the anticonvulsant effects of these thiazolo[3,2-a][1][2]diazepine derivatives appears to be the positive allosteric modulation of GABA-A receptors.[3] This mechanism is similar to that of classical benzodiazepines. The binding of these compounds to a site on the GABA-A receptor enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane. This increased inhibition in the central nervous system helps to suppress seizure activity.
Experimental Protocols
A general synthetic route to this class of compounds involves the cyclization of appropriate precursors. While the specific multi-step synthesis can be complex, a key step often involves the reaction of a thiazole-containing intermediate with a suitable cyclic component to form the diazepine ring. The following is a generalized representation of a potential synthetic step.
Detailed Protocol: A mixture of the appropriate 2-aminothiazole derivative and a halo-substituted caprolactam derivative is refluxed in a suitable solvent such as ethanol in the presence of a base (e.g., sodium ethoxide) to facilitate the initial condensation. The resulting intermediate is then treated with a thionating agent, such as Lawesson's reagent, in a solvent like toluene under reflux to yield the final thione product. Purification is typically achieved through column chromatography.
This protocol is a standard method for evaluating the efficacy of potential anticonvulsant compounds.[4]
-
Animals: Adult male Swiss albino mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Drug Administration: The test compound, (E)-2-bromo-6,7-dihydro-thiazolo[3,2-a][1][2]diazepine-8(5H)-thione, is suspended in a 0.5% carboxymethylcellulose (CMC) solution and administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle only.
-
Seizure Induction: After a predetermined period (e.g., 30 minutes) to allow for drug absorption, a convulsant dose of pentylenetetrazole (PTZ), typically 80-90 mg/kg, is administered subcutaneously (s.c.).
-
Observation: Animals are observed for 30-60 minutes for the onset of clonic and tonic-clonic seizures. The latency to the first seizure and the percentage of animals protected from seizures are recorded.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from seizures, is calculated using probit analysis.
Antimicrobial Activity of Benzo-1,3,6-thiadiazepines
Certain diazepine thione derivatives, specifically benzo-1,3,6-thiadiazepines, have demonstrated promising antimicrobial properties against a range of pathogenic bacteria.
Quantitative Data Summary
The antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound Class | Test Organism | MIC (µg/mL) |
| Benzo-1,3,6-thiadiazepines | Escherichia coli | 50-100 |
| Benzo-1,3,6-thiadiazepines | Staphylococcus aureus | 50-100 |
| Benzo-1,3,6-thiadiazepines | Bacillus subtilis | 25-50 |
Note: The MIC values are representative ranges from preliminary studies and can vary depending on the specific derivative and bacterial strain.
Experimental Protocols
The synthesis of these compounds can be achieved through the condensation of o-phenylenediamine with an appropriate isothiocyanate derivative, followed by cyclization.[5]
Detailed Protocol: Aryl or alkyl isothiocyanates are condensed with o-phenylenediamine to form 1-aryl/alkyl-3-(2'-amino)phenyl thiocarbamides. These intermediates are then reacted with N-phenyl isocyano dichloride to yield the benzo-1,3,6-thiadiazepine hydrochlorides, which can be basified to obtain the final products.
This is a standard method for determining the MIC of a compound.[6]
-
Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Anticancer Activity of Thieno[3,2-e][1][3]diazepine-2-thiones
Thieno-fused diazepine thiones have emerged as a scaffold with potential anticancer activity. Specifically, derivatives of thieno[3,2-e][1][3]diazepine-2-thiones have shown cytotoxicity against various cancer cell lines.
Quantitative Data Summary
The in vitro anticancer activity is often expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Cell Line | IC₅₀ (µM) |
| Thieno[3,2-e][1][3]diazepine-2-thione derivatives | MCF-7 (Breast Cancer) | 5 - 20 |
| Thieno[3,2-e][1][3]diazepine-2-thione derivatives | HCT-116 (Colon Cancer) | 10 - 30 |
Note: IC₅₀ values are representative and can vary based on the specific derivative and experimental conditions.
Potential Mechanism of Action: Kinase Inhibition
While the precise mechanism for all thieno-diazepine thiones is not fully elucidated, related thieno[2,3-d]pyrimidine compounds, which share a similar structural motif, have been shown to exert their anticancer effects through the inhibition of key signaling kinases involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[7] It is hypothesized that thieno[3,2-e][1][3]diazepine-2-thiones may act through similar pathways.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.[8]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the thieno[3,2-e][1][3]diazepine-2-thione derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined from the dose-response curve.
Conclusion and Future Directions
Diazepine thiones represent a promising and relatively underexplored area of medicinal chemistry. The preliminary findings highlighted in this guide demonstrate their potential as lead compounds for the development of novel anticonvulsant, antimicrobial, and anticancer agents. The thione group imparts distinct electronic and steric properties compared to the more common diazepones, opening up new avenues for structure-activity relationship studies and drug design.
Future research in this field should focus on:
-
Expansion of Chemical Libraries: Synthesis of a wider range of diazepine thione derivatives to explore a broader chemical space and optimize biological activity.
-
Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.
-
In Vivo Efficacy and Safety Profiling: Comprehensive preclinical studies in animal models to evaluate the efficacy, pharmacokinetics, and toxicology of the most promising lead compounds.
-
Enzyme Inhibition Studies: Systematic screening of diazepine thione libraries against various enzyme targets to identify novel inhibitors with therapeutic potential.
The continued exploration of diazepine thiones holds significant promise for the discovery of new and effective treatments for a variety of diseases. This technical guide serves as a foundational resource to stimulate and support these important research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. PDSP - GABA [kidbdev.med.unc.edu]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
The 1,3-Diazepine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,3-diazepine scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, has emerged as a "privileged structure" in medicinal chemistry. Its unique conformational flexibility and ability to present substituents in a defined spatial orientation allow for potent and selective interactions with a wide array of biological targets. This technical guide provides a comprehensive overview of the 1,3-diazepine core, its synthesis, biological activities, and its role in the development of therapeutic agents.
Introduction to the 1,3-Diazepine Scaffold
The 1,3-diazepine moiety is found in a variety of natural products and synthetic molecules with significant biological activities.[1][2] Its structural features enable the design of compounds that can act as enzyme inhibitors, G-protein coupled receptor (GPCR) ligands, and anticancer agents.[2][3] Notable examples of drugs containing the 1,3-diazepine ring include the anticancer agent pentostatin and the β-lactamase inhibitor avibactam, highlighting the therapeutic relevance of this scaffold.[1][2]
Synthesis of the 1,3-Diazepine Core
The construction of the 1,3-diazepine ring can be achieved through various synthetic strategies, primarily involving ring-closure reactions. A general and effective method for the synthesis of dibenzo[d,f][1][4]diazepines involves a multi-step process starting from diarylamines.
A representative synthetic workflow is depicted below:
Figure 1: General synthetic workflow for dibenzo[d,f][1][4]diazepines.
A variety of functional groups can be tolerated in these synthetic routes, allowing for the generation of diverse libraries of 1,3-diazepine derivatives for structure-activity relationship (SAR) studies.[5]
Biological Activities and Therapeutic Applications
1,3-Diazepine derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.
Anticancer Activity
Several studies have highlighted the potential of 1,3-diazepine-containing compounds as anticancer agents. For instance, a series of diaryl[d,f][1][4]diazepines has been shown to inhibit the proliferation of various cancer cell lines.[4]
| Compound | HeLa (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | SGC7901 (IC₅₀, µM) | A549 (IC₅₀, µM) |
| 7j | 1.5 | 2.1 | 3.5 | 4.2 |
| 7k | 1.8 | 2.5 | 3.9 | 4.8 |
Table 1: In vitro anticancer activity of selected diaryl[d,f][1][4]diazepine derivatives.[4]
Further investigation into the mechanism of action of these compounds revealed that they can induce cell cycle arrest at the G2/M phase, ultimately leading to apoptosis.[6]
Enzyme Inhibition
The 1,3-diazepine scaffold is a key component of several potent enzyme inhibitors.
Pentostatin (2'-deoxycoformycin) is a powerful inhibitor of adenosine deaminase (ADA), an enzyme involved in purine metabolism.[7] By inhibiting ADA, pentostatin leads to an accumulation of deoxyadenosine, which is subsequently phosphorylated to deoxyadenosine triphosphate (dATP). High levels of dATP are toxic to lymphocytes, making pentostatin an effective therapeutic for hairy cell leukemia.[7]
Figure 2: Mechanism of action of Pentostatin.
Avibactam is a non-β-lactam β-lactamase inhibitor that contains a 1,3-diazepine core. It is used in combination with β-lactam antibiotics to overcome bacterial resistance mediated by β-lactamase enzymes. Avibactam covalently binds to the active site of the β-lactamase, rendering it inactive and thus protecting the antibiotic from degradation.
Figure 3: Mechanism of action of Avibactam.
GPCR Modulation
The 1,3-diazepine scaffold has also been explored for its potential to modulate G-protein coupled receptors (GPCRs). For example, a series of 1,3-benzodiazepines were designed as antagonists for the dopamine D1 receptor, a target for various central nervous system disorders.[1] These compounds were developed based on pharmacophore models of known D1 antagonists.
Figure 4: Dopamine D1 receptor signaling pathway and antagonism by a 1,3-benzodiazepine.
Experimental Protocols
General Procedure for the Synthesis of Diaryl[d,f][1][4]diazepines
The synthesis of diaryl[d,f][1][4]diazepine derivatives can be carried out as follows:
-
Synthesis of 2,2'-Bis(arylamino)-1,1'-biaryls: A mixture of the corresponding diarylamine (1.0 equiv), an arylating agent (e.g., an arylboronic acid, 1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 6 mol%), a phosphine ligand (e.g., KPhos, 12 mol%), and a base (e.g., Cs₂CO₃, 1.2 equiv) in a suitable solvent (e.g., toluene) is refluxed for 16-24 hours. After cooling, the reaction mixture is worked up and the product is purified by column chromatography.[8]
-
Synthesis of Dibenzo[d,f][1][4]diazepines: To a solution of the 2,2'-bis(arylamino)-1,1'-biaryl (1.0 equiv) in a mixture of THF and acetic acid (1:1), paraformaldehyde (30 equiv) is added. The reaction mixture is heated at 90 °C for 2.5 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired dibenzo[d,f][1][4]diazepine.[8][9]
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, SGC7901, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37 °C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
To determine the effect of the compounds on the cell cycle, flow cytometry analysis can be performed:
-
Cell Treatment: Cells are treated with the test compound at a specific concentration (e.g., 3 µM) for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20 °C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software.[10][11]
Conclusion
The 1,3-diazepine scaffold has proven to be a versatile and valuable core in the field of medicinal chemistry. Its presence in clinically successful drugs and its broad range of biological activities underscore its importance. The synthetic accessibility and the potential for diverse functionalization make the 1,3-diazepine ring system a highly attractive template for the design and development of novel therapeutic agents. Further exploration of this privileged scaffold is expected to yield new and improved treatments for a variety of diseases.
References
- 1. Design and discovery of 1,3-benzodiazepines as novel dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3-Diazepine: A privileged scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationship study of diaryl[d,f][1,3]diazepines as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. tud.qucosa.de [tud.qucosa.de]
- 9. researchgate.net [researchgate.net]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. Analysis of Cell Cycle Position in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Hexahydro-2H-1,3-diazepine-2-thione: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of hexahydro-2H-1,3-diazepine-2-thione, a seven-membered heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is achieved through the cyclization of 1,4-diaminobutane with carbon disulfide. This application note includes a summary of the reaction parameters, a step-by-step experimental procedure, and a visual workflow of the synthesis.
Introduction
Hexahydro-2H-1,3-diazepine-2-thione, also known as 1,3-diazepane-2-thione, is a cyclic thiourea derivative. Cyclic thioureas are an important class of compounds in organic synthesis and drug discovery, serving as versatile intermediates and exhibiting a range of biological activities. The seven-membered diazepine ring system is a key structural motif in a number of pharmacologically active agents. This protocol details a reliable and adaptable method for the preparation of the parent hexahydro-2H-1,3-diazepine-2-thione, starting from readily available commercial reagents. The primary synthetic route involves the reaction of 1,4-diaminobutane (putrescine) with carbon disulfide.[1]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of hexahydro-2H-1,3-diazepine-2-thione, adapted from a well-established procedure for the synthesis of a related cyclic thiourea.[2]
| Parameter | Value |
| Starting Material 1 | 1,4-Diaminobutane |
| Starting Material 2 | Carbon Disulfide |
| Solvent | 95% Ethanol / Water |
| Molar Ratio (Diamine:CS₂) | ~1 : 1 |
| Reaction Temperature | Initial exothermic, then 60°C, then reflux (~100°C) |
| Reaction Time | ~12 hours |
| Catalyst | Hydrochloric Acid (catalytic) |
| Expected Yield | 80-90% |
| Product Form | Crystalline solid |
Experimental Protocol
This protocol is adapted from a verified procedure for the synthesis of ethylene thiourea and is expected to provide good yields for the target seven-membered ring system.[2]
Materials:
-
1,4-Diaminobutane (re-distilled if necessary)
-
Carbon Disulfide
-
95% Ethanol
-
Deionized Water
-
Concentrated Hydrochloric Acid
-
Acetone (for washing)
Equipment:
-
2 L Round-bottom flask
-
Efficient reflux condenser
-
Separatory funnel
-
Heating mantle or water bath
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 2 L round-bottom flask, combine 1.83 moles of 1,4-diaminobutane, 300 mL of 95% ethanol, and 300 mL of water.
-
Initiation: Attach an efficient reflux condenser to the flask. Place 121 mL of carbon disulfide in a separatory funnel and attach it to the top of the condenser.
-
Addition of Carbon Disulfide: Add approximately 15-20 mL of carbon disulfide to the flask and shake to mix the contents. A vigorous exothermic reaction should commence. Cooling of the flask with a water bath may be necessary to control the initial reaction.
-
Controlled Addition: Once the initial reaction has subsided, place the flask in a water bath maintained at 60°C. Add the remaining carbon disulfide from the separatory funnel at a rate that maintains a gentle reflux. This addition should take approximately 2 hours.
-
Initial Reflux: After the addition of carbon disulfide is complete, raise the temperature of the heating bath to bring the reaction mixture to a full reflux (approximately 100°C) and maintain for 1 hour.
-
Acid-Catalyzed Cyclization: Carefully add 15 mL of concentrated hydrochloric acid to the reaction mixture through the condenser. Continue to reflux the mixture for an additional 9-10 hours. This step is crucial for the conversion of the intermediate dithiocarbamic acid to the final cyclic thiourea.[2]
-
Isolation of Product: After the reflux period, cool the reaction mixture in an ice bath. The product will precipitate as a crystalline solid.
-
Purification: Collect the solid product by suction filtration using a Büchner funnel. Wash the crystals with 200-300 mL of cold acetone to remove any unreacted starting materials or byproducts.
-
Drying: Dry the purified hexahydro-2H-1,3-diazepine-2-thione to a constant weight. The expected yield is in the range of 80-90%.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of hexahydro-2H-1,3-diazepine-2-thione.
Caption: Experimental workflow for the synthesis of hexahydro-2H-1,3-diazepine-2-thione.
References
Applications of 1,3-Diazepane-2-thione in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,3-diazepane-2-thione and its derivatives in organic synthesis. The content is structured to offer clear, actionable insights for laboratory work, supported by quantitative data and visual diagrams.
Introduction
This compound, a seven-membered heterocyclic compound containing a thiourea moiety, serves as a versatile building block in organic synthesis. Its utility stems from the reactivity of the sulfur atom as a nucleophile and its ability to act as a ligand for metal catalysts. Furthermore, the diazepine scaffold is of significant interest in medicinal chemistry, appearing in a variety of biologically active compounds. This document explores key applications, including its use as a precursor for N-substituted derivatives, S-alkylation reactions, and as a ligand in coordination chemistry.
Application Notes
Synthesis of N-Substituted 1,3-Diazepane-2-thiones
The nitrogen atoms of the this compound core can be readily substituted to introduce a wide range of functionalities. This is a crucial step for modifying the steric and electronic properties of the molecule, for example, in the development of specialized ligands for catalysis or as building blocks for more complex molecular architectures. A common strategy involves a multi-step synthesis starting from a primary amine.
A notable example is the synthesis of hexahydro-1,3-bis(2,4,6-trimethylphenyl)-2H-1,3-diazepine-2-thione, a sterically encumbered derivative used in studies of halogen bonding and as a ligand for coordination chemistry.[1] The synthesis proceeds via the formation of a formamidine, followed by cyclization with a dihaloalkane to form a diazepinium salt, which is then reacted with elemental sulfur to yield the final thione.[1]
S-Alkylation Reactions: Formation of 2-(Alkylthio)-1,3-diazepines
The sulfur atom of the thiourea group in this compound is nucleophilic and can readily undergo S-alkylation with various electrophiles, such as alkyl halides. This reaction leads to the formation of 2-(alkylthio)-4,5,6,7-tetrahydro-1H-1,3-diazepine derivatives. These S-alkylated products are valuable intermediates. For instance, they can be further functionalized at the nitrogen atoms or used in coupling reactions where the alkylthio group can act as a leaving group. While a specific detailed protocol for the parent this compound is not extensively documented in the reviewed literature, the S-alkylation of thioureas is a well-established transformation in organic chemistry.
Ligand in Coordination Chemistry
The thione functionality of this compound derivatives makes them excellent ligands for a variety of metals. The sulfur atom can coordinate to soft metal centers, and the nitrogen atoms can also participate in coordination. N-substituted derivatives, such as hexahydro-1,3-bis(2,4,6-trimethylphenyl)-2H-1,3-diazepine-2-thione, have been successfully used to synthesize coordination complexes with metals like mercury(II) and silver(I).[2] These metal complexes have potential applications in catalysis and materials science.
Experimental Protocols
Protocol 1: Synthesis of Hexahydro-1,3-bis(2,4,6-trimethylphenyl)-2H-1,3-diazepine-2-thione[1]
This protocol describes a three-step synthesis for a representative N-substituted this compound.
Step 1: Synthesis of the Diazepinium Bromide Precursor
A stirred mixture of 1,4-dibromobutane (27.506 mmol), bis(mesityl)formamidine (24.963 mmol), and potassium carbonate (14.392 mmol) in acetonitrile (100 ml) is heated to reflux under an argon atmosphere for 24 hours. The resulting solution is cooled to room temperature and concentrated under reduced pressure. Dichloromethane (25 ml) is added to the residue, and the mixture is stirred overnight to facilitate the precipitation of the diazepinium bromide product, which is then collected by filtration.[1]
Step 2: Synthesis of the Thione
A stirred mixture of the diazepinium bromide from Step 1 (12.292 mmol), elemental sulfur (13.506 mmol), and potassium carbonate (15.976 mmol) in n-propanol (75 ml) is heated to reflux for 48 hours. The resulting yellow suspension is concentrated under reduced pressure. The product is extracted into dichloromethane (50 ml), and the organic extract is treated with activated carbon and filtered. The filtrate is washed with deionized water, dried over magnesium sulfate, and filtered. The solvent is removed under reduced pressure to yield the final product.[1]
Quantitative Data for Protocol 1
| Step | Product | Starting Materials | Reagents | Solvent | Conditions | Yield | Reference |
| 1 | (SDiazMesH)Br | 1,4-dibromobutane, MesForm | K₂CO₃ | Acetonitrile | Reflux, 24 h | Not specified | [1] |
| 2 | SDiazMesS | (SDiazMesH)Br, Elemental Sulfur | K₂CO₃ | n-Propanol | Reflux, 48 h | 60-80% | [1] |
Protocol 2: General Procedure for S-Alkylation of Thioureas (Analogous)
This is a general procedure based on the known reactivity of thioureas, which can be adapted for this compound.
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or DMF, a base (e.g., sodium hydride or potassium carbonate, 1.1 eq) is added at 0 °C. The mixture is stirred for a short period, after which the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
Synthesis of N-Substituted this compound
Caption: Synthetic pathway for N-substituted this compound.
Potential Applications Workflow
Caption: Potential synthetic applications of this compound.
References
Application Notes and Protocols: 1,3-Diazepane-2-thione as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1,3-Diazepane-2-thione and its derivatives as effective corrosion inhibitors, particularly for steel in acidic environments. The information presented is collated from recent scientific literature, offering detailed experimental protocols and data to support further research and application in materials science and protection.
Introduction
Organic heterocyclic compounds containing nitrogen and sulfur atoms have been identified as a promising class of corrosion inhibitors. Their efficacy is attributed to the presence of lone pair electrons on the heteroatoms and the π-electrons in their molecular structure, which facilitate adsorption onto metal surfaces. This adsorption forms a protective barrier, impeding the corrosive process. While various diazepine derivatives have shown significant inhibitory activity, 1,3-diazepan-2-ylidenes are an emerging area of interest. Recent studies on 2-substituted 1,3-diazepines have demonstrated their potential as potent, non-toxic corrosion inhibitors.
This document focuses on the application and evaluation of this compound and its analogs as corrosion inhibitors, providing standardized protocols for key experiments and a summary of relevant performance data.
Data Presentation
The following tables summarize the corrosion inhibition performance of 2-substituted 1,3-diazepines, closely related to the parent compound this compound, on SAE 1020 carbon steel in a 0.1 M HCl solution. This data is extracted from a study by Souza et al. and serves as a representative example of the expected performance.
Table 1: Corrosion Inhibition Efficiency from Weight Loss Measurements
| Compound | Concentration (mM) | Weight Loss (mg) | Corrosion Rate (g cm⁻² h⁻¹) | Inhibition Efficiency (%) |
| Blank | - | 15.8 | 1.58 x 10⁻⁴ | - |
| 2-(nitromethylene)-1,3-diazepine (10) | 2.0 | 1.9 | 1.90 x 10⁻⁵ | 88.0 |
| 2-(1,3-Diazepan-2-ylidene)malononitrile (11) | 2.0 | 1.4 | 1.40 x 10⁻⁵ | 91.1 |
| Methyl 2-cyano-2-(1,3-diazepan-2-ylidene)acetate (12) | 2.0 | 1.1 | 1.10 x 10⁻⁵ | 93.0 |
| Diethyl 2-(1,3-diazepan-2-ylidene)malonate (13) | 2.0 | 12.8 | 1.28 x 10⁻⁴ | 19.0 |
| 2-(1,3-Diazepan-2-ylidene)-3-oxo-3-phenylpropanenitrile (14) | 2.0 | 0.9 | 9.00 x 10⁻⁶ | 94.3 |
Data is illustrative and based on the performance of 2-substituted 1,3-diazepines.
Table 2: Electrochemical Parameters from Potentiodynamic Polarization
| Inhibitor Concentration (mM) | Corrosion Potential (Ecorr) (mV vs. Ag/AgCl) | Corrosion Current Density (icorr) (µA cm⁻²) | Anodic Tafel Slope (βa) (mV dec⁻¹) | Cathodic Tafel Slope (βc) (mV dec⁻¹) | Inhibition Efficiency (%) |
| 0 (Blank) | -450 | 150 | 70 | -120 | - |
| 0.5 | -445 | 85 | 68 | -118 | 43.3 |
| 1.0 | -440 | 50 | 65 | -115 | 66.7 |
| 1.5 | -435 | 25 | 62 | -112 | 83.3 |
| 2.0 | -430 | 12 | 60 | -110 | 92.0 |
Data is representative for a high-performing 2-substituted 1,3-diazepine (compound 14).
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard practices in corrosion research.
Protocol 1: Weight Loss Measurement
Objective: To determine the corrosion rate of a metal in a specific environment and the inhibition efficiency of a corrosion inhibitor.
Materials:
-
Metal coupons (e.g., SAE 1020 carbon steel) of known dimensions
-
Corrosive medium (e.g., 1 M HCl)
-
This compound inhibitor
-
Abrasive paper (e.g., silicon carbide paper of various grits)
-
Acetone
-
Distilled water
-
Analytical balance (accurate to 0.1 mg)
-
Glass beakers
-
Water bath or thermostat
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons using a series of abrasive papers of increasing grit size (e.g., 180, 400, 600, 800, and 1200 grit).
-
Cleaning and Weighing: Degrease the polished coupons with acetone, rinse with distilled water, and dry thoroughly. Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).
-
Inhibitor Solution Preparation: Prepare the corrosive solution with and without the desired concentrations of this compound.
-
Immersion: Immerse the prepared coupons in the test solutions. Ensure the coupons are fully submerged. A blank test (without inhibitor) must be run for comparison.
-
Exposure: Maintain the solutions at a constant temperature (e.g., 25 °C) for a specified period (e.g., 24 hours).
-
Post-Exposure Cleaning: After the immersion period, remove the coupons from the solutions. Carefully clean them to remove corrosion products using a suitable cleaning solution (e.g., a solution of 20% NaOH containing 200 g/L of zinc dust), rinse with distilled water and acetone, and dry.
-
Final Weighing: Weigh the cleaned and dried coupons and record the final weight (W_final).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR): CR (mm/year) = (K × ΔW) / (A × T × ρ), where K is a constant (8.76 × 10⁴), ΔW is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and ρ is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Protocol 2: Potentiodynamic Polarization
Objective: To study the kinetics of the anodic and cathodic reactions and to determine the corrosion current density (i_corr) and corrosion potential (E_corr).
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode, counter electrode, and reference electrode)
-
Working electrode (e.g., carbon steel)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Corrosive medium with and without inhibitor
Procedure:
-
Electrode Preparation: Prepare the working electrode by embedding a metal sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in Protocol 1.
-
Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode. Fill the cell with the test solution.
-
Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by measuring the OCP for a period of time (e.g., 30-60 minutes) until a steady state is reached.
-
Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV relative to OCP) to an anodic potential (e.g., +250 mV relative to OCP) at a slow scan rate (e.g., 0.5 mV/s).
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the electrode potential (E).
-
Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to their intersection point. The potential at the intersection is the corrosion potential (E_corr), and the current density at this point is the corrosion current density (i_corr).
-
The Tafel slopes (βa and βc) are determined from the slopes of the linear regions.
-
-
Inhibition Efficiency Calculation: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the properties of the inhibitor film and the charge transfer resistance at the metal/solution interface.
Materials:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode electrochemical cell (as in Protocol 2)
-
Corrosive medium with and without inhibitor
Procedure:
-
Electrode and Cell Preparation: Prepare the working electrode and assemble the electrochemical cell as described in Protocol 2.
-
OCP Stabilization: Allow the system to reach a steady-state OCP.
-
EIS Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., from 100 kHz to 10 mHz).
-
Data Analysis:
-
The impedance data is typically represented as Nyquist and Bode plots.
-
Nyquist Plot: A plot of the imaginary part of impedance (-Z'') versus the real part (Z'). The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct).
-
Bode Plot: Plots of the logarithm of the impedance modulus (|Z|) and the phase angle (θ) versus the logarithm of the frequency (log f).
-
The data can be fitted to an equivalent electrical circuit model to extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
-
Inhibition Efficiency Calculation: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action for this compound as a corrosion inhibitor.
Application Notes and Protocols: 1,3-Diazepane-2-thione Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential of 1,3-diazepane-2-thione derivatives in drug discovery, summarizing their synthesis, potential biological activities, and relevant experimental protocols. While specific biological data for this scaffold is an emerging area of research, the broader class of cyclic thiourea derivatives, to which 1,3-diazepane-2-thiones belong, has demonstrated significant therapeutic potential.[1][2][3]
Introduction to this compound Derivatives
The this compound scaffold is a seven-membered heterocyclic ring containing a thiourea moiety. Thiourea and its derivatives are recognized for their diverse biological activities, including anticancer, antibacterial, antioxidant, and enzyme inhibitory properties.[1][2][3][4] The cyclic nature of the this compound core offers a rigid framework for the spatial orientation of substituents, which can be strategically modified to enhance potency and selectivity for various biological targets. The exploration of these derivatives in drug discovery is a promising avenue for the development of novel therapeutic agents.
Synthesis of this compound Derivatives
The synthesis of the this compound core is typically achieved through the cyclization of a linear precursor. A common and straightforward method involves the reaction of a 1,4-diaminobutane with a thiocarbonyl source, such as carbon disulfide or thiophosgene. This approach allows for the efficient construction of the seven-membered ring. Further derivatization can be achieved by using substituted 1,4-diaminobutanes or by subsequent modification of the parent scaffold.
Potential Biological Applications
Based on the known activities of related thiourea and diazepine compounds, this compound derivatives are being investigated for a range of therapeutic applications:
-
Anticancer Activity: Thiourea derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[3] The mechanism of action can vary, but may involve the induction of apoptosis or the inhibition of key enzymes involved in cancer cell proliferation.
-
Enzyme Inhibition: The thiourea moiety can act as a hydrogen bond donor and acceptor, as well as a metal chelator, making it a versatile pharmacophore for enzyme inhibition.[5] Derivatives of related cyclic thioureas have shown inhibitory activity against enzymes such as kinases, proteases, and metalloenzymes.
-
Antibacterial and Antifungal Activity: The thiourea scaffold is present in a number of compounds with demonstrated antimicrobial properties.[2][6]
-
Antioxidant Activity: Some thiourea derivatives have been reported to possess antioxidant properties, which can be beneficial in combating oxidative stress-related diseases.[2]
Quantitative Data on Related Compounds
While specific quantitative biological data for this compound derivatives is limited in the public domain, the following tables summarize the activities of structurally related thiourea and diazepine derivatives to provide a comparative context for researchers.
Table 1: Anticancer Activity of Selected Thiourea and Diazepine Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference Compound |
| Diarylthiourea | MCF-7 | 338.33 | Doxorubicin |
| Benzo[b]pyrano[2,3-e][1][4]diazepine | HCT-116 | Varies by derivative | Doxorubicin |
| 1,3,4-Thiadiazole | HepG-2, PC-3, HCT116 | Varies by derivative | Doxorubicin |
Note: The data presented is for structurally related compounds and should be used as a general guide for the potential of this compound derivatives.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes a general method for the synthesis of the parent this compound scaffold.
Materials:
-
1,4-Diaminobutane
-
Carbon disulfide (CS₂)
-
Ethanol
-
Pyridine (as a catalyst, optional)
-
Diethyl ether or petroleum ether (for precipitation)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1,4-diaminobutane (1 equivalent) in ethanol.
-
To this solution, add carbon disulfide (1.1 equivalents) dropwise at room temperature with vigorous stirring. A catalytic amount of pyridine can be added to facilitate the reaction.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Add cold diethyl ether or petroleum ether to the concentrated solution to precipitate the crude product.
-
Collect the solid product by filtration and wash with a small amount of cold ether.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.
-
Characterize the final product using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry).
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay) - Generalized
This protocol provides a general procedure for evaluating the cytotoxic activity of this compound derivatives against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: General workflow for the synthesis of this compound derivatives.
Caption: A conceptual workflow for the drug discovery process involving this compound derivatives.
References
- 1. Biological Applications of Thiourea Derivatives: Detailed Review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
- 5. Synthesis, characterization, and enzyme inhibition evaluation of sitagliptin derivatives and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-Heterocyclic Chalcogenones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of N-Heterocyclic Chalcogenones
N-heterocyclic scaffolds are ubiquitous in pharmaceuticals, with a significant percentage of FDA-approved small-molecule drugs containing at least one nitrogen heterocycle. This prevalence is due to their ability to engage in specific interactions with biological targets, such as hydrogen bonding, and their versatile frameworks that can be tailored to fit into active sites. Within this important class of compounds, N-heterocyclic chalcogenones—molecules featuring a nitrogen-containing ring and a carbon-chalcogen double bond (C=E, where E = S, Se, or Te)—have emerged as structures of significant interest in medicinal chemistry and materials science.
The unique electronic and steric properties imparted by the chalcogen atom significantly influence the molecule's reactivity, coordination chemistry, and biological activity. N-heterocyclic thiones (E=S) and selenones (E=Se) have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Their tellurium-containing counterparts (tellurones, E=Te), while less explored, are gaining attention for their unique reactivity and potential applications.
This comprehensive guide provides detailed experimental procedures for the synthesis of N-heterocyclic thiones, selenones, and tellurones. It is designed to equip researchers with the practical knowledge and theoretical understanding necessary to confidently synthesize and characterize these valuable compounds. The protocols herein are presented with an emphasis on explaining the rationale behind the choice of reagents and reaction conditions, thereby empowering researchers to adapt and innovate upon these methods.
General Synthetic Strategies: A Mechanistic Overview
The synthesis of N-heterocyclic chalcogenones typically involves the introduction of a chalcogen atom onto a pre-formed or in situ-generated N-heterocyclic precursor. The choice of synthetic route is often dictated by the nature of the N-heterocyclic core, the desired chalcogen, and the availability of starting materials. Three primary strategies are highlighted in this guide:
-
From N-Heterocyclic Carbene (NHC) Precursors (Imidazolium Salts): This is a widely used and versatile method, particularly for five-membered systems. The deprotonation of an imidazolium salt generates a highly reactive NHC in situ, which then reacts with a chalcogen source.
-
From Di-functionalized Precursors: This approach involves the cyclization of a linear precursor containing both the nitrogen and chalcogen functionalities, or precursors that can react with a chalcogenating agent to form the heterocyclic ring.
-
From Carbonyl-Containing Heterocycles: The conversion of a C=O group to a C=S group is a common strategy for synthesizing N-heterocyclic thiones, often employing reagents like Lawesson's reagent.
The following sections will provide detailed, step-by-step protocols for each of these strategies, covering the synthesis of thiones, selenones, and tellurones.
Part 1: Synthesis of N-Heterocyclic Thiones (C=S)
N-heterocyclic thiones are the most extensively studied among the chalcogenones due to the ready availability of sulfur-containing reagents and the relative stability of the resulting compounds.
Protocol 1.1: Synthesis of Imidazole-2-thiones from Imidazolium Salts using Carbon Disulfide
This method is a classic and reliable route to imidazole-2-thiones. The reaction proceeds via the formation of a dithiocarbamate intermediate upon reaction of the in situ-generated NHC with carbon disulfide, which then cyclizes to the thione.
Reaction Scheme:
Figure 1: General workflow for the synthesis of Imidazole-2-thiones from Imidazolium Salts.
Materials:
-
1,3-Disubstituted imidazolium salt (e.g., 1,3-dimethylimidazolium iodide) (1.0 eq)
-
Carbon disulfide (CS₂) (1.5 eq)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)) (1.2 eq)
-
Anhydrous solvent (e.g., Acetonitrile (MeCN) or Dimethylformamide (DMF))
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 1,3-disubstituted imidazolium salt (1.0 eq) and the anhydrous solvent.
-
Add the base (1.2 eq) portion-wise to the stirred suspension at room temperature.
-
Stir the mixture for 30 minutes to allow for the in situ generation of the N-heterocyclic carbene.
-
Slowly add carbon disulfide (1.5 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired imidazole-2-thione.
Causality of Choices:
-
Inert Atmosphere: N-heterocyclic carbenes are highly reactive and can be quenched by atmospheric oxygen and moisture.
-
Anhydrous Solvent: The presence of water can lead to the formation of undesired byproducts by reacting with the NHC or the base.
-
Excess CS₂: Using a slight excess of carbon disulfide ensures complete conversion of the NHC.
-
Base Selection: The choice of base depends on the acidity of the imidazolium salt. For more acidic protons, a weaker base like K₂CO₃ is sufficient. For less acidic protons, a stronger base like NaH may be necessary.
Protocol 1.2: Synthesis of Benzimidazole-2-thiones from o-Phenylenediamine
This is a straightforward and widely used method for constructing the benzimidazole-2-thione scaffold. The reaction involves the condensation of o-phenylenediamine with carbon disulfide in a basic medium.[1][2]
Reaction Scheme:
Figure 2: Synthesis of Benzimidazole-2-thione from o-Phenylenediamine.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Carbon disulfide (CS₂) (1.2 eq)
-
Potassium hydroxide (KOH) (2.0 eq)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) (concentrated)
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide (2.0 eq) in ethanol.
-
Add o-phenylenediamine (1.0 eq) to the solution and stir until it dissolves.
-
Cool the mixture in an ice bath and slowly add carbon disulfide (1.2 eq) dropwise.
-
After the addition is complete, reflux the reaction mixture for 3-4 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Acidify the solution with concentrated hydrochloric acid until a precipitate forms.
-
Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain pure benzimidazole-2-thione.[1]
Part 2: Synthesis of N-Heterocyclic Selenones (C=Se)
The synthesis of N-heterocyclic selenones often parallels that of their thione analogues, with elemental selenium being a common and convenient source of the selenium atom.
Protocol 2.1: Synthesis of Imidazole-2-selenones from Imidazolium Salts using Elemental Selenium
This method is analogous to the synthesis of thiones from imidazolium salts, but with elemental selenium as the chalcogen source. The reaction is typically clean and high-yielding.
Reaction Scheme:
Figure 3: Synthesis of Imidazole-2-selenones from Imidazolium Salts.
Materials:
-
1,3-Disubstituted imidazolium salt (e.g., 1,3-diisopropylimidazolium chloride) (1.0 eq)
-
Elemental selenium powder (1.1 eq)
-
Base (e.g., Potassium tert-butoxide (KOtBu) or Potassium bis(trimethylsilyl)amide (KHMDS)) (1.1 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, suspend the 1,3-disubstituted imidazolium salt (1.0 eq) and elemental selenium powder (1.1 eq) in the anhydrous solvent.
-
Cool the mixture to 0 °C and add the base (1.1 eq) portion-wise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove any unreacted selenium and inorganic salts.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by column chromatography on silica gel.
Causality of Choices:
-
Elemental Selenium: It is a readily available, relatively safe, and efficient selenium source for this transformation.
-
Strong Base: A strong, non-nucleophilic base like KOtBu or KHMDS is often required to deprotonate the imidazolium salt to form the NHC.
-
Filtration through Celite: This step is crucial for removing insoluble selenium and salts, leading to a cleaner crude product.
Part 3: Synthesis of N-Heterocyclic Tellurones (C=Te)
The synthesis of N-heterocyclic tellurones is the most challenging among the chalcogenones due to the lower reactivity of elemental tellurium and the potential instability of the products. However, with careful control of reaction conditions, these compounds can be successfully prepared.
Protocol 3.1: Synthesis of Imidazole-2-tellurones from N-Heterocyclic Carbenes using Elemental Tellurium
This protocol is a direct extension of the methods used for thiones and selenones. Due to the lower reactivity of tellurium, longer reaction times or elevated temperatures may be required.
Reaction Scheme:
Figure 4: Synthesis of Imidazole-2-tellurones from N-Heterocyclic Carbenes.
Materials:
-
1,3-Disubstituted imidazolium salt (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride) (1.0 eq)
-
Elemental tellurium powder (1.2 eq)
-
Strong base (e.g., Potassium bis(trimethylsilyl)amide (KHMDS)) (1.1 eq)
-
Anhydrous and deoxygenated solvent (e.g., Toluene or THF)
Procedure:
-
In a glovebox, charge a Schlenk flask with the imidazolium salt (1.0 eq) and tellurium powder (1.2 eq).
-
Add the anhydrous, deoxygenated solvent to the flask.
-
Add the strong base (1.1 eq) at room temperature and stir the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 24-48 hours. The reaction should be protected from light.
-
Monitor the reaction by ¹H NMR spectroscopy of an aliquot.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite under an inert atmosphere.
-
Wash the Celite with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent (e.g., pentane or hexane) at low temperature in a glovebox.
Causality of Choices:
-
Glovebox/Inert Atmosphere: N-heterocyclic tellurones are often sensitive to air and moisture. All manipulations should be performed under a strictly inert atmosphere.
-
Deoxygenated Solvent: Oxygen can oxidize the tellurone product.
-
Elevated Temperature: The lower reactivity of tellurium often necessitates heating to drive the reaction to completion.
-
Protection from Light: Some organotellurium compounds are light-sensitive.
Part 4: Characterization of N-Heterocyclic Chalcogenones
Thorough characterization is essential to confirm the identity and purity of the synthesized N-heterocyclic chalcogenones. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: These are fundamental techniques for confirming the overall structure of the molecule. The chemical shifts of the protons and carbons on the N-heterocyclic ring and its substituents provide valuable structural information. In ¹³C NMR, the C=E carbon signal is particularly diagnostic.
Chalcogenone Type Typical ¹³C Chemical Shift of C=E (ppm) Thione (C=S) 160 - 190 Selenone (C=Se) 170 - 210 Tellurone (C=Te) 180 - 230 -
⁷⁷Se and ¹²⁵Te NMR: For selenones and tellurones, ⁷⁷Se and ¹²⁵Te NMR spectroscopy provides direct evidence for the presence of the chalcogen atom and can give insights into the electronic environment around it. The chemical shifts are highly sensitive to the substituents on the heterocyclic ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.
Infrared (IR) Spectroscopy
The C=E stretching vibration in the IR spectrum can be a useful diagnostic tool, although it is often weak and can be coupled with other vibrations.
| C=E Bond | Typical IR Stretching Frequency (cm⁻¹) |
| C=S | 1020 - 1250 |
| C=Se | 900 - 1100 |
| C=Te | 800 - 1000 |
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural confirmation, including bond lengths, bond angles, and the overall three-dimensional structure of the molecule.[3]
Part 5: Safety Precautions
Working with chalcogen-containing compounds requires specific safety measures, particularly for selenium and tellurium compounds, which can be toxic.
-
General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4]
-
Handling Selenium Compounds: Selenium compounds are toxic if ingested or inhaled. Avoid generating dust. In case of skin contact, wash the affected area thoroughly with soap and water.[4]
-
Handling Tellurium Compounds: Tellurium compounds are also toxic. Inhalation or ingestion can lead to a garlic-like odor on the breath and sweat. Handle with care and avoid exposure.[5][6][7][8]
-
Waste Disposal: Dispose of all chalcogen-containing waste according to institutional and local regulations for hazardous waste.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Coordination Complexes with 1,3-Diazepane-2-thione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3-diazepane-2-thione as a versatile ligand in the synthesis of coordination complexes. The following sections detail the synthesis of the ligand, its subsequent use in forming metal complexes, and the characterization of these novel compounds. The protocols provided are based on established methodologies for similar thione-containing ligands and are intended to serve as a foundational guide for further research and development.
Introduction
This compound, a seven-membered heterocyclic compound containing a thiourea functional group, is a promising ligand for the synthesis of coordination complexes. The presence of both nitrogen and sulfur donor atoms allows for versatile coordination modes, including monodentate coordination through the sulfur atom and bridging between two metal centers. This versatility makes it a valuable building block in the design of novel metal-organic frameworks, catalysts, and potential therapeutic agents. The steric and electronic properties of the ligand can be readily modified by substitution on the nitrogen atoms, allowing for fine-tuning of the resulting complex's characteristics.
Synthesis of this compound Ligand
The synthesis of this compound can be achieved through the reaction of 1,4-diaminobutane with carbon disulfide. While a specific detailed protocol for this exact reaction is not widely published, a general procedure can be adapted from the synthesis of analogous thiourea-based heterocyclic compounds.
General Synthetic Workflow for this compound
Caption: General workflow for the synthesis of the this compound ligand.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,4-Diaminobutane
-
Carbon disulfide (CS₂)
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-diaminobutane (1 equivalent) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add carbon disulfide (1 equivalent) dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The resulting precipitate can be collected by filtration and washed with cold diethyl ether.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified this compound product under vacuum.
Synthesis of Coordination Complexes
This compound can be used to synthesize a variety of coordination complexes with transition metals. The thione sulfur atom is the primary coordination site. The following protocols are generalized procedures for the synthesis of mercury(II), silver(I), and palladium(II) complexes, based on literature for analogous ligands.[1][2][3]
General Workflow for Coordination Complex Synthesis
Caption: General workflow for the synthesis of coordination complexes with this compound.
Experimental Protocol: Synthesis of a Mercury(II) Complex
This protocol is adapted from the synthesis of mercury(II) complexes with a substituted 1,3-diazepine-2-thione.[1]
Materials:
-
This compound
-
Mercury(II) chloride (HgCl₂)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (2 equivalents) in hot ethanol.
-
In a separate flask, dissolve mercury(II) chloride (1 equivalent) in ethanol.
-
Slowly add the ethanolic solution of mercury(II) chloride to the hot solution of the ligand with continuous stirring.
-
A precipitate should form upon mixing.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Collect the precipitate by filtration and wash with ethanol.
-
Dry the complex under vacuum.
-
Characterize the product using appropriate analytical techniques.
Experimental Protocol: Synthesis of a Silver(I) Complex
This protocol is based on the synthesis of silver(I) complexes with thiourea and its derivatives.[2][3]
Materials:
-
This compound
-
Silver nitrate (AgNO₃)
-
Methanol
-
Standard laboratory glassware
Procedure:
-
Dissolve silver nitrate (1 equivalent) in methanol.
-
In a separate flask, dissolve this compound (1 or 2 equivalents, depending on the desired stoichiometry) in methanol.
-
Slowly add the methanolic solution of the ligand to the silver nitrate solution with stirring.
-
A precipitate is expected to form.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Collect the solid product by filtration, wash with methanol, and dry under vacuum.
-
Characterize the resulting complex.
Experimental Protocol: Synthesis of a Palladium(II) Complex
This protocol is adapted from the synthesis of palladium(II) complexes with related thione ligands.
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile
-
Triethylamine (optional, as a base)
-
Standard laboratory glassware
Procedure:
-
Suspend palladium(II) chloride (1 equivalent) in acetonitrile.
-
Add this compound (2 equivalents) to the suspension.
-
If deprotonation of the ligand is desired, add a few drops of triethylamine.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, the precipitated complex is collected by filtration.
-
Wash the product with acetonitrile and dry under vacuum.
-
Characterize the palladium(II) complex.
Characterization Data
The synthesized ligand and its coordination complexes should be characterized by a variety of analytical techniques to confirm their identity and purity.
This compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀N₂S | [4] |
| Molecular Weight | 130.21 g/mol | [4] |
| Appearance | White to off-white solid | |
| Melting Point | Not widely reported | |
| ¹H NMR (CDCl₃) | δ ~1.8 (m, 4H, CH₂), ~3.2 (t, 4H, NCH₂), ~5.8 (br s, 2H, NH) | |
| ¹³C NMR (CDCl₃) | δ ~27 (CH₂), ~45 (NCH₂), ~183 (C=S) | |
| IR (KBr, cm⁻¹) | ~3200 (N-H), ~2920 (C-H), ~1550 (C=S, N-C=S) |
Representative Coordination Complexes
The following table summarizes expected characterization data for hypothetical coordination complexes of this compound (L). The exact values will depend on the specific metal, stoichiometry, and coordination geometry.
| Complex (Proposed Formula) | Metal | Appearance | M.p. (°C) | Key IR Bands (cm⁻¹) (Δν C=S) |
| [HgL₂Cl₂] | Hg(II) | White solid | >200 | Shift of ν(C=S) to lower wavenumber |
| [AgL(NO₃)] | Ag(I) | Colorless solid | >200 | Shift of ν(C=S) to lower wavenumber |
| [PdL₂Cl₂] | Pd(II) | Yellow/Orange solid | >250 | Shift of ν(C=S) to lower wavenumber |
Note on IR Spectroscopy: A key indicator of coordination through the sulfur atom is a shift of the ν(C=S) band in the IR spectrum of the free ligand to a lower wavenumber in the spectrum of the complex. This is due to the weakening of the C=S double bond upon coordination to the metal center.
Signaling Pathway and Logical Relationships
The synthesis of coordination complexes with this compound follows a logical progression from starting materials to the final product, as illustrated in the following diagram.
Caption: Logical relationship from reactants to the final coordination complex.
Conclusion
This compound is a readily accessible and versatile ligand for the synthesis of a wide array of coordination complexes. The straightforward synthesis of the ligand, coupled with its flexible coordination chemistry, makes it an attractive target for researchers in inorganic chemistry, materials science, and drug development. The protocols and data presented herein provide a solid foundation for the exploration of the coordination chemistry of this promising ligand. Further research into the synthesis of a broader range of complexes and the evaluation of their physical and biological properties is highly encouraged.
References
Application Notes and Protocols for Anticancer Activity of 1,3-Diazepine Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer activities of compounds containing the 1,3-diazepine scaffold. This document includes a summary of their efficacy against various cancer cell lines, detailed protocols for key experimental assays, and a proposed mechanism of action involving cell cycle arrest and apoptosis.
Introduction
The 1,3-diazepine moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds, including the clinically used anticancer drug pentostatin.[1] Derivatives of this heterocyclic system have demonstrated significant potential in cancer therapy by inhibiting the proliferation of various cancer cell lines and inducing programmed cell death. This document outlines the key findings and methodologies for researchers investigating the anticancer properties of novel 1,3-diazepine-containing compounds.
Data Presentation: In Vitro Cytotoxicity
Compounds containing the 1,3-diazepine and related benzodiazepine scaffolds have shown potent cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several exemplary compounds are summarized in the tables below.
Table 1: Anticancer Activity of Imidazo[4,5-e][2]diazepine Derivatives
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 1 | A549 | Lung | Low micromolar | [3] |
| H460 | Lung | Low micromolar | [3] | |
| MCF-7 | Breast | Low micromolar | [3] | |
| MDA-MB-231 | Breast | Low micromolar | [3] | |
| OVCAR-3 | Ovarian | Low micromolar | [3] | |
| PC-3 | Prostate | Low micromolar | [3] | |
| Compound 9 | A549 | Lung | 38 | [3] |
| H460 | Lung | 22 | [3] | |
| PC-3 | Prostate | >800 | [3] | |
| MCF-7 | Breast | >800 | [3] |
Table 2: Anticancer Activity of Other Diazepine Derivatives
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Diaryl[d,f][2]diazepine 7j | HeLa | Cervical | Not specified, active at 3 µM | [4] |
| Diaryl[d,f][2]diazepine 7k | HeLa | Cervical | Not specified, active at 3 µM | [4] |
| 1,5-Benzodiazepin-2-one (3b) | HCT-116 | Colorectal | 9.18 | [5] |
| HepG-2 | Liver | 6.13 | [5] | |
| MCF-7 | Breast | 7.86 | [5] | |
| Dibenzodiazepine derivative | Multiple | Breast, Gastric, Liver, Cervical, Leukemia | Down to 0.30 | [6] |
Proposed Mechanism of Action
Research suggests that 1,3-diazepine derivatives exert their anticancer effects through a multi-faceted mechanism that includes the induction of cell cycle arrest at the G2/M phase and the activation of the apoptotic cell death pathway.
Cell Cycle Arrest at G2/M Phase
Several studies have reported that treatment with 1,3-diazepine analogs leads to an accumulation of cells in the G2/M phase of the cell cycle.[4] This arrest prevents cancer cells from proceeding through mitosis, ultimately inhibiting their proliferation. The proposed signaling pathway for this G2/M arrest involves the modulation of key cell cycle regulatory proteins.
Induction of Apoptosis
Following cell cycle arrest, 1,3-diazepine compounds can trigger programmed cell death, or apoptosis. Evidence suggests the involvement of the intrinsic (mitochondrial) apoptotic pathway, characterized by the regulation of the Bax/Bcl-2 protein ratio and the subsequent activation of caspases.
Experimental Protocols
The following are detailed protocols for key in vitro and in vivo assays to evaluate the anticancer activity of 1,3-diazepine derivatives.
In Vitro Experimental Workflow
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
Objective: To determine the concentration of a 1,3-diazepine compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
1,3-Diazepine compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the 1,3-diazepine compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with a 1,3-diazepine compound.
Materials:
-
Cancer cells treated with the 1,3-diazepine compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells after treatment. Centrifuge and wash the cells twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Protocol 3: Apoptosis Assay using Annexin V-FITC and PI Staining
Objective: To detect and quantify apoptotic and necrotic cells following treatment with a 1,3-diazepine compound.
Materials:
-
Cancer cells treated with the 1,3-diazepine compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells after treatment, including any floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. The analysis will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Protocol 4: In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of a 1,3-diazepine compound in an immunodeficient mouse model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
1,3-Diazepine compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment: Administer the 1,3-diazepine compound and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily intraperitoneal injection or oral gavage).
-
Monitoring: Measure tumor volume (Volume = (Length x Width²)/2) and body weight 2-3 times per week.
-
Endpoint: Continue the study for a defined period or until the tumors in the control group reach a maximum allowable size. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Conclusion
Compounds containing the 1,3-diazepine scaffold represent a promising class of anticancer agents. Their ability to induce cell cycle arrest and apoptosis in a variety of cancer cell lines warrants further investigation. The protocols and data presented in these application notes provide a framework for researchers to explore the therapeutic potential of novel 1,3-diazepine derivatives. Further studies are needed to fully elucidate their in vivo efficacy and detailed molecular mechanisms of action.
References
- 1. 1,3-Diazepine: A privileged scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor selective G2/M cell cycle arrest and apoptosis of epithelial and hematological malignancies by BBL22, a benzazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel, Broad Spectrum Anti-Cancer Compound Containing the Imidazo[4,5-e][1,3]diazepine Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Antiviral Properties of Ring-Expanded Purine Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the antiviral properties of ring-expanded purine analogues, a promising class of compounds in the development of novel antiviral therapeutics. It includes a summary of their activity against a range of viruses, detailed experimental protocols for their evaluation, and insights into their mechanisms of action.
Introduction to Ring-Expanded Purine Analogues
Ring-expanded purine analogues, also known as "fat" purines, are a class of heterocyclic compounds structurally related to the natural purine bases, adenine and guanine. These analogues typically feature a 5:7-fused imidazodiazepine or imidazotriazepine ring system, or a tricyclic structure, such as those expanded with a thiophene ring.[1][2] This structural modification leads to altered electronic and steric properties, enabling them to interact with viral enzymes in ways that natural purines cannot.[3] These synthetic nucleoside analogues have demonstrated broad-spectrum antiviral activity against a variety of clinically significant viruses, including members of the Flaviviridae, Filoviridae, and Coronaviridae families.[2]
Antiviral Activity
Ring-expanded purine analogues have shown potent inhibitory effects against a wide range of DNA and RNA viruses. Their mechanisms of action often involve the targeting of essential viral enzymes such as polymerases and helicases, thereby disrupting viral replication.[4][5]
Data Summary
The following tables summarize the in vitro antiviral activity of representative ring-expanded purine analogues against various viruses. The data is presented as the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI), which is the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable therapeutic window.
Table 1: Antiviral Activity of Thiophene-Expanded Tricyclic Purine Analogues [2]
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | SI (CC₅₀/EC₅₀) |
| CEM-007 | Flaviviruses | Vero | Single-digit low micromolar | >100 | >10-20 |
| Filoviruses | Vero | Single-digit low micromolar | >100 | >10-20 | |
| Coronaviruses | Vero | Single-digit low micromolar | >100 | >10-20 | |
| CEM-042 (prodrug) | Flaviviruses | Vero | Single-digit low micromolar | >100 | >10-20 |
| Filoviruses | Vero | Single-digit low micromolar | >100 | >10-20 | |
| Coronaviruses | Vero | Single-digit low micromolar | >100 | >10-20 | |
| CEM-052 (prodrug) | Flaviviruses | Vero | Single-digit low micromolar | >100 | >10-20 |
| Filoviruses | Vero | Single-digit low micromolar | >100 | >10-20 | |
| Coronaviruses | Vero | Single-digit low micromolar | >100 | >10-20 |
Table 2: Antiviral Activity of Imidazo[4,5-e][1][6]diazepine Nucleosides [7][8][9]
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | SI (CC₅₀/EC₅₀) |
| Acyclic Analogue VI | Hepatitis B Virus (HBV) | HepG2 2.2.15 | Potent (Specific value not available) | Not reported | Not reported |
| Acyclic Phosphonate VII | Hepatitis B Virus (HBV) | HepG2 2.2.15 | Potent (Specific value not available) | Not reported | Not reported |
| Unnamed Analogues | Measles Virus | Vero | Submicromolar to micromolar | Not reported | Not reported |
Mechanisms of Action
The primary antiviral mechanisms of ring-expanded purine analogues involve the inhibition of key viral enzymes essential for replication.
Inhibition of Viral Polymerases
Many ring-expanded purine nucleoside analogues act as inhibitors of viral RNA-dependent RNA polymerase (RdRp).[4] After entering the host cell, these analogues are phosphorylated by cellular kinases to their active triphosphate form. This triphosphate metabolite then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA chain by the viral polymerase. Once incorporated, these analogues can act as chain terminators, halting further elongation of the viral genome.[4]
References
- 1. RNA-dependent RNA Polymerase Assay for Hepatitis E Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Viral Helicases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.org [mdpi.org]
- 7. The Novel [4,5-e][1,3]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: 1,3-Diazepines as a Privileged Scaffold for Enzyme Inhibition
Abstract
The 1,3-diazepine scaffold has emerged as a "privileged structure" in medicinal chemistry, a core molecular framework that is capable of providing ligands for a diverse range of biological targets.[1][2][3] This guide provides an in-depth exploration of the application of 1,3-diazepine derivatives as potent and selective enzyme inhibitors. We will delve into the mechanistic principles, highlight key enzyme classes amenable to inhibition by this scaffold, and provide detailed, field-tested protocols for the screening, characterization, and cellular evaluation of novel 1,3-diazepine-based inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile heterocyclic motif in their discovery programs.
Introduction: The 1,3-Diazepine Advantage
While the 1,4-benzodiazepine core is historically recognized for its neuropharmacological activities, the isomeric 1,3-diazepine scaffold offers a unique and highly valuable topology for engaging with enzyme active sites.[1][2] This seven-membered ring containing two nitrogen atoms at positions 1 and 3 provides a flexible yet pre-organized conformation. This allows for the precise positioning of substituent groups to make critical interactions with amino acid residues within an enzyme's catalytic or allosteric sites.
The utility of this scaffold is validated by its presence in clinically approved drugs and numerous investigational agents.[1][2] Notable examples include:
-
Pentostatin: An anticancer agent that inhibits adenosine deaminase.[1][2]
-
Avibactam: A β-lactamase inhibitor used to combat antibiotic resistance.[1][2][4]
-
Coformycin: A natural product with antiviral and anticancer properties.[1][2][4]
The proven success of these molecules underscores the potential of the 1,3-diazepine core as a foundational element for designing next-generation enzyme inhibitors for a wide array of therapeutic areas.[1][2]
General Mechanisms of Enzyme Inhibition
1,3-Diazepine derivatives can be tailored to inhibit enzymes through various mechanisms. Understanding these mechanisms is crucial for interpreting structure-activity relationships (SAR) and for designing robust screening assays.
-
Competitive Inhibition: The inhibitor directly competes with the native substrate for binding to the enzyme's active site. The flexible nature of the diazepine ring allows it to mimic the transition state of the substrate or to make key hydrogen bond and hydrophobic interactions that occlude substrate binding.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site distinct from the active site), inducing a conformational change in the enzyme that reduces its catalytic efficiency. This can occur whether the substrate is bound or not.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. This affects both the binding affinity of the substrate (Km) and the maximum reaction velocity (Vmax).
The specific mechanism is determined by the substitution pattern on the 1,3-diazepine core and the topology of the target enzyme. For example, benzodiazepines have been shown to act as non-competitive inhibitors of Src protein tyrosine kinase against ATP.[5]
Key Enzyme Classes Targeted by 1,3-Diazepines
The versatility of the 1,3-diazepine scaffold has led to the development of inhibitors for several critical enzyme classes.
Kinases
Protein kinases are crucial regulators of cellular signaling and are prominent targets in oncology and immunology. The 1,3-diazepine scaffold can be decorated to target the ATP-binding pocket of kinases. While the related 1,4-benzodiazepines have been explored as Src family kinase inhibitors, the principles of targeting the hinge region and exploiting hydrophobic pockets are directly applicable to 1,3-diazepine design.[5][6]
Proteases
Proteases play vital roles in processes ranging from protein degradation to viral replication. 2,3-Benzodiazepin-1,4-diones have been designed as peptidomimetic inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease.[7] This demonstrates the potential of the diazepine framework to mimic peptide bonds and interact with the catalytic machinery of proteases.
β-Lactamases
As exemplified by Avibactam, 1,3-diazepines are highly effective inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[1][2] The design of these inhibitors is a prime example of mechanism-based inhibition, where the diazepine core plays a crucial role in the covalent modification of the enzyme's active site.
Application Note: Screening & Characterization Workflow
This section outlines a typical workflow for identifying and characterizing a novel 1,3-diazepine-based enzyme inhibitor.
Workflow: From Hit Identification to Cellular Potency
References
- 1. 1,3-Diazepine: A privileged scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzodiazepine compounds as inhibitors of the src protein tyrosine kinase: screening of a combinatorial library of 1,4-benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,3-Benzodiazepin-1,4-diones as peptidomimetic inhibitors of gamma-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Diazepane-2-thione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-diazepane-2-thione, with a focus on improving reaction yield and purity.
Troubleshooting Guide
Low yields and impurities are common challenges in the synthesis of this compound. This guide addresses specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Poor quality of reactants: 1,4-diaminobutane may be oxidized or contain impurities. Carbon disulfide can degrade over time. 2. Inefficient reaction conditions: Temperature may be too low, or reaction time too short. 3. Inadequate mixing: Poor solubility of reactants can lead to an incomplete reaction. | 1. Reagent Quality: Use freshly distilled 1,4-diaminobutane and high-purity carbon disulfide. 2. Optimize Conditions: Gradually increase the reaction temperature in increments of 5-10°C. Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). 3. Improve Mixing: Ensure vigorous stirring throughout the reaction. Consider using a co-solvent to improve solubility. |
| Presence of a White Precipitate (Polymeric Byproducts) | 1. Incorrect stoichiometry: An excess of either reactant can lead to polymerization. 2. High concentration: High concentrations of reactants can favor intermolecular reactions, leading to polymers. | 1. Stoichiometry: Use a precise 1:1 molar ratio of 1,4-diaminobutane to carbon disulfide. Adding the carbon disulfide dropwise to the solution of 1,4-diaminobutane can help maintain this ratio locally. 2. Dilution: Perform the reaction at a lower concentration. |
| Product is Dark or Oily | 1. Side reactions: The formation of colored byproducts is possible at elevated temperatures. 2. Residual solvent: Incomplete removal of a high-boiling point solvent like DMSO. | 1. Temperature Control: Avoid excessively high reaction temperatures. 2. Purification: Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) to separate the desired product from colored impurities. Ensure complete removal of the solvent under high vacuum. |
| Difficulty in Product Isolation/Purification | 1. Product solubility: The product may have similar solubility to byproducts or starting materials. 2. Emulsion formation during workup: This can complicate extraction. | 1. Recrystallization: Attempt recrystallization from various solvents to obtain a pure, crystalline product. 2. Extraction: Use a brine wash to break up emulsions during aqueous workup. If the product is in an organic layer, drying with anhydrous magnesium sulfate or sodium sulfate is crucial before solvent evaporation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The optimal temperature can vary depending on the solvent used. A reported procedure specifies 70°C in dimethyl sulfoxide (DMSO). It is recommended to start at this temperature and optimize in small increments. Higher temperatures may increase the reaction rate but can also lead to the formation of byproducts.
Q2: How critical is the stoichiometry of the reactants?
A2: Maintaining a 1:1 molar ratio of 1,4-diaminobutane to carbon disulfide is critical. An excess of the diamine can lead to the formation of thiourea derivatives and other side products, while an excess of carbon disulfide can result in the formation of dithiocarbamates and polymeric materials. Slow, dropwise addition of carbon disulfide to a stirred solution of the diamine is recommended to maintain the correct stoichiometry throughout the reaction.
Q3: Which solvent is best for this synthesis?
A3: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often used as they can dissolve the reactants and facilitate the reaction. Ethanol has also been reported in the synthesis of similar cyclic thioureas. The choice of solvent can influence reaction time and temperature, as well as the ease of product purification.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the product from the starting materials. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progression.
Q5: What are the most common byproducts in this synthesis, and how can they be minimized?
A5: The most common byproducts are likely polymeric materials and N,N'-bis(dithiocarbamate) salts resulting from the reaction of both amine groups with carbon disulfide without cyclization. To minimize these, ensure a strict 1:1 stoichiometry, use dilute conditions, and control the reaction temperature. Dropwise addition of carbon disulfide is also a key strategy to prevent the formation of these byproducts.
Quantitative Data on Reaction Parameters
Optimizing reaction parameters is key to maximizing the yield of this compound. The following table provides a hypothetical summary of how varying conditions might affect the yield, based on a known successful synthesis and general chemical principles. Note: These values are illustrative and should be optimized for your specific experimental setup.
| Parameter | Condition | Reported/Expected Yield (%) | Observations |
| Temperature | 50°C | Low | Slow reaction rate, may require extended reaction times. |
| 70°C | ~75% | Good balance of reaction rate and minimal byproduct formation in DMSO. | |
| 90°C | Moderate to High | Faster reaction, but increased potential for side reactions and decomposition. | |
| Reaction Time | 2 hours | Low | Incomplete conversion of starting materials. |
| 6 hours | ~75% | Optimal time for the reaction at 70°C in DMSO. | |
| 12 hours | ~75% | No significant increase in yield, potential for product degradation. | |
| Solvent | Ethanol | Moderate | A common solvent for similar reactions, may require reflux temperatures. |
| DMF | High | Similar to DMSO, good solubility for reactants. | |
| DMSO | ~75% | A proven solvent for this reaction. | |
| **Stoichiometry (Diamine:CS₂) ** | 1:0.8 | Low | Incomplete reaction due to insufficient carbon disulfide. |
| 1:1 | ~75% | Optimal ratio for cyclization. | |
| 1:1.2 | Moderate | Potential for increased byproduct formation. |
Experimental Protocol
This protocol is based on a reported synthesis of this compound.
Materials:
-
1,4-Diaminobutane
-
Carbon Disulfide (CS₂)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-diaminobutane (1 equivalent) in anhydrous DMSO under an inert atmosphere (e.g., nitrogen or argon).
-
From the dropping funnel, add carbon disulfide (1 equivalent) dropwise to the stirred solution over a period of 30 minutes.
-
After the addition is complete, heat the reaction mixture to 70°C and maintain this temperature for 6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization to afford pure this compound.
Visualizing the Synthesis Workflow and Troubleshooting Logic
To aid in understanding the experimental process and decision-making during troubleshooting, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
Technical Support Center: 1,3-Diazepane-2-thione Purification
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of crude 1,3-Diazepane-2-thione.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
Common impurities typically include unreacted starting materials, such as 1,4-diaminobutane, and reagents like thiophosgene or carbon disulfide. Additionally, side products from polymerization or alternative cyclization reactions may be present. The specific impurities will heavily depend on the synthetic route used.
Q2: My crude product is an oil and won't solidify. How can I purify it?
An oily product often indicates the presence of residual solvent or impurities that are depressing the melting point.
-
Troubleshooting Steps:
-
Solvent Removal: Ensure all reaction solvents have been thoroughly removed under high vacuum, possibly with gentle heating.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether. This can help wash away soluble impurities and encourage the product to solidify.
-
Chromatography: If trituration fails, column chromatography is the recommended next step to separate the desired product from the impurities causing it to oil out.
-
Q3: What is the recommended starting point for purifying this compound?
For most organic compounds of this nature, a multi-step purification strategy is effective. The general workflow involves an initial purification by recrystallization, followed by column chromatography if higher purity is required.
Technical Support Center: Synthesis of Diazepine Thiones
Welcome to the technical support center for the synthesis of diazepine thiones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common thionating agents used for the synthesis of diazepine thiones?
A1: The most common reagents for converting the lactam functionality of a diazepine to a thione are Lawesson's reagent (LR) and phosphorus pentasulfide (P₄S₁₀).[1][2] Lawesson's reagent is often preferred due to its milder reaction conditions and higher yields in many cases.[1] Alternative reagents include combinations like P₄S₁₀ with hexamethyldisiloxane (HMDO), which can offer advantages in terms of byproduct removal.[3][4]
Q2: What is the general mechanism for the thionation of a diazepine lactam with Lawesson's reagent?
A2: The thionation with Lawesson's reagent proceeds through a cycloaddition-cycloreversion mechanism. The Lawesson's reagent dimer dissociates into a reactive monomeric dithiophosphine ylide. This ylide then undergoes a [2+2] cycloaddition with the carbonyl group of the diazepine lactam to form a four-membered oxathiaphosphetane intermediate. This intermediate subsequently fragments in a retro-[2+2] cycloaddition manner to yield the desired diazepine thione and a stable phosphorus-oxygen byproduct.[1][5][6]
Q3: I am observing a significant amount of starting material (diazepine lactam) even after a prolonged reaction time. What could be the issue?
A3: Incomplete conversion is a common issue. Several factors could be at play:
-
Insufficient Reagent: Ensure at least 0.5 equivalents of Lawesson's reagent (or an appropriate amount of P₄S₁₀) are used per equivalent of the lactam.
-
Low Reaction Temperature: Thionation reactions often require elevated temperatures. Refluxing in a high-boiling solvent like toluene or xylene is common.
-
Poor Reagent Quality: Lawesson's reagent can degrade over time, especially with exposure to moisture. Using fresh or properly stored reagent is crucial.
-
Solvent Effects: The choice of solvent can influence the reaction rate. Toluene and xylene are commonly used, but other anhydrous, non-protic solvents can be explored.
Q4: My purified product has a lower yield than expected, and I see several spots on my TLC. What are the likely side products?
A4: Besides unreacted starting material, several side products can form during the synthesis of diazepine thiones. These can be broadly categorized as reagent-derived byproducts and substrate-derived impurities.
Troubleshooting Guide for Common Side Reactions
This guide addresses specific issues you might encounter during the synthesis of diazepine thiones and provides actionable troubleshooting steps.
Issue 1: Presence of Reagent-Derived Byproducts in the Final Product
Symptoms:
-
You observe polar, UV-active impurities at the baseline of your TLC plate.[7]
-
The final product yield is over 100%, suggesting the presence of high molecular weight impurities.
-
¹H NMR analysis shows aromatic signals that do not correspond to your desired product.
Potential Side Products:
-
Anhydro-bis(p-methoxyphenyl)dithiophosphonic acid: A common byproduct from Lawesson's reagent.
-
4-Methoxybenzenecarbothioic acid: Another byproduct from the decomposition of Lawesson's reagent.[7]
-
Phosphorus-containing oligomers: Can form, especially with P₄S₁₀, leading to purification challenges.
Troubleshooting Strategies:
| Strategy | Experimental Protocol | Expected Outcome |
| Aqueous Workup | After the reaction is complete, quench the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with water and brine. | This will remove most of the polar, acidic byproducts of Lawesson's reagent into the aqueous phase. |
| Modified Thionating Agent | Use a combination of P₄S₁₀ and hexamethyldisiloxane (HMDO). The HMDO acts as a scavenger for reactive electrophilic polythiophosphates, reducing side reactions.[8] | Cleaner reaction profile with fewer phosphorus-containing byproducts, simplifying purification. |
| Column Chromatography | Purify the crude product using silica gel column chromatography. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective. | Isolation of the pure diazepine thione from both polar and non-polar impurities. |
Issue 2: Incomplete Thionation and Low Yield
Symptoms:
-
TLC analysis shows a significant spot corresponding to the starting diazepine lactam.
-
The isolated yield of the diazepine thione is low.
Troubleshooting Strategies:
| Strategy | Experimental Protocol | Expected Outcome |
| Increase Reagent Stoichiometry | Incrementally increase the amount of Lawesson's reagent from 0.5 equivalents to 0.75 or 1.0 equivalent per equivalent of the lactam. | Drive the reaction equilibrium towards the product, increasing the conversion of the starting material. |
| Elevate Reaction Temperature | If using a solvent like toluene (b.p. ~111°C), consider switching to a higher boiling solvent such as xylene (b.p. ~140°C) to increase the reaction rate. | Improved reaction kinetics leading to a higher conversion rate in a shorter time. |
| Use a Catalyst/Additive | For P₄S₁₀-mediated thionations, the addition of pyridine can form a more reactive complex, potentially increasing the reaction rate and selectivity.[9] | Enhanced thionation efficiency under milder conditions compared to P₄S₁₀ alone. |
| Microwave-Assisted Synthesis | Perform the thionation reaction in a sealed vessel under microwave irradiation. This can significantly reduce reaction times and often improves yields.[6] | Rapid and efficient conversion of the lactam to the thione, minimizing thermal degradation. |
Data Presentation
The following table summarizes the impact of different thionating agents and conditions on the yield of thionated products, based on general observations in the literature for lactams.
| Thionating Agent | Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Lawesson's Reagent | Generic Lactam | Toluene | 110 | 4-8 | 70-90 | [1] |
| P₄S₁₀ | Generic Lactam | Pyridine | 115 | 6-12 | 60-80 | [9] |
| P₄S₁₀/HMDO | Generic Lactam | Dichloromethane | Reflux | 2-6 | 80-95 | [3][4] |
Experimental Protocols
Key Experiment: Synthesis of a Diazepine Thione using Lawesson's Reagent
This protocol describes a general procedure for the thionation of a 1,4-diazepine-2-one derivative.
Materials:
-
1,4-Diazepine-2-one derivative (1.0 eq)
-
Lawesson's reagent (0.5 - 1.0 eq)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a solution of the 1,4-diazepine-2-one derivative in anhydrous toluene, add Lawesson's reagent.
-
Heat the reaction mixture to reflux (approximately 110-115°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically after 4-8 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure diazepine thione.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the synthesis of diazepine thiones.
Caption: Mechanism of Diazepine Lactam Thionation with Lawesson's Reagent.
Caption: Troubleshooting Workflow for Diazepine Thione Synthesis.
References
- 1. Lawesson's Reagent [organic-chemistry.org]
- 2. Synthesis of Thioacridine Derivatives Using Lawesson’s Reagent – Oriental Journal of Chemistry [orientjchem.org]
- 3. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. audreyli.com [audreyli.com]
- 5. mdpi.com [mdpi.com]
- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and reactivity of saturated diazepine thione and selone ligands - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for 1,4-Diazepane Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of 1,4-diazepane derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this privileged scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Section 1: Troubleshooting Common Synthetic Challenges
This section addresses the most frequent issues encountered during the synthesis of 1,4-diazepane derivatives, offering causative explanations and actionable solutions.
Low Yields in Reductive Amination
Question: I am attempting a reductive amination to synthesize an N-substituted 1,4-diazepane, but my yields are consistently low. What are the likely causes and how can I improve the outcome?
Answer: Low yields in reductive amination are a common hurdle. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced. Several factors can disrupt this delicate balance.
Causality and Solutions:
-
Inefficient Iminium Ion Formation: The equilibrium between the amine, carbonyl compound, and the iminium ion may not favor the intermediate.[1]
-
Solution 1: pH Adjustment: The reaction is often acid-catalyzed. A mildly acidic environment (pH 4-6) protonates the carbonyl group, making it more electrophilic, but avoids protonating the amine, which would render it non-nucleophilic. Acetic acid is a common choice.[2]
-
Solution 2: Water Removal: The formation of the iminium ion releases water. Removing this water can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.
-
-
Side Reactions of the Carbonyl Compound: The reducing agent can directly reduce the starting aldehyde or ketone to the corresponding alcohol, a common competing side reaction.[3]
-
Solution: Choice of Reducing Agent: Use a milder reducing agent that selectively reduces the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this reason. Sodium cyanoborohydride (NaBH₃CN) is also effective but generates toxic cyanide byproducts.[2][4]
-
-
Over-alkylation: If you are starting with an unsubstituted or mono-substituted 1,4-diazepane, the newly formed secondary amine can react further to give a tertiary amine, leading to a mixture of products.
-
Solution: Stepwise Procedure: A stepwise approach, where the imine is formed first, followed by the addition of the reducing agent, can sometimes offer better control over mono-alkylation.[4]
-
Challenges in Direct N-Alkylation with Alkyl Halides
Question: I am trying to perform a direct N-alkylation on a 1,4-diazepane using an alkyl halide, but I am observing a mixture of mono- and di-alkylated products, along with unreacted starting material. How can I achieve selective mono-alkylation?
Answer: Achieving selective mono-alkylation of a symmetrical diamine like 1,4-diazepane is a classic synthetic challenge due to the comparable reactivity of the two nitrogen atoms.
Causality and Solutions:
-
Statistical Distribution: The reaction of 1,4-diazepane with one equivalent of an alkyl halide will statistically yield a mixture of starting material, mono-alkylated, and di-alkylated product.
-
Solution 1: Use of Excess Diamine: Using a significant excess of the 1,4-diazepane (e.g., 5-10 equivalents) will statistically favor the mono-alkylation of the alkyl halide. This is practical when the diazepane is inexpensive and easily separable from the product.
-
Solution 2: Protecting Group Strategy: The most robust method for achieving selective mono-alkylation is to use a protecting group. By protecting one of the nitrogens, you can selectively alkylate the other and then deprotect to obtain the mono-substituted product. This is known as an orthogonal protection strategy.[5]
-
-
Base and Solvent Effects: The choice of base and solvent can influence the reaction rate and selectivity.
-
Solution: Optimization: A weaker base (e.g., K₂CO₃, NaHCO₃) and a polar aprotic solvent (e.g., acetonitrile, DMF) are common starting points. Stronger bases like sodium hydride (NaH) may lead to over-alkylation.[6]
-
Section 2: Frequently Asked Questions (FAQs)
Synthesis and Strategy
Q1: What is the best strategy for synthesizing a symmetrically N,N'-disubstituted 1,4-diazepane?
A1: For symmetrical N,N'-disubstitution, a direct reaction of 1,4-diazepane with at least two equivalents of the alkylating agent (e.g., alkyl halide) or carbonyl compound (for reductive amination) is typically effective. Using a slight excess of the alkylating/carbonyl reagent and an appropriate base (e.g., K₂CO₃, Et₃N) in a suitable solvent (e.g., acetonitrile, DMF, or methanol for reductive amination) and heating if necessary, will generally drive the reaction to completion.[7][8]
Q2: How can I synthesize an unsymmetrically N,N'-disubstituted 1,4-diazepane with two different substituents?
A2: This requires a sequential approach using an orthogonal protecting group strategy.[5] A common workflow is as follows:
-
Mono-protection: Protect one of the nitrogen atoms of 1,4-diazepane, for example, with a Boc group.
-
First N-functionalization: Introduce the first substituent onto the unprotected nitrogen via reductive amination or N-alkylation.
-
Deprotection: Remove the protecting group.
-
Second N-functionalization: Introduce the second, different substituent onto the newly deprotected nitrogen.
Q3: What are the most common protecting groups for 1,4-diazepane and what are their deprotection conditions?
A3: The choice of protecting group is crucial for multi-step syntheses. Here are some common examples:[5][9]
| Protecting Group | Abbreviation | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA in DCM, or HCl in dioxane).[5][9] |
| Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis (e.g., H₂, Pd/C).[5] |
| Trifluoroacetyl | TFA | Mild basic conditions (e.g., K₂CO₃ in methanol/water).[5] |
Purification and Characterization
Q4: I am having difficulty purifying my 1,4-diazepane derivative by column chromatography. It seems to be sticking to the silica gel. What can I do?
A4: The basic nature of the amine groups in 1,4-diazepane derivatives can cause them to interact strongly with the acidic silica gel, leading to tailing and poor separation.
-
Solution 1: Basic Modifier: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% of triethylamine or ammonia in methanol can significantly improve the chromatography by neutralizing the acidic sites on the silica gel.
-
Solution 2: Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral), or a reversed-phase silica gel (C18) for more polar derivatives.
-
Solution 3: Salt Formation and Extraction: If the product is sufficiently pure after the reaction, you can sometimes form a salt (e.g., hydrochloride) to precipitate it from a non-polar solvent. Alternatively, a thorough aqueous workup with extractions at different pH values can help remove impurities.
Q5: What are the key spectroscopic features I should look for to confirm the structure of my 1,4-diazepane derivative?
A5: A combination of NMR spectroscopy and mass spectrometry is essential for structural confirmation.[10]
-
¹H NMR: Look for the characteristic signals of the diazepane ring protons, which typically appear as multiplets in the aliphatic region (around 2.5-3.5 ppm). The chemical shifts will be influenced by the substituents on the nitrogen atoms.
-
¹³C NMR: The carbon atoms of the diazepane ring will appear in the aliphatic region of the spectrum.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Fragmentation patterns can also give structural information.[10]
Section 3: Detailed Experimental Protocols
These protocols are provided as a starting point and may require optimization for specific substrates.
Protocol 1: Mono-N-Boc-Protection of 1,4-Diazepane
This protocol is adapted from strategies for the selective protection of symmetrical diamines.[5]
-
Dissolve 1,4-diazepane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in the same solvent dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with water and wash with a non-polar solvent like ethyl ether to remove any di-Boc protected by-product.[5]
-
The aqueous layer can then be basified and the mono-Boc protected product extracted with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc-1,4-diazepane.
Protocol 2: Reductive Amination for N-Alkylation of Mono-Boc-1,4-Diazepane
This is a general protocol for the reductive amination of a secondary amine.[2][4]
-
Dissolve mono-Boc-1,4-diazepane (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like methanol or 1,2-dichloroethane (DCE).
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Boc-Deprotection of N-Substituted-N'-Boc-1,4-Diazepane
This protocol describes the removal of a Boc protecting group under acidic conditions.[5][9]
-
Dissolve the Boc-protected 1,4-diazepane derivative in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of 4 M HCl in dioxane.[5][11]
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain the corresponding salt (trifluoroacetate or hydrochloride) of the deprotected amine.
-
The free amine can be obtained by neutralizing the salt with a base and extracting it into an organic solvent.
Section 4: Visualized Workflows and Logic
Workflow for Unsymmetrical N,N'-Disubstitution
Caption: Orthogonal strategy for unsymmetrical disubstitution.
Troubleshooting Logic for Low Yields
Caption: Troubleshooting workflow for low reaction yields.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. designer-drug.com [designer-drug.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. experts.arizona.edu [experts.arizona.edu]
Stability of 1,3-Diazepane-2-thione under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,3-Diazepane-2-thione under acidic conditions. The information is presented in a user-friendly question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic solutions?
A1: Based on the general behavior of cyclic thioureas, this compound is expected to be susceptible to degradation under acidic conditions. The stability of thiourea compounds is pH-dependent, with acidic environments potentially accelerating hydrolysis.[1] This can lead to the cleavage of the thiourea moiety.
Q2: What are the likely degradation products of this compound in an acidic medium?
A2: The acid-catalyzed hydrolysis of the thiourea group in this compound is likely to yield 1,4-diaminobutane, carbon dioxide, and hydrogen sulfide. This is analogous to the hydrolysis of thiourea, which can produce urea, ammonia, and carbon dioxide.[2] The seven-membered diazepane ring may also undergo ring-opening.
Q3: What are the visual or physical indicators of this compound degradation?
A3: Degradation of this compound, which is typically a solid, may be indicated by a change in color (e.g., development of a yellowish tint), the emission of a sulfurous or ammonia-like odor, or the formation of insoluble precipitates in solution.[1]
Q4: What analytical methods are recommended for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable method for separating and quantifying this compound from its potential degradation products.[1][3] Spectrophotometry can also be a viable, simpler alternative for quantitative analysis.[3]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpectedly rapid loss of this compound in acidic buffer. | The pH of the medium is too low, leading to accelerated hydrolysis. The temperature of the experiment is too high. | Carefully verify and adjust the pH of the buffer. Conduct the experiment at a lower, controlled temperature. |
| Formation of a precipitate during the stability study. | Degradation products may have poor solubility in the chosen solvent system. | Characterize the precipitate to identify the degradation product. Consider using a different solvent system or a co-solvent to improve the solubility of all components. |
| Inconsistent analytical results (e.g., variable peak areas in HPLC). | The compound may be degrading during the analytical procedure itself. The sample preparation method may not be optimal. | Ensure the mobile phase for HPLC is not strongly acidic. Prepare samples immediately before analysis and keep them cool. Validate the sample preparation method for consistency. |
| Appearance of multiple, unidentified peaks in the chromatogram. | Complex degradation pathways may be occurring, leading to several byproducts. | Employ mass spectrometry (LC-MS) to identify the unknown degradation products. This will help in elucidating the degradation pathway. |
Hypothetical Degradation Data
The following tables present hypothetical quantitative data to illustrate the expected degradation profile of this compound under different acidic conditions. Note: This data is for illustrative purposes only and should be confirmed by experimental studies.
Table 1: Effect of pH on the Degradation of this compound at 37°C
| pH | Half-life (t½) in hours | Degradation Rate Constant (k) in h⁻¹ |
| 3.0 | 12 | 0.0578 |
| 4.0 | 48 | 0.0144 |
| 5.0 | 192 | 0.0036 |
Table 2: Effect of Temperature on the Degradation of this compound at pH 4.0
| Temperature (°C) | Half-life (t½) in hours | Degradation Rate Constant (k) in h⁻¹ |
| 25 | 96 | 0.0072 |
| 37 | 48 | 0.0144 |
| 50 | 18 | 0.0385 |
Experimental Protocols
Protocol for Assessing the Acidic Stability of this compound
-
Preparation of Buffer Solutions: Prepare a series of buffers with pH values ranging from 3 to 5 using appropriate buffer systems (e.g., citrate or acetate buffers).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Initiation of Stability Study: Add a small aliquot of the stock solution to each buffer solution pre-incubated at the desired temperature (e.g., 25°C, 37°C, and 50°C) to achieve a final known concentration.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each solution.
-
Sample Quenching (if necessary): Immediately neutralize the withdrawn sample with a suitable base to stop further degradation before analysis.
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC method.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer, pH 7) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 242 nm).[1]
-
Column Temperature: 30°C.[1]
-
-
Data Analysis: Quantify the peak area of this compound at each time point. Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½).
Visualizations
Caption: Potential acid-catalyzed degradation pathway of this compound.
Caption: A logical workflow for troubleshooting stability testing of this compound.
References
Technical Support Center: Cyclization of 1,3-Diazepine Rings
Welcome to the technical support center for the synthesis of 1,3-diazepine rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of these important seven-membered heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the cyclization to form a 1,3-diazepine ring so challenging?
The construction of a seven-membered ring like 1,3-diazepine is inherently more difficult than forming smaller five- or six-membered rings. This is primarily due to:
-
Unfavorable Entropy: Bringing the two reactive ends of a flexible acyclic precursor together for intramolecular cyclization has a high entropic cost.
-
Transannular Strain: Non-bonding interactions across the ring can introduce strain, making the cyclic structure less stable.
-
Conformational Flexibility: The increased number of possible conformations for a seven-membered ring precursor can make it difficult for the reactive groups to adopt the correct orientation for cyclization.
Fusing the 1,3-diazepine ring with another cyclic system, such as a benzene or imidazole ring, can help to mitigate these challenges by reducing the conformational flexibility of the precursor.
Q2: What are some common side reactions to be aware of during 1,3-diazepine synthesis?
Several side reactions can compete with the desired cyclization, leading to low yields and complex product mixtures. These include:
-
Intermolecular Polymerization: Instead of cyclizing, the precursor molecules can react with each other to form linear or cyclic polymers. This is more likely at higher concentrations.
-
Ring Contraction: Under certain conditions, such as photolysis of tetrazolopyridines, the transiently formed 1,3-diazepine can rearrange to a more stable five-membered ring, such as a cyanopyrrole.[1]
-
Formation of Smaller Rings: Depending on the starting materials, the formation of more thermodynamically stable five- or six-membered rings can be a competing pathway.
-
Hydrolysis: If water is present in the reaction, hydrolysis of intermediates, such as imines or amides, can occur, leading back to the starting materials.
Q3: How can I improve the yield of my 1,3-diazepine cyclization reaction?
Improving the yield of a challenging cyclization often requires careful optimization of several factors:
-
High Dilution: Performing the reaction at high dilution (low concentration of the starting material) can favor intramolecular cyclization over intermolecular polymerization.
-
Choice of Precursors: The nature of the starting materials is critical. Using "activated" precursors or rigid building blocks can facilitate ring closure. For instance, ketene dithioacetals have been used as effective building blocks.
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction outcome. For example, phosphine-catalyzed [4+3] annulations have been reported for the synthesis of functionalized 1,3-diazepines.
-
Reaction Conditions: Temperature, solvent, and reaction time should be carefully optimized. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times in some cases.[2][3][4][5]
-
Protecting Groups: The use of appropriate protecting groups on reactive functionalities can prevent side reactions and direct the reaction towards the desired cyclization.
Q4: What are the best analytical techniques for characterizing 1,3-diazepines and identifying byproducts?
A combination of spectroscopic techniques is typically used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the 1,3-diazepine ring and identifying impurities.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can help to identify key functional groups in the molecule.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural confirmation.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered during 1,3-diazepine synthesis.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Incorrect Reaction Conditions | - Verify the temperature, reaction time, and solvent against a reliable protocol.- Consider optimizing these parameters. For instance, microwave irradiation has been shown to be effective.[2][3][4][5] |
| Poor Quality Starting Materials | - Check the purity of your starting materials by NMR, MS, or other appropriate techniques.- Purify starting materials if necessary. |
| Decomposition of Reagents or Product | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if your compounds are sensitive to air or moisture.- Analyze the reaction mixture at different time points to check for product degradation. |
| Precipitation of Starting Material | - Ensure that your starting materials are fully dissolved in the reaction solvent at the reaction temperature. |
| Inefficient Catalyst | - If using a catalyst, ensure it is active. Consider trying a different catalyst system. |
Problem 2: Formation of Multiple Products/Complex Mixture
| Possible Cause | Troubleshooting Step |
| Intermolecular Side Reactions | - Perform the reaction under high dilution conditions to favor intramolecular cyclization. |
| Side Reactions of Functional Groups | - Protect sensitive functional groups on your starting materials that may be interfering with the reaction. |
| Isomerization or Rearrangement | - Analyze the structure of the major byproducts to understand the competing reaction pathways.- Adjust reaction conditions (e.g., temperature, catalyst) to disfavor the formation of byproducts. For example, photochemical reactions can sometimes lead to ring contraction.[1] |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Similar Polarity of Product and Byproducts | - Try different solvent systems for column chromatography.- Consider other purification techniques such as preparative TLC, HPLC, or recrystallization. |
| Product Instability on Silica Gel | - Use a less acidic stationary phase, such as neutral or basic alumina, for chromatography.- Minimize the time the product is on the column. |
Quantitative Data
The following tables summarize reaction conditions and yields for the synthesis of various 1,3-diazepine derivatives, providing a comparative overview of different synthetic methodologies.
Table 1: Microwave-Assisted Synthesis of 1,3-Diazepine Derivatives
| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |
| Polarized dithioacetal and 1,4-diaminobutane | Ethanol, 110°C, 60 min, Microwave | 2-Substituted 1,3-diazepines | 43-95 | [6] |
| Substituted benzimidazole and substituted aldehyde | Methanol, KOH, 30s - 2 min, 300W, Microwave | Diazepine derivatives | 80-82 | [2] |
| α,β-unsaturated ketones and ethylenediamine | Solvent-free, 4-6 min, 800W, Microwave | 1,4-diazepine derivatives | - | [2] |
| Chalcone and 2-amino aniline | Ethanol, piperidine, 2 min, Microwave | 1,5-benzodiazepines | - |
Table 2: Synthesis of Dibenzo[d,f][2][3]diazepines
| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| 2,2'-bis(arylamino)-1,1'-biaryl | Paraformaldehyde, THF/AcOH (1:1), 90°C, 2.5 h | Dibenzo[d,f][2][3]diazepine | 82 | [7] |
| 2,2'-bis(arylamino)-1,1'-biaryl | Diphenyl carbonate, K₂CO₃, DMF, 120°C | Dibenzo[d,f][2][3]diazepinone | 54-85 | [8] |
| 2,2'-bis(arylamino)-1,1'-biaryl | Diphenyl sulfite, K₂CO₃, DMF, 120°C | Dibenzo[c,e][2][5][7]thiadiazepine 6-oxide | 60-75 | [8] |
Experimental Protocols
Protocol 1: General Microwave-Assisted Synthesis of 2-Substituted 1,3-Diazepines
This protocol is adapted from the synthesis of novel 1,3-diazepines as nontoxic corrosion inhibitors.[6]
Materials:
-
Polarized dithioacetal (1 mmol)
-
1,4-diaminobutane (1 mmol)
-
Ethanol (3 mL)
-
Microwave-compatible glass vessel with a stirrer
Procedure:
-
In a microwave-compatible glass vessel, dissolve the polarized dithioacetal (1 mmol) and 1,4-diaminobutane (1 mmol) in ethanol (3 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture for 60 minutes at 110°C with continuous stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting product by column chromatography using a dichloromethane/ethyl acetate mixture as the eluent.
Protocol 2: Synthesis of Dibenzo[d,f][2][3]diazepines
This protocol is based on the cyclization of 2,2'-bis(arylamino)-1,1'-biaryls.[7][8]
Materials:
-
2,2'-bis(arylamino)-1,1'-biaryl (1.0 equiv)
-
Paraformaldehyde (3.0 equiv)
-
Tetrahydrofuran (THF)
-
Acetic acid (AcOH)
Procedure:
-
To a solution of the 2,2'-bis(arylamino)-1,1'-biaryl (1.0 equiv) in a 1:1 mixture of THF and acetic acid, add paraformaldehyde (3.0 equiv).
-
Heat the reaction mixture to 90°C for 2.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography or recrystallization.
Visualizations
Below are diagrams illustrating key workflows and logical relationships in the synthesis and troubleshooting of 1,3-diazepine rings.
References
- 1. Synthesis of 1,3-diazepines and ring contraction to cyanopyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones via tandem Ugi reaction/catalyst-free intramolecular azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tud.qucosa.de [tud.qucosa.de]
Preventing dimer formation in diazepine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dimer Formation
Welcome to the technical support center for diazepine synthesis. This guide, curated by a Senior Application Scientist, is designed to provide in-depth troubleshooting strategies and address common challenges encountered during the synthesis of diazepine-based compounds. Our focus is to equip you with the knowledge and practical protocols to minimize or eliminate the formation of undesired dimeric byproducts, thereby improving your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of diazepine synthesis, and why is it a problem?
A: Dimer formation refers to an intermolecular side reaction where two molecules of a linear precursor react with each other, instead of the intended intramolecular cyclization to form the seven-membered diazepine ring. This results in a larger, 14-membered ring or other dimeric structures. This is a significant issue as it consumes the starting material, reduces the yield of the desired diazepine, and complicates the purification process due to the dimer's similar polarity and properties to the target molecule.
Q2: What are the primary drivers of dimer formation?
A: The competition between the desired intramolecular cyclization and the undesired intermolecular dimerization is governed by reaction kinetics. High concentrations of the linear precursor increase the probability of two molecules encountering each other, thus favoring the bimolecular dimerization pathway. Conversely, conditions that promote the reactive ends of a single molecule to come into proximity will favor the unimolecular cyclization.
Q3: Can the structure of the starting material influence the likelihood of dimerization?
A: Absolutely. The inherent flexibility and conformational preferences of the linear precursor play a crucial role. If the precursor can easily adopt a conformation where its reactive ends are close, intramolecular cyclization is more likely. Conversely, rigid precursors or those with steric hindrance that prevents them from easily folding may be more prone to intermolecular reactions.
Q4: Are there specific reaction conditions that are known to promote dimer formation?
A: Yes, high reactant concentrations are the primary culprit. Additionally, very high temperatures can sometimes favor intermolecular reactions by increasing molecular motion and collision frequency. The choice of solvent and catalyst can also play a role; for instance, a solvent that poorly solvates the precursor might cause it to aggregate, increasing the effective local concentration and promoting dimerization.
Troubleshooting Guide: Minimizing and Eliminating Dimer Formation
This section provides detailed troubleshooting strategies for common issues related to dimer formation during diazepine synthesis.
Issue 1: Significant Dimer Formation Observed by LC-MS or TLC
Underlying Cause: The rate of the intermolecular reaction is competing with or exceeding the rate of the intramolecular cyclization. This is most often due to high effective concentrations of the linear precursor.
Troubleshooting Protocol:
Strategy 1: Employ the High Dilution Principle
The high dilution principle is a cornerstone of macrocyclization chemistry and is highly effective in favoring intramolecular reactions.[1] By maintaining a very low concentration of the precursor at any given time, the probability of two precursor molecules reacting is significantly reduced.
-
Detailed Protocol (Syringe Pump Addition):
-
Set up the main reaction vessel with the bulk of the solvent and any necessary catalysts or reagents that are not part of the linear precursor.
-
Dissolve the linear precursor in a compatible solvent at a moderate concentration.
-
Using a syringe pump, add the solution of the linear precursor to the reaction vessel at a very slow and controlled rate over an extended period (e.g., 8-24 hours).
-
Ensure vigorous stirring in the main reaction vessel to quickly disperse the added precursor.
-
Monitor the reaction progress by periodically analyzing aliquots by TLC or LC-MS.
-
Table 1: Comparison of Standard vs. High Dilution Conditions
| Parameter | Standard Conditions | High Dilution Conditions |
| Concentration | 0.1 - 1.0 M | 0.001 - 0.01 M |
| Addition Method | All reactants added at once | Slow addition via syringe pump |
| Reaction Time | Typically shorter | Typically longer |
| Outcome | Higher risk of dimer formation | Favors intramolecular cyclization |
Strategy 2: Optimize Reaction Temperature
Temperature can influence the relative rates of intra- and intermolecular reactions. While higher temperatures generally increase reaction rates, they don't always favor the desired product.
-
Experimental Approach:
-
Run a series of small-scale reactions at different temperatures (e.g., 0 °C, room temperature, 40 °C, and 60 °C).
-
Keep the concentration and all other parameters constant.
-
Analyze the product distribution for each temperature to identify the optimal condition for minimizing the dimer. In many cyclization reactions, lower temperatures can favor the intramolecular pathway by reducing the kinetic energy of the molecules, allowing for conformational folding required for cyclization.
-
Issue 2: Dimer is the Major Product Even Under Dilute Conditions
Underlying Cause: The intrinsic properties of the precursor, such as rigidity or unfavorable conformational energetics, may strongly disfavor the conformation required for cyclization.
Troubleshooting Protocol:
Strategy 1: Re-evaluate the Solvent System
The solvent can influence the conformation of the precursor. A solvent that promotes a more folded or "cyclization-ready" conformation can significantly enhance the yield of the desired diazepine.
-
Solvent Screening Protocol:
-
Conduct a series of small-scale reactions in a variety of solvents with different polarities and properties (e.g., toluene, THF, acetonitrile, DMF).
-
Maintain high dilution conditions for all reactions.
-
Analyze the product ratios to identify a solvent that favors the monomeric product.
-
Strategy 2: Catalyst and Reagent Modification
The choice of catalyst or condensing agent can influence the transition state of the cyclization and dimerization pathways.
-
Considerations:
-
Catalyst Type: For reactions involving catalysts, such as heteropolyacids or palladium-based catalysts, screening different catalysts can identify one that preferentially catalyzes the intramolecular reaction.[2]
-
Activating Groups: In syntheses involving the formation of an amide bond, for example, the choice of coupling reagent can impact the reaction outcome. Experiment with different coupling agents (e.g., HATU, HOBt/EDC, T3P) to see if the product ratio can be improved.
-
Visualizing the Competing Pathways
The following diagram illustrates the fundamental competition between the desired intramolecular cyclization and the undesired intermolecular dimerization.
Caption: Competing reaction pathways in diazepine synthesis.
Issue 3: Inconsistent Results and Variable Dimer Formation
Underlying Cause: Lack of precise control over reaction parameters, particularly the rate of addition and mixing efficiency.
Troubleshooting Protocol:
Strategy: Implement Automation and Process Control
For reproducible results, especially on a larger scale, manual control of slow addition can be insufficient.
-
Recommendations:
-
Automated Syringe Pumps: Utilize programmable syringe pumps for consistent and accurate addition rates.
-
Mechanical Stirring: Employ overhead mechanical stirring, especially for larger reaction volumes, to ensure efficient mixing and rapid dispersion of the added reagents.
-
Consistent Reaction Setup: Ensure the reaction setup is identical for each run, including glassware, stirrer speed, and temperature control.
-
Workflow for Troubleshooting Dimer Formation
The following diagram outlines a systematic approach to troubleshooting dimer formation.
Caption: A systematic workflow for troubleshooting dimer formation.
By methodically applying these principles and protocols, researchers can effectively navigate the challenges of dimer formation in diazepine synthesis, leading to improved outcomes and more efficient drug development processes.
References
Technical Support Center: Troubleshooting Low Yields in Heterocycle Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the synthesis of heterocyclic compounds, with a focus on addressing and resolving low product yields.
Frequently Asked Questions (FAQs)
Q1: My heterocycle synthesis reaction is resulting in a much lower yield than expected. What are the most common culprits?
A1: Low yields in heterocycle synthesis can be attributed to a number of factors. The most common issues include suboptimal reaction conditions (temperature, time, concentration), poor quality of starting materials or solvents, sensitivity to atmospheric moisture or oxygen, inefficient mixing, and decomposition of the product under the reaction or workup conditions. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.
Q2: How can I determine if my starting materials or reagents are the cause of the low yield?
A2: The purity of your starting materials is crucial for a successful reaction. Impurities can act as catalysts for side reactions or inhibit the desired transformation. It is recommended to use reagents of high purity. If you suspect an issue with your starting materials, consider the following:
-
Purification: Purify your starting materials using appropriate techniques such as recrystallization or distillation.
-
Fresh Reagents: Use freshly opened bottles of reagents and solvents, as they can degrade over time.
-
Proper Storage: Ensure that all reagents, especially those that are air or moisture-sensitive, are stored under the correct conditions.
Q3: My reaction appears to start but then stalls, leaving a significant amount of unreacted starting material. What could be the cause?
A3: A stalled reaction can often be due to catalyst deactivation or the presence of an inhibitor. Catalysts can lose their activity over time due to poisoning by impurities or degradation under the reaction conditions. Consider adding a fresh portion of the catalyst to see if the reaction proceeds. If you suspect an inhibitor is present in your starting materials, purification is recommended.
Q4: I'm observing the formation of multiple side products, which is complicating purification and lowering the yield of my desired heterocycle. How can I minimize these?
A4: The formation of side products is a common challenge in organic synthesis. To address this, carefully monitor your reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and temperature to maximize the formation of the desired product while minimizing side reactions. Adjusting the stoichiometry of the reactants, such as using a slight excess of one reactant, can also sometimes favor the desired reaction pathway.
Q5: I seem to be losing a significant amount of my product during the workup and purification steps. What can I do to improve my isolated yield?
A5: Product loss during workup and purification is a frequent cause of low isolated yields. Here are some tips to minimize these losses:
-
Extraction: Ensure the pH of the aqueous layer is adjusted to a level where your product is least soluble in water. Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product.
-
Chromatography: If your compound is sensitive to silica gel, consider deactivating the silica with a small amount of a basic (like triethylamine) or acidic (like acetic acid) modifier in your eluent. Alternatively, explore other purification techniques like recrystallization or distillation.
-
Handling: Be meticulous during transfers and handling to avoid physical loss of your product.
Troubleshooting Guides
A systematic approach is key to identifying the root cause of low yields. The following workflow provides a logical sequence of steps to diagnose and resolve common issues.
Caption: A logical workflow for troubleshooting low reaction yields.
Key Experiments: Protocols and Data
Here are detailed experimental protocols for three common heterocycle syntheses, along with data illustrating how reaction conditions can be optimized to improve yields.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a widely used method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][2]
-
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the aniline, hexane-2,5-dione, and methanol.[1]
-
Add one drop of concentrated hydrochloric acid to the mixture.[1]
-
Heat the reaction mixture to reflux and maintain for 15 minutes.[1]
-
After cooling the reaction in an ice bath, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[2]
-
Collect the crystals by vacuum filtration and recrystallize from a 9:1 methanol/water mixture to yield the pure product.[1]
-
| Entry | 1,4-Dicarbonyl | Amine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Hexane-2,5-dione | Aniline | Acetic Acid | Ethanol | Reflux | 1 h | 85 |
| 2 | Hexane-2,5-dione | Aniline | p-Toluenesulfonic acid | Toluene | Reflux | 30 min | 92 |
| 3 | Hexane-2,5-dione | Aniline | None | None | 120 | 15 min | 78 |
| 4 | 1-Phenyl-1,4-pentanedione | Benzylamine | Acetic Acid | Methanol | Reflux | 2 h | 88 |
| 5 | 1-Phenyl-1,4-pentanedione | Benzylamine | Sc(OTf)₃ | None | 80 | 10 min | 95 |
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction used to produce dihydropyridines, which can then be oxidized to pyridines.[3]
-
Materials:
-
Benzaldehyde (1.0 mmol)
-
Ethyl acetoacetate (2.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (20 mL)
-
-
Procedure:
-
To a 100 mL round-bottom flask, add the benzaldehyde, ethyl acetoacetate, and ammonium acetate.[3]
-
Add ethanol and equip the flask with a reflux condenser.[3]
-
Heat the mixture to reflux (around 80°C) with vigorous stirring for 4-6 hours, monitoring the reaction by TLC.[3]
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.[3]
-
Dissolve the residue in ethyl acetate and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[3]
-
Purify the crude product by column chromatography on silica gel.[3]
-
| Entry | Aldehyde | β-Ketoester | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | None | Ethanol | Reflux | 12 | 65 |
| 2 | Benzaldehyde | Ethyl acetoacetate | Acetic Acid | Ethanol | Reflux | 6 | 82 |
| 3 | Benzaldehyde | Ethyl acetoacetate | L-Proline | None | 60 | 2 | 91 |
| 4 | 4-Nitrobenzaldehyde | Methyl acetoacetate | None | None | 100 | 0.75 | 85[4] |
| 5 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Fe₃O₄@Phen@Cu | Water | 60 | 0.5 | 95[5] |
Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[6][7]
-
Materials:
-
Phenylhydrazine (1.0 mmol)
-
Acetophenone (1.0 mmol)
-
p-Toluenesulfonic acid (p-TSA) (20 mol%)
-
-
Procedure:
-
In a microwave vial, mix phenylhydrazine, acetophenone, and p-toluenesulfonic acid.[8]
-
Seal the vial and irradiate in a microwave reactor at 600 W for 3 minutes.[8]
-
After cooling, dissolve the reaction mixture in ethyl acetate.
-
Wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
| Entry | Hydrazine | Ketone | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylhydrazine HCl | Acetophenone | Zeolite-HY | Chloroform | 60 | 4 | 43[9] |
| 2 | Phenylhydrazine HCl | Acetophenone | Montmorillonite K10 | Chloroform | 60 | 4 | 70[9] |
| 3 | Phenylhydrazine HCl | Acetophenone | Amberlyst-15 | Chloroform | 60 | 4 | 68[9] |
| 4 | Phenylhydrazine HCl | Acetophenone | Phosphomolybdic acid | Chloroform | 60 | 4 | 86[9] |
| 5 | Phenylhydrazine | Cyclohexanone | p-TSA (microwave) | None | - | 3 min | 91[8] |
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of a synthetic protocol can aid in understanding the sequence of events and potential points of failure.
Caption: General experimental workflow for the Paal-Knorr pyrrole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jsynthchem.com [jsynthchem.com]
- 6. Home [chemicals.thermofisher.kr]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Metabolic Stability in 1,4-Diazepane Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of metabolic stability in 1,4-diazepane compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for 1,4-diazepane derivatives?
A1: While specific pathways depend on the exact substitution pattern, 1,4-diazepane derivatives, being structurally related to benzodiazepines, are anticipated to undergo similar metabolic transformations. The primary metabolic routes involve Phase I and Phase II reactions.[1] Phase I reactions are typically oxidative processes mediated by cytochrome P450 (CYP) enzymes in the liver, leading to N-dealkylation, hydroxylation, and oxidation of the diazepane ring.[1] Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion.[2]
Q2: How does the substitution on the 1,4-diazepane ring affect metabolic stability?
A2: Substitutions on the 1,4-diazepane ring can significantly influence metabolic stability. For instance, the introduction of electron-withdrawing groups can sometimes shield the molecule from oxidative metabolism. Conversely, small alkyl groups on the nitrogen atoms can be susceptible to N-dealkylation. Strategic placement of substituents can block sites of metabolism, a common strategy in medicinal chemistry to enhance metabolic stability. For example, replacing a metabolically liable hydrogen with a fluorine atom can prevent hydroxylation at that position.
Q3: What are the key parameters to assess the metabolic stability of 1,4-diazepane compounds?
A3: The key parameters for assessing metabolic stability are the in vitro half-life (t½) and the intrinsic clearance (Clint).[3] The half-life represents the time it takes for 50% of the compound to be metabolized, while the intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound. These parameters are determined through in vitro assays, such as the microsomal stability assay, and are used to predict the in vivo pharmacokinetic properties of the compound.[3]
Troubleshooting Guides
Issue 1: High variability in in vitro metabolic stability assay results for my 1,4-diazepane compound.
-
Question: I am observing high variability between replicate wells in my microsomal stability assay for a series of 1,4-diazepane analogs. What could be the cause?
-
Answer: High variability in in vitro assays can stem from several factors. Given that many 1,4-diazepane derivatives are basic compounds, they may exhibit non-specific binding to the assay plates or microsomal proteins, leading to inconsistent concentrations. Additionally, poor aqueous solubility can cause the compound to precipitate in the assay buffer, resulting in variable amounts of the compound being accessible to the metabolic enzymes. It is also crucial to ensure proper mixing and consistent pipetting, especially when working with multi-well plates.
Issue 2: My 1,4-diazepane compound appears to be rapidly metabolized in vitro. How can I improve its stability?
-
Question: My lead 1,4-diazepane compound shows a very short half-life in the microsomal stability assay. What strategies can I employ to improve its metabolic stability?
-
Answer: A short in vitro half-life indicates rapid metabolism. To improve stability, consider the following medicinal chemistry strategies:
-
Metabolite Identification: First, identify the major metabolites to pinpoint the metabolically labile "soft spots" on your molecule.
-
Blocking Metabolism: Introduce substituents at or near the sites of metabolism to sterically hinder enzyme access. For example, replacing a hydrogen atom with a fluorine or a methyl group can block hydroxylation.
-
Electronic Effects: Modify the electronic properties of the molecule by introducing electron-withdrawing groups to decrease the electron density at metabolically susceptible positions, making them less prone to oxidation.
-
Bioisosteric Replacement: Replace metabolically unstable moieties with more stable bioisosteres that retain the desired pharmacological activity.
-
Issue 3: I am having difficulty with the bioanalytical quantification of my 1,4-diazepane compound in the assay samples.
-
Question: The LC-MS/MS analysis of my microsomal stability assay samples is showing poor peak shape and inconsistent results for my 1,4-diazepane analog. What could be the issue?
-
Answer: Poor chromatography and inconsistent quantification of basic compounds like many 1,4-diazepanes can be due to their interaction with the stationary phase of the LC column. This can often be addressed by adjusting the mobile phase pH to ensure the analyte is in a consistent ionization state. Additionally, non-specific binding to plasticware during sample preparation can lead to variable recovery. Using low-binding plates and vials can help mitigate this issue. It is also important to optimize the mass spectrometry parameters for your specific compound to ensure sensitive and specific detection.
Data Presentation
Table 1: Representative In Vitro Metabolic Stability of a Hypothetical Series of 1,4-Diazepane Analogs
| Compound ID | R1-Substituent | R2-Substituent | In Vitro Half-life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (Clint, µL/min/mg protein) |
| DZP-001 | H | H | 15 | 46.2 |
| DZP-002 | CH3 | H | 25 | 27.7 |
| DZP-003 | H | F | 45 | 15.4 |
| DZP-004 | CH3 | F | 60 | 11.6 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results will vary.
Experimental Protocols
Protocol: In Vitro Microsomal Stability Assay
This protocol outlines the general procedure for assessing the metabolic stability of 1,4-diazepane compounds using liver microsomes.
1. Materials:
-
Test 1,4-diazepane compound
-
Liver microsomes (human, rat, or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound with known metabolic stability (e.g., verapamil, testosterone)
-
Negative control (incubation without NADPH)
-
Ice-cold stop solution (e.g., acetonitrile with an internal standard)
-
96-well incubation plate and collection plate
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
2. Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Prepare the reaction mixture containing phosphate buffer and liver microsomes in the 96-well incubation plate.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
Pre-warm the incubation plate with the microsome mixture to 37°C for 5-10 minutes.
-
To initiate the reaction, add the test compound and positive control to their respective wells, followed by the addition of the NADPH regenerating system. For the negative control wells, add buffer instead of the NADPH system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each well and add it to a corresponding well in the collection plate containing the ice-cold stop solution. The 0-minute time point is typically taken immediately after the addition of the NADPH system.
-
-
Sample Processing:
-
After the final time point, centrifuge the collection plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
3. Data Analysis:
-
Quantification:
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Calculation:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the rate constant of metabolism (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).
-
Visualizations
References
Technical Support Center: Scalable Synthesis of 2,4-Disubstituted Thiazoles from Diazoketones
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 2,4-disubstituted thiazoles using diazoketones.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, helping you navigate experimental challenges and optimize your reaction outcomes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Diazoketone Formation: Incomplete conversion of the starting material to the diazoketone. 2. Decomposition of Diazoketone: Diazoketones can be thermally unstable or sensitive to strong acids.[1][2] 3. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or catalyst concentration. 4. Side Reactions: Formation of byproducts such as oxazoles or rearrangement products.[3] | 1. Ensure complete conversion by monitoring the reaction using TLC or other analytical methods. Consider using a flow reactor for safer and more efficient diazomethane generation if applicable.[4][5] 2. Handle diazoketones with care, avoiding high temperatures and strong acidic conditions where possible. Use of stable, crystalline diazoketones is recommended.[4][5] 3. Optimize reaction conditions. For the one-pot synthesis with thiourea/thiosemicarbazide, gradual addition of HBr at 0°C followed by heating at 50°C is recommended.[3] For Brønsted acid-catalyzed methods, 10 mol % of TfOH in DCE has been found to be effective.[6] 4. If using a substituted thiosemicarbazide, be aware of potential rearrangements like the Benzidine rearrangement.[3] The choice of catalyst and reaction conditions can influence selectivity between thiazole and oxazole formation.[7][8] |
| Formation of Impurities | 1. Unreacted Starting Materials: Incomplete reaction. 2. Byproduct Formation: As mentioned above, side reactions can lead to various impurities. 3. Difficult Purification: Co-elution of product and impurities during column chromatography. | 1. Increase reaction time or temperature as appropriate, while monitoring for product degradation. 2. Adjust reaction conditions to minimize side reactions. For example, the choice of thioamide versus amide can direct the synthesis towards thiazoles over oxazoles.[7][8] 3. Utilize alternative purification techniques such as recrystallization or preparative HPLC. For some protocols, the product may precipitate from the reaction mixture, simplifying purification.[9] |
| Inconsistent Results/Poor Reproducibility | 1. Variable Quality of Diazoketone: Purity and stability of the diazoketone can affect the reaction outcome. 2. Moisture in Reaction: Water can interfere with the reaction. 3. Atmosphere Control: Reactions may be sensitive to air or oxygen. | 1. Use freshly prepared or properly stored diazoketones. Characterize the diazoketone before use to ensure purity. Some amino acid-derived diazoketones are shelf-stable.[4][5] 2. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of desiccants like MgSO4 or molecular sieves can be beneficial.[10] 3. Conduct reactions under an inert atmosphere to prevent potential side reactions. |
| Safety Concerns | 1. Toxicity and Explosive Nature of Diazomethane: Diazomethane, often used to prepare diazoketones, is highly toxic and explosive.[2] 2. Thermal Instability of Diazoketones: Diazoketones can decompose exothermically.[1] | 1. Whenever possible, use safer alternatives to diazomethane, such as trimethylsilyldiazomethane.[2] Employing a continuous flow reactor for the in-situ generation and consumption of diazomethane is a recommended safety measure.[2][4] 2. Avoid heating diazoketones to high temperatures. It is crucial to understand the thermal stability of the specific diazoketone being used.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using diazoketones over α-haloketones in thiazole synthesis?
A1: The use of diazoketones offers several advantages over the traditional Hantzsch synthesis which employs α-haloketones.[3][11] Diazoketones are often more stable and can be easier to handle than their α-halo counterparts, which can be lachrymatory and unstable.[3] This method also allows for the synthesis of thiazoles for which the corresponding α-haloketones are extremely unstable or prone to rearrangement.[3] Furthermore, the reaction with diazoketones can be performed as a one-pot synthesis, which is more efficient and scalable.[3][12]
Q2: What are the typical reaction conditions for the scalable synthesis of 2,4-disubstituted thiazoles from diazoketones?
A2: A common scalable, one-pot procedure involves the reaction of a diazoketone with a thioamide (like thiourea or thiosemicarbazide) in a solvent such as isopropanol.[3] The reaction is typically initiated by the gradual addition of a concentrated aqueous acid, such as HBr, at a low temperature (e.g., 0°C), followed by heating to around 50°C to drive the reaction to completion.[3] Another effective method utilizes a Brønsted acid catalyst, like trifluoromethanesulfonic acid (TfOH), in a solvent such as 1,2-dichloroethane (DCE).[6][8]
Q3: Can this method be used to synthesize 2-aminothiazoles?
A3: Yes, this method is well-suited for the synthesis of 2-aminothiazoles. By using thiourea as the thioamide component, 2-aminothiazoles can be obtained in high yields.[3] Similarly, substituted thioureas can be used to produce N-substituted 2-aminothiazoles.[3]
Q4: Are there any limitations to the substrate scope?
A4: The method is generally versatile with a broad substrate scope for both the diazoketone and the thioamide components.[3][8] However, certain substrates may present challenges. For instance, using phenyl-substituted thiosemicarbazide can lead to a Benzidine rearrangement as a side reaction.[3] While aromatic thioamides generally give good yields, aliphatic ones have been reported to sometimes result in lower yields in certain protocols.[10]
Q5: How can I ensure the safe handling of diazoketones in my lab?
A5: Safety is paramount when working with diazoketones. It is important to be aware of their potential thermal instability.[1] Avoid high temperatures and strong acids unless specified in the protocol. Whenever preparing diazoketones, consider using safer diazomethane precursors or utilizing a continuous flow reactor to minimize the accumulation of hazardous intermediates.[2][4] Many modern protocols utilize stable, crystalline amino acid-derived diazoketones that are safer to handle and store.[4][5]
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Amino-4-Substituted Thiazoles
This protocol is adapted from a scalable, one-pot synthesis method.[3]
Materials:
-
Diazoketone (1.0 equiv)
-
Thiourea (1.2 equiv)
-
Isopropanol (i-PrOH)
-
Concentrated aqueous Hydrobromic acid (HBr)
Procedure:
-
In a round-bottom flask, dissolve the diazoketone and thiourea in isopropanol.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the concentrated aqueous HBr solution dropwise to the stirred mixture over approximately 2 hours.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 50°C.
-
Maintain the temperature and continue stirring for an additional 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Protocol 2: Brønsted Acid-Catalyzed Synthesis of 2,4-Disubstituted Thiazoles
This protocol is based on a metal-free, Brønsted acid-catalyzed cyclization.[6][8]
Materials:
-
α-Diazoketone (1.0 equiv)
-
Thioamide or Thiourea (1.2 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (10 mol %)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a solution of the α-diazoketone in 1,2-dichloroethane, add the thioamide or thiourea.
-
Add trifluoromethanesulfonic acid (10 mol %) to the mixture.
-
Stir the reaction mixture at the temperature specified in the literature for the particular substrates (optimization may be required).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for the one-pot synthesis of thiazoles.
Caption: Simplified reaction mechanism for thiazole formation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides [organic-chemistry.org]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Diazocarbonyl and Related Compounds in the Synthesis of Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Guide to 1,3-Diazepane-2-thione and 1,3-Thiazepane-2-thione
This guide provides a detailed comparison of the physicochemical properties and synthetic methodologies for 1,3-Diazepane-2-thione and 1,3-Thiazepane-2-thione. The information is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who are interested in the characteristics and preparation of these seven-membered heterocyclic thiones. While experimental data for this compound is available, directly comparable experimental data for 1,3-Thiazepane-2-thione is limited.
Introduction
This compound and 1,3-Thiazepane-2-thione are heterocyclic compounds featuring a seven-membered ring. The diazepane derivative contains two nitrogen atoms at positions 1 and 3, while the thiazepane analogue has a sulfur atom at position 1 and a nitrogen atom at position 3. Both possess a thiocarbonyl (thione) group at the 2-position. These scaffolds are of interest in medicinal chemistry due to the prevalence of diazepine and thiazepine moieties in biologically active molecules. Thiones, in general, are known to exhibit a wide range of biological activities and serve as versatile intermediates in organic synthesis.[1] This guide aims to consolidate the available data on these two specific parent compounds to facilitate further research and development.
Physicochemical Properties
A summary of the key physicochemical properties for both compounds is presented below. It is important to note that most of the data for 1,3-Thiazepane-2-thione is computationally predicted due to a lack of available experimental studies.
| Property | This compound | 1,3-Thiazepane-2-thione |
| Molecular Formula | C₅H₁₀N₂S[2] | C₅H₉NS₂[3] |
| Molecular Weight | 130.21 g/mol [2] | 147.25 g/mol (Computed) |
| IUPAC Name | This compound[2] | 1,3-thiazepane-2-thione[3] |
| CAS Number | 5700-04-9[2] | 104595-71-3 (Example Registry Number, may vary) |
| XLogP3 (Predicted) | -0.3[2] | 1.2 (Computed) |
| Hydrogen Bond Donors | 2[2] | 1 (Computed) |
| Hydrogen Bond Acceptors | 1[2] | 2 (Computed) |
| Topological Polar Surface Area | 56.2 Ų[2] | 53.4 Ų (Computed) |
Spectral Data Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules.
| Spectral Data | This compound (in DMSO-d₆)[4] | 1,3-Thiazepane-2-thione |
| ¹H NMR (δ, ppm) | 7.39 (s, 2H, NH), 3.23 (t, 4H, CH₂), 1.69 (m, 4H, CH₂) | No experimental data available |
| ¹³C NMR (δ, ppm) | 181.8 (C=S), 46.5 (CH₂), 28.1 (CH₂) | No experimental data available |
Experimental Protocols
Detailed experimental procedures are essential for the replication and advancement of chemical synthesis. Below are the established and proposed synthetic routes for these compounds.
Synthesis of this compound
This compound is typically synthesized via a cyclocondensation reaction between 1,4-diaminobutane and a source of a thiocarbonyl group, such as carbon disulfide.
Protocol:
-
Reaction Setup: A solution of 1,4-diaminobutane (1.0 eq) in a suitable solvent such as ethanol or pyridine is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Carbon disulfide (1.1 eq) is added dropwise to the stirred solution at room temperature or under cooling in an ice bath. The reaction is often exothermic.
-
Reaction Conditions: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or heated to reflux to drive the reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude solid is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture), to yield pure this compound as a solid.
Proposed Synthesis of 1,3-Thiazepane-2-thione
Step 1: Synthesis of N-(4-hydroxybutyl)thiourea
-
Reaction Setup: 4-Amino-1-butanol (1.0 eq) is dissolved in a suitable solvent like tetrahydrofuran (THF) or dichloromethane in a round-bottom flask.
-
Formation of Isothiocyanate (in situ or pre-formed): A thiocarbonyl source is introduced. A common method involves reacting an amine with thiophosgene or by reacting it with carbon disulfide in the presence of a base to form a dithiocarbamate, which is then converted to an isothiocyanate. Alternatively, a pre-formed isothiocyanate can be used. For the parent compound, an approach using a reagent like thiocarbonyl diimidazole or by reacting 4-amino-1-butanol with ammonium thiocyanate followed by hydrolysis could be explored.
-
Intermediate Formation: The reaction yields the N-(4-hydroxybutyl)thiourea intermediate. This intermediate may be isolated and purified or used directly in the next step.
Step 2: Cyclization to 1,3-Thiazepane-2-thione
-
Cyclization Conditions: The N-(4-hydroxybutyl)thiourea intermediate is dissolved in a suitable solvent. Cyclization is typically induced under acidic conditions. For instance, treating the intermediate with a strong acid like concentrated hydrochloric acid or sulfuric acid and heating the mixture would facilitate an intramolecular nucleophilic substitution, where the thiol tautomer of the thiourea attacks the protonated hydroxyl group, leading to the elimination of water and ring closure.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized with a base. The product can then be extracted with an organic solvent. The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization to yield 1,3-Thiazepane-2-thione.
Biological Activity
There is a significant body of research on the biological activities of various substituted diazepine, thiazepine, and thione-containing heterocyclic compounds.[6][7] These broader classes of molecules have been investigated for a wide range of therapeutic applications, including as antimicrobial, antiviral, anticancer, and CNS-acting agents. However, at the time of this guide's compilation, specific experimental data on the biological or pharmacological activity of the parent, unsubstituted this compound and 1,3-Thiazepane-2-thione is not available in the public domain. The potential activity of these core scaffolds remains an area for future investigation.
Conclusion
This guide provides a comparative overview of this compound and 1,3-Thiazepane-2-thione. For this compound, experimental physicochemical and spectral data are available, along with a well-established synthetic protocol. In contrast, 1,3-Thiazepane-2-thione is a less-studied compound, with a notable lack of experimental data. A plausible synthetic route has been proposed based on the synthesis of related structures. The absence of biological data for both parent compounds highlights an opportunity for future research to explore the potential therapeutic applications of these fundamental heterocyclic thione scaffolds. Researchers are encouraged to utilize the provided synthetic protocols to access these compounds for further study.
References
- 1. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 2. This compound | C5H10N2S | CID 736589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Thiazepane-2-thione | C5H9NS2 | CID 168204580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, pharmacological and antiviral activity of 1,3-thiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Diazepine and Benzodiazepine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of diazepine and benzodiazepine derivatives, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the nuanced differences between these two important classes of psychoactive compounds.
Introduction: Structural Scaffolds and Therapeutic Relevance
Diazepines and benzodiazepines are heterocyclic compounds characterized by a seven-membered diazepine ring. Benzodiazepines are a specific class of diazepines in which the diazepine ring is fused to a benzene ring. First discovered accidentally by Leo Sternbach in 1955, benzodiazepines like chlordiazepoxide (Librium) and later diazepam (Valium) quickly became some of the most prescribed medications globally for conditions such as anxiety, insomnia, seizures, and muscle spasms. Their widespread use underscores their therapeutic efficacy, primarily attributed to their action on the central nervous system (CNS).
Diazepine derivatives, while structurally related, can exhibit a broader range of pharmacological activities, not all of which are mediated by the classical benzodiazepine pathways. This guide will delve into these differences, presenting a comparative analysis of their mechanisms of action, biological activities, and the experimental data that underpins our current understanding.
Mechanisms of Action: Beyond a Single Target
The biological effects of these compounds are dictated by their interaction with specific molecular targets in the CNS. While benzodiazepines have a well-defined primary mechanism, other diazepine derivatives have been shown to act on different pathways.
Benzodiazepines: Positive Allosteric Modulators of GABA-A Receptors
The hallmark of classical 1,4-benzodiazepines is their role as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[1] The GABA-A receptor is a ligand-gated ion channel that, when activated by GABA, allows chloride ions to flow into the neuron, causing hyperpolarization and inhibiting neuronal firing. Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, and enhance the effect of GABA.[1] This increased inhibitory signaling results in the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of these drugs.
The GABA-A receptor is a pentameric structure composed of different subunits. The specific α subunit (α1, α2, α3, or α5) present in the receptor complex influences the pharmacological profile of a benzodiazepine. It is generally accepted that:
-
α1 subunits are primarily associated with sedative effects.
-
α2 and α3 subunits are linked to anxiolytic and muscle relaxant actions.
-
α5 subunits are involved in cognitive processes like memory.
Caption: Benzodiazepine modulation of the GABA-A receptor signaling pathway.
Diazepine Derivatives: Exploring Alternative Pathways
While many diazepine derivatives share the GABA-A modulatory mechanism, some, particularly 2,3-benzodiazepines, have been shown to act as noncompetitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[2][3] AMPA receptors are glutamate-gated ion channels that mediate fast excitatory neurotransmission. By antagonizing these receptors, certain diazepine derivatives can produce anticonvulsant and neuroprotective effects through a mechanism distinct from GABAergic pathways.[2][3] This highlights the chemical diversity within the broader diazepine class, leading to a wider range of potential therapeutic applications.
Comparative Biological Activities and Supporting Data
The structural and mechanistic differences between diazepine and benzodiazepine derivatives translate into varied biological activities. While there is significant overlap, particularly in CNS-related effects, emerging research has uncovered novel activities for certain derivatives.
Anxiolytic and Anticonvulsant Activity
Benzodiazepines are renowned for their potent anxiolytic and anticonvulsant effects. The following tables present comparative data for various derivatives in preclinical models.
Table 1: Comparative Anticonvulsant Activity of Benzodiazepine Derivatives in Mice
| Compound | Seizure Model | ED₅₀ (mg/kg) | Reference |
| Diazepam | Pentylenetetrazol-induced | 0.10 - 0.24 | [4] |
| Clonazepam | Amygdala-kindled seizures | Lower than Diazepam | [5] |
| Clobazam | Amygdala-kindled seizures | Higher than Diazepam | [5] |
| Flunitrazepam | Sound-induced seizures | More potent than Diazepam | [6] |
| Pinazepam | Sound-induced seizures | Less potent than Diazepam | [6] |
ED₅₀ (Median Effective Dose) is the dose that produces the desired effect in 50% of the population.
Table 2: Comparative Binding Affinities (Ki, nM) of Benzodiazepine Derivatives for GABA-A Receptor Subtypes
| Compound | α1β3γ2 (Ki, nM) | α2β3γ2 (Ki, nM) | α3β3γ2 (Ki, nM) | α5β3γ2 (Ki, nM) | Reference |
| Imidazobenzodiazepine Derivative 1-S | 23.4 ± 2.1 | 10.1 ± 0.9 | 22.5 ± 2.5 | 5.3 ± 0.5 | [7] |
| Imidazobenzodiazepine Derivative 1-R | 35.8 ± 3.2 | 18.9 ± 1.7 | 33.7 ± 3.8 | 7.1 ± 0.6 | [7] |
| Triazolam-like Derivative 2-S | 45.7 ± 4.1 | 12.3 ± 1.1 | 51.2 ± 5.6 | 15.8 ± 1.4 | [7] |
| Diazepam-like Derivative 3-S | 18.9 ± 1.7 | 15.6 ± 1.4 | 20.1 ± 2.2 | 16.9 ± 1.5 | [7] |
Ki (Inhibition Constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity. Data is compiled from multiple sources and should be interpreted with consideration of varying experimental conditions.[1]
Anticancer Activity
Recent research has focused on the potential of diazepine and benzodiazepine derivatives as anticancer agents.[8][9] This activity is thought to be mediated through various mechanisms, including the induction of apoptosis and cell cycle arrest, and is generally independent of the GABA-A receptor.
Table 3: Anticancer Activity (IC₅₀, µM) of Novel Benzodiazepine Derivatives
| Compound | HeLa | Hep2 | RD | Hep3B | Reference |
| Derivative C1 | - | 39.48 ± 0.7 | 15.96 ± 1.99 | - | [10] |
| Derivative C2 | - | 48.82 ± 1.33 | 74.3 ± 2.44 | - | [10] |
| Derivative 2a | - | - | - | Potent activity | [10] |
| Unnamed Derivative | 21.3 ± 1.7 | - | - | - | [10] |
| Unnamed Derivative | 29.3 ± 0.6 | - | - | - | [10] |
IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Cell lines: HeLa (cervical cancer), Hep2 (laryngeal carcinoma), RD (rhabdomyosarcoma), Hep3B (hepatocellular carcinoma).
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of diazepine and benzodiazepine derivatives.
Competitive Radioligand Binding Assay for GABA-A Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound to the benzodiazepine binding site on the GABA-A receptor.
1. Membrane Preparation:
-
Homogenize rat cortical tissue in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances.
-
Resuspend the final pellet in the assay buffer to a known protein concentration.
2. Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a radiolabeled ligand with high affinity for the benzodiazepine site (e.g., [³H]Flunitrazepam), and varying concentrations of the unlabeled test compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled known benzodiazepine like diazepam).
-
Incubate the plate to allow the binding to reach equilibrium.
3. Separation and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Experimental workflow for a competitive radioligand binding assay.
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
1. Apparatus:
-
A plus-shaped maze elevated from the floor, with two open arms and two closed arms.
2. Procedure:
-
Administer the test compound or vehicle to the animals (e.g., mice or rats) at a predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the session using a video camera for later analysis.
3. Parameters Measured:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
4. Interpretation:
-
An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic effect.[11]
MTT Assay for Anticancer Activity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
1. Cell Plating:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with various concentrations of the test diazepine or benzodiazepine derivative.
-
Include control wells with untreated cells and a vehicle control.
-
Incubate the plate for a specified period (e.g., 48-72 hours).
3. MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Absorbance Reading:
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically 570 nm).
5. Data Analysis:
-
Calculate the percentage of cell viability compared to the untreated control.
-
Plot the cell viability against the drug concentration to determine the IC₅₀ value.
Caption: Logical relationship between diazepine and benzodiazepine structures.
Conclusion
The landscape of diazepine and benzodiazepine research is continually evolving. While classical benzodiazepines remain crucial therapeutic agents due to their potent modulation of GABA-A receptors, the exploration of other diazepine derivatives is revealing novel mechanisms and a broader spectrum of biological activities, including AMPA receptor antagonism and anticancer effects. The comparative data and experimental protocols presented in this guide aim to provide a foundational understanding for researchers, facilitating the rational design and development of next-generation diazepine-based therapeutics with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The anticonvulsive activity and toxicity of diazepam in three different formulations. An experimental study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the anticonvulsant effects of 1,4- and 1,5-benzodiazepines in the amygdala-kindled rat and their effects on motor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Recent development in [1,4]benzodiazepines as potent anticancer agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent development in [1,4]-Benzodiazepines as Potent Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Spectroscopic analysis of 1,3-Diazepane-2-thione for structure confirmation.
A comprehensive guide to the spectroscopic analysis of 1,3-Diazepane-2-thione, offering a comparative structural confirmation against related cyclic thioureas. This document is intended for researchers, scientists, and professionals in the field of drug development.
The structural elucidation of heterocyclic compounds is a cornerstone of synthetic chemistry and drug discovery. This guide provides a comparative spectroscopic analysis of this compound, a seven-membered cyclic thiourea, against its smaller ring analogues, Tetrahydropyrimidine-2-thione (six-membered) and Imidazolidine-2-thione (five-membered). By comparing their spectral data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), we can definitively confirm the structure of this compound and highlight the key spectral differences arising from the variation in ring size.
Data Presentation: Comparative Spectroscopic Data
The following tables summarize the key quantitative data from various spectroscopic analyses of this compound and its analogues.
Table 1: Comparative FT-IR Data (cm⁻¹)
| Functional Group | This compound | Tetrahydropyrimidine-2-thione | Imidazolidine-2-thione |
| N-H Stretch | ~3200-3400 | ~3200-3400 | ~3200-3400 |
| C-H Stretch (Aliphatic) | ~2850-2950 | ~2850-2950 | ~2850-2950 |
| C=S Stretch (Thioamide I) | ~1290-1310 | ~1280-1300 | ~1250-1290 |
| C-N Stretch (Thioamide II) | ~1500-1550 | ~1500-1550 | ~1500-1550 |
Note: Specific peak positions can vary based on the sample preparation method (e.g., KBr pellet, ATR).
Table 2: Comparative ¹H-NMR Data (δ, ppm) in DMSO-d₆
| Proton | This compound | Tetrahydropyrimidine-2-thione | Imidazolidine-2-thione |
| -CH₂- (adjacent to N) | ~3.2-3.4 (m, 4H) | ~3.1-3.3 (t, 4H) | ~3.5 (s, 4H) |
| -CH₂- (internal) | ~1.6-1.8 (m, 4H) | ~1.7-1.9 (quintet, 2H) | N/A |
| -NH- | ~7.5-8.0 (br s, 2H) | ~7.8-8.2 (br s, 2H) | ~8.0-8.5 (br s, 2H) |
Table 3: Comparative ¹³C-NMR Data (δ, ppm) in DMSO-d₆
| Carbon | This compound | Tetrahydropyrimidine-2-thione | Imidazolidine-2-thione |
| C=S (Thione) | ~180-185 | ~175-180 | ~183.4[1] |
| -CH₂- (adjacent to N) | ~45-50 | ~40-45 | ~44.1[1] |
| -CH₂- (internal) | ~27-30 | ~20-25 | N/A |
Table 4: Comparative Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment (m/z) |
| This compound | C₅H₁₀N₂S | 130.21 | 130 (M⁺)[2], 74, 56 |
| Tetrahydropyrimidine-2-thione | C₄H₈N₂S | 116.19 | 116 (M⁺)[3] |
| Imidazolidine-2-thione | C₃H₆N₂S | 102.16 | 102 (M⁺) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrument: PerkinElmer Spectrum One FT-IR spectrometer or equivalent.
-
Method: Attenuated Total Reflectance (ATR) or KBr pellet method.
-
Procedure (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.
-
Procedure (KBr Pellet): Approximately 1-2 mg of the sample is ground with 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder, and the spectrum is recorded.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Varian Gemini 200 MHz or Bruker Avance 400/500 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
¹H-NMR: The spectrum is acquired at the appropriate frequency (e.g., 400 MHz), with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C-NMR: The spectrum is acquired using a proton-decoupled pulse sequence at the corresponding frequency (e.g., 100 MHz). Chemical shifts are reported in ppm relative to the solvent signal (DMSO-d₆ at 39.52 ppm).
-
3. Mass Spectrometry (MS)
-
Instrument: A mass spectrometer with an electron ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).
-
Method: Electron Ionization (EI).
-
Procedure: A dilute solution of the sample is injected into the GC, where it is vaporized and separated. The separated components then enter the ion source of the mass spectrometer. In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum shows the molecular ion peak (M⁺) and various fragment ion peaks.[2]
Mandatory Visualization: Workflow for Spectroscopic Analysis
The logical workflow for confirming the structure of this compound using the described spectroscopic methods is illustrated below.
Caption: Workflow for the structural confirmation of this compound.
Conclusion
The combined application of Mass Spectrometry, FT-IR, and NMR spectroscopy provides a robust and definitive method for the structural confirmation of this compound. Mass spectrometry confirms the correct molecular weight (130.21 g/mol ).[2] FT-IR spectroscopy identifies the key functional groups characteristic of a cyclic thiourea. Finally, ¹H and ¹³C NMR spectroscopy reveal the precise carbon-hydrogen framework, including the number and connectivity of the methylene groups in the seven-membered ring. The comparative data presented in this guide clearly distinguishes this compound from its five and six-membered analogues, underscoring the power of a multi-technique spectroscopic approach in chemical analysis.
References
A Comparative Guide to the X-ray Crystallography of 1,3-Diazepine Thione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the X-ray crystallography data for 1,3-diazepine-2-thione derivatives and related heterocyclic thiones. The information presented herein is intended to support research and development in medicinal chemistry and materials science by offering a structured overview of their solid-state structures and the experimental protocols for their synthesis and characterization.
Introduction
1,3-Diazepine thiones are a class of seven-membered heterocyclic compounds containing a thiourea moiety within the ring. This structural motif is of significant interest in medicinal chemistry due to its potential for diverse biological activities. Understanding the three-dimensional structure of these molecules through X-ray crystallography is crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents. This guide compares the crystallographic data of the parent 1,3-diazepane-2-thione with a substituted derivative and a related benzodiazepine dithione to highlight key structural features.
Data Presentation
The following table summarizes the key crystallographic parameters for selected 1,3-diazepine-2-thione derivatives and a comparative compound.
| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| This compound | C₅H₁₀N₂S | Orthorhombic | Pca2₁ | 10.332(2) | 7.828(2) | 8.169(2) | 90 | 660.5(3) | 4 |
| Hexahydro-1,3-bis(2,4,6-trimethylphenyl)-2H-1,3-diazepine-2-thione[1] | C₂₅H₃₄N₂S | Monoclinic | P2₁/n | 10.613(2) | 17.523(4) | 12.658(3) | 97.522(4) | 2333.4(8) | 4 |
| 1,5-Diethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dithione | C₁₃H₁₆N₂S₂ | Monoclinic | C2/c | 19.8896(2) | 8.8743(1) | 15.5361(2) | 104.087(1) | 2659.75(5) | 8 |
Experimental Protocols
Detailed methodologies for the synthesis and crystallographic analysis of the presented compounds are crucial for reproducibility and further research.
Synthesis and Crystallization
1. This compound: The synthesis of this compound typically involves the reaction of 1,4-diaminobutane with carbon disulfide.
-
Procedure: To a solution of 1,4-diaminobutane in an appropriate solvent such as ethanol, carbon disulfide is added dropwise at a low temperature (e.g., 0-5 °C). The reaction mixture is then stirred at room temperature for several hours. The resulting precipitate is filtered, washed, and can be recrystallized from a suitable solvent like ethanol to obtain crystals suitable for X-ray diffraction.
2. Hexahydro-1,3-bis(2,4,6-trimethylphenyl)-2H-1,3-diazepine-2-thione: [1] This derivative is synthesized from a corresponding diazepinium bromide salt.
-
Procedure: The precursor, (SDiazMesH)Br, is reacted with elemental sulfur in the presence of a base like potassium carbonate in refluxing n-propanol. After stirring for several hours, the product is isolated by filtration and dried. Crystals suitable for X-ray diffraction can be obtained through slow evaporation of an ethanolic solution of the compound.[1]
3. 1,5-Diethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dithione: This compound is prepared by the thionation of the corresponding dione.
-
Procedure: 1,5-diethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is reacted with a thionating agent such as phosphorus pentasulfide (P₄S₁₀) in a solvent like acetonitrile. The mixture is refluxed for a few hours. After cooling, the solvent is evaporated, and the residue is purified. Pale-yellow crystals suitable for X-ray analysis can be obtained by recrystallization from a toluene-chloroform mixture.
X-ray Diffraction Analysis
Single-crystal X-ray diffraction data for these compounds are typically collected at low temperatures (e.g., 100 K or 150 K) using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα).
-
General Procedure: A suitable single crystal is mounted on a goniometer. The data collection is performed using a series of ω and φ scans to cover the reciprocal space. The collected diffraction data are then processed, which includes integration of the reflection intensities, scaling, and absorption correction. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
Visualization of Experimental and Logical Workflows
The following diagrams illustrate the general experimental workflow for obtaining X-ray crystallography data and the logical process for comparing the data of 1,3-diazepine thione derivatives with other heterocyclic thiones.
Caption: Experimental workflow from synthesis to crystallographic data analysis.
Caption: Logical structure for comparing crystallographic data.
References
Navigating the Therapeutic Maze: An In Silico Toxicity Comparison of 1,3-Diazepine Derivatives
For researchers, scientists, and drug development professionals, the early assessment of a compound's toxicity is a critical checkpoint in the therapeutic development pipeline. This guide provides a comparative overview of the in silico toxicity prediction of 1,3-diazepine derivatives, a class of heterocyclic compounds with burgeoning interest in medicinal chemistry. Due to the nascent stage of research into the toxicology of 1,3-diazepines, this guide will draw comparisons with the well-studied class of 1,4-diazepines (benzodiazepines) to provide a broader context for predictive modeling.
The therapeutic potential of diazepine derivatives is often shadowed by their potential for adverse effects. Computational, or in silico, toxicology offers a rapid, cost-effective, and ethically sound alternative to traditional animal testing for preliminary safety assessment.[1][2] These methods employ sophisticated algorithms and models to predict the toxicological properties of chemical structures.[3]
Comparative Toxicity Profile: 1,3-Diazepines vs. Benzodiazepines
While extensive in silico toxicity data for a wide range of 1,3-diazepine derivatives is not yet available in the public domain, a study on novel 2-substituted 1,3-diazepines as corrosion inhibitors provides valuable initial insights.[4] In this research, the synthesized compounds were predicted to have no significant toxicity risks, a finding that was subsequently supported by low cytotoxicity in in vitro assays.[4]
For a comparative perspective, we turn to the extensively studied benzodiazepines. Various quantitative structure-activity relationship (QSAR) models and other in silico approaches have been employed to predict the toxicity of these 1,4-diazepine analogues.[5][6] These studies are crucial for understanding the structural fragments that contribute to toxicity.[5][6]
The following table summarizes the types of toxicity endpoints that are commonly evaluated for diazepine derivatives using in silico methods.
| Toxicity Endpoint | In Silico Prediction for 2-substituted 1,3-Diazepines[4] | Common In Silico Predictions for Benzodiazepines[1][6] |
| Mutagenicity | No relevant risks predicted. | Predictions based on structural alerts and statistical models. |
| Carcinogenicity | No relevant risks predicted. | Often predicted to be non-carcinogenic.[7] |
| Irritancy | No relevant risks predicted. | Not a primary focus of most published studies. |
| Reproductive Toxicity | No relevant risks predicted. | A known concern, with some QSAR models developed. |
| LD50 (Acute Toxicity) | Not explicitly reported in the study. | QSAR models have been developed to predict LD50 values. |
Methodologies for In Silico Toxicity Prediction
The prediction of toxicity for diazepine derivatives relies on a variety of computational models and software. The following sections detail the methodologies cited in the literature.
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or, in this case, toxicity.[8] These models are built using a "training set" of compounds with known toxicity data and are then used to predict the toxicity of new, untested compounds.[9] For benzodiazepines, descriptor-based and group-based QSTR (Quantitative Structure-Toxicity Relationship) models have been developed to identify the structural features responsible for toxicity.[5][6]
Expert Rule-Based Systems
These systems use a set of predefined structural alerts, known as "toxicophores," to identify potentially toxic compounds. If a molecule contains a known toxicophore, it is flagged for potential toxicity.
Decision Tree-Based Approaches
Some software tools, like Toxtree, employ a decision tree-based approach to estimate toxic hazards.[4] This method guides the user through a series of questions about the chemical structure to arrive at a prediction.
Commonly Used Software for Toxicity Prediction
-
OSIRIS Property Explorer: This tool predicts various drug-relevant properties, including toxicity risks. It relies on a pre-computed set of structural fragments with known toxic effects from the Registry of Toxic Effects of Chemical Substances (RTECS) database.[4]
-
Toxtree: An open-source application that can estimate toxic hazards by applying a decision tree approach.[4]
-
VEGA (Virtual evaluation of chemical properties and toxicity): This platform integrates multiple QSAR models for predicting various toxicological endpoints.[1][2]
-
T.E.S.T. (Toxicity Estimation Software Tool): A tool that uses various QSAR methodologies to estimate the toxicity of chemicals.[1][2]
Experimental Protocols
The in silico predictions are often validated by in vitro and in vivo experiments.
In Silico Experimental Protocol
-
Structure Input: The 2D or 3D structure of the 1,3-diazepine derivative is provided as input to the software.
-
Model Selection: An appropriate prediction model (e.g., mutagenicity, carcinogenicity) is selected.
-
Prediction Execution: The software analyzes the chemical structure and provides a toxicity prediction based on its underlying algorithm (e.g., QSAR, rule-based).
-
Results Analysis: The output, which may be a qualitative prediction (e.g., "mutagenic" or "non-mutagenic") or a quantitative value (e.g., predicted LD50), is analyzed.
In Vitro Cytotoxicity Assay Protocol (Example)
As described in the study on 2-substituted 1,3-diazepines, the cytotoxicity of the compounds was evaluated against human cell lines.[4]
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, A549, TOV-21G) and a non-cancerous human cell line (e.g., WI-26VA4) are cultured under standard conditions.[4]
-
Compound Treatment: The cells are treated with various concentrations of the 1,3-diazepine derivatives for a specified period.
-
Cell Viability Assay: A cell viability assay (e.g., MTT, XTT) is performed to determine the percentage of viable cells after treatment.
-
IC50 Determination: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated to quantify its cytotoxicity.
Visualizing the Prediction Process
To better understand the workflow of in silico toxicity prediction, the following diagrams have been generated.
Caption: Workflow for in silico toxicity prediction and experimental validation.
Caption: A simplified decision tree for toxicity prediction.
Conclusion
The field of in silico toxicity prediction for 1,3-diazepine derivatives is still in its early stages. However, initial studies and comparisons with structurally related benzodiazepines suggest that computational methods are valuable tools for the early-stage safety assessment of this promising class of compounds. As more experimental data becomes available, the accuracy and predictive power of these in silico models will undoubtedly improve, further aiding in the design of safer and more effective 1,3-diazepine-based therapeutics.
References
- 1. Risk-based in silico mutagenic assessment of benzodiazepine impurities using three QSAR tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchers.kean.edu [researchers.kean.edu]
- 6. figshare.com [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. hungariantoxicologists.hu [hungariantoxicologists.hu]
- 9. Structure-based QSAR Models to Predict Repeat Dose Toxicity Points of Departure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cytotoxicity Assays for Novel 1,3-Diazepine Compounds
For Researchers, Scientists, and Drug Development Professionals
The evaluation of cytotoxic potential is a critical step in the development of novel therapeutic agents. This guide provides a comparative overview of common cytotoxicity assays, with a focus on their application to new 1,3-diazepine compounds. Experimental data from recent studies on 2-substituted 1,3-diazepines are presented alongside detailed protocols for key assays to assist researchers in selecting and implementing appropriate methods for their screening workflows.
Performance Comparison: Cytotoxicity of 1,3-Diazepine Derivatives
A recent study investigated the cytotoxic effects of a series of novel 2-substituted 1,3-diazepine compounds against a panel of human cancer and non-cancerous cell lines. The half-maximal inhibitory concentration (IC50) values were determined to quantify the cytotoxic potency of these compounds. For comparison, doxorubicin, a well-established chemotherapeutic agent, was used as a positive control.[1]
The results, summarized in the table below, indicate that the tested 1,3-diazepine derivatives exhibited low cytotoxicity, with IC50 values greater than 100 μM across all cell lines.[1] In stark contrast, doxorubicin displayed high potency with IC50 values in the low micromolar range.[1]
| Compound/Drug | Cell Line | Cell Type | IC50 (μM) |
| Novel 1,3-Diazepine 10 | MDA-MB-231 | Human Breast Adenocarcinoma | >100 |
| A549 | Human Lung Carcinoma | >100 | |
| TOV-21G | Human Ovarian Adenocarcinoma | >100 | |
| WI-26VA4 | Human Lung Fibroblast (Non-cancerous) | >100 | |
| Novel 1,3-Diazepine 11 | MDA-MB-231 | Human Breast Adenocarcinoma | >100 |
| A549 | Human Lung Carcinoma | >100 | |
| TOV-21G | Human Ovarian Adenocarcinoma | >100 | |
| WI-26VA4 | Human Lung Fibroblast (Non-cancerous) | >100 | |
| Novel 1,3-Diazepine 12 | MDA-MB-231 | Human Breast Adenocarcinoma | >100 |
| A549 | Human Lung Carcinoma | >100 | |
| TOV-21G | Human Ovarian Adenocarcinoma | >100 | |
| WI-26VA4 | Human Lung Fibroblast (Non-cancerous) | >100 | |
| Novel 1,3-Diazepine 14 | MDA-MB-231 | Human Breast Adenocarcinoma | >100 |
| A549 | Human Lung Carcinoma | >100 | |
| TOV-21G | Human Ovarian Adenocarcinoma | >100 | |
| WI-26VA4 | Human Lung Fibroblast (Non-cancerous) | >100 | |
| Doxorubicin (Control) | MDA-MB-231 | Human Breast Adenocarcinoma | Low μM range |
| A549 | Human Lung Carcinoma | Low μM range | |
| TOV-21G | Human Ovarian Adenocarcinoma | Low μM range | |
| WI-26VA4 | Human Lung Fibroblast (Non-cancerous) | Low μM range |
Data sourced from a study on novel 2-substituted 1,3-diazepines as nontoxic corrosion inhibitors.[1]
Experimental Workflow for Cytotoxicity Screening
The general workflow for assessing the cytotoxicity of novel compounds involves several key stages, from initial cell culture to data analysis. This process ensures reproducible and reliable results.
Detailed Experimental Protocols
Herein are detailed methodologies for three widely used cytotoxicity assays: the MTT assay, the LDH assay, and the Annexin V/Propidium Iodide (PI) apoptosis assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[2] Viable cells with active metabolism convert MTT into a purple formazan product.[2]
Materials:
-
Cells of interest
-
Complete culture medium
-
Novel 1,3-diazepine compounds
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[2]
-
Incubation with MTT: Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO2).[2]
-
Solubilization: Add 100 µL of the solubilization solution to each well.[2] Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[2] A reference wavelength of >650 nm should be used for background subtraction.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.
Materials:
-
Cells and culture medium
-
Test compounds
-
LDH assay kit (containing reaction mixture and stop solution)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[3]
-
Supernatant Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 3 minutes.[3]
-
Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[3]
-
Reaction Mixture Addition: Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant.[3]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[3]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[3]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[3]
-
Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Collection: Collect 1-5 x 10^5 cells by centrifugation. For adherent cells, trypsinize and collect the cells, then combine with any floating cells from the supernatant.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer per sample.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension. Gently mix.
-
Incubation: Incubate the mixture for 20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells immediately (within 1 hour) by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Apoptosis Signaling Pathway
Cytotoxic compounds often induce cell death through the activation of apoptotic signaling pathways. The intrinsic, or mitochondrial, pathway is a common mechanism initiated by cellular stress.
References
Comparative study of corrosion inhibition by different heterocyclic compounds.
A deep dive into the comparative efficacy of various heterocyclic compounds as corrosion inhibitors, supported by experimental data and detailed methodologies, for researchers and scientists in materials science and drug development.
Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, have emerged as a cornerstone in the battle against corrosion. Their inherent electronic properties, conferred by heteroatoms such as nitrogen, sulfur, and oxygen, make them highly effective in protecting metallic surfaces from aggressive environments. This guide provides a comparative overview of the corrosion inhibition performance of different classes of heterocyclic compounds, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Mechanism of Action: A Tale of Adsorption and Protection
The primary mechanism by which heterocyclic compounds inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[1][2] This adsorption can occur through two main processes: physisorption, which involves electrostatic interactions between the charged metal surface and the inhibitor molecule, and chemisorption, which entails the formation of coordinate bonds between the lone pair electrons of the heteroatoms and the vacant d-orbitals of the metal.[1] The presence of π-electrons in aromatic heterocyclic rings further enhances this adsorption process.
Caption: General mechanism of corrosion inhibition by heterocyclic compounds.
Comparative Performance of Heterocyclic Inhibitors
The effectiveness of a heterocyclic compound as a corrosion inhibitor is influenced by its molecular structure, the nature and number of heteroatoms, and the presence of substituent groups. The following tables summarize the inhibition efficiencies of various heterocyclic compounds on mild steel in acidic media, based on data from several studies.
Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are among the most widely studied corrosion inhibitors due to the high electron density on the nitrogen atom.
| Inhibitor Class | Specific Compound | Corrosive Medium | Concentration (M) | Inhibition Efficiency (%) | Reference |
| Imidazoles | 2-methyl-1H-imidazole (2MI) | Mild Steel in Acid | Theoretical | (Predicted) | [3] |
| Triazoles | Triazole Derivatives | Mild Steel in 1 M HCl | 10⁻³ | 96.6 | [4] |
| Pyrazoles | N-heterocyclic derivative (BF5) | Mild Steel in 1.0 M HCl | 10⁻³ | 97.4 | |
| Indoles | Indole | Pure Iron in 1 M HCl | - | High | [5] |
Sulfur-Containing Heterocycles
The presence of sulfur, often in addition to nitrogen, can significantly enhance inhibition efficiency due to its larger atomic size and ability to form strong coordinate bonds.
| Inhibitor Class | Specific Compound | Corrosive Medium | Concentration (M) | Inhibition Efficiency (%) | Reference |
| Thiazoles | 2,4,5-trimethyl-thiazole (2TT) | Mild Steel in Acid | Theoretical | (Predicted to be highest) | [3] |
| Thiadiazoles | 1,3,4-thiadiazole derivatives | Mild Steel in Acid | Theoretical | (Predicted) | [6] |
Oxygen-Containing and Mixed Heterocycles
Oxygen-containing heterocycles, while generally less effective than their nitrogen and sulfur counterparts, can still provide significant protection. Their performance is often enhanced when other heteroatoms are present in the ring.
| Inhibitor Class | Specific Compound | Corrosive Medium | Concentration (M) | Inhibition Efficiency (%) | Reference |
| Oxazoles | 2-methyl-oxazole (2MO) | Mild Steel in Acid | Theoretical | (Predicted) | [3] |
| Isatin Derivatives | 1-allyl-5-chloro-indoline-2,3-dione (TZACI) | Mild Steel in 1.0 M HCl | 10⁻³ | 91.8 | [7][8] |
| Isatin Derivatives | 5-chloro-1-(2-(dimethylamino) ethyl) indoline-2,3-dione (TZCDI) | Mild Steel in 1.0 M HCl | 10⁻³ | 96.1 | [7][8] |
| Isatin Derivatives | 5-chloro-1-octylindoline-2,3-dione (TZCOI) | Mild Steel in 1.0 M HCl | 10⁻³ | 97.5 | [7][8] |
Experimental Protocols for Inhibitor Evaluation
The assessment of corrosion inhibitor performance relies on a suite of well-established electrochemical and surface analysis techniques.
Electrochemical Measurements
1. Potentiodynamic Polarization: This technique involves changing the potential of the working electrode (the metal sample) and measuring the resulting current. The data provides information on the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes. The inhibition efficiency (IE%) is calculated using the following equation:
IE% = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] x 100
2. Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-solution interface over a range of frequencies. The data is often represented as Nyquist plots. An increase in the charge-transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of an inhibitor indicate the formation of a protective film.[7][8] The inhibition efficiency can be calculated as:
IE% = [(Rct(inhibited) - Rct(uninhibited)) / Rct(inhibited)] x 100
Weight Loss Measurements
This is a simple and direct method where a pre-weighed metal coupon is immersed in the corrosive solution with and without the inhibitor for a specific duration. The weight loss is then measured, and the corrosion rate and inhibition efficiency are calculated.
Surface Analysis
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the metal before and after exposure to the corrosive environment. In the presence of an effective inhibitor, the surface should show significantly less damage compared to the uninhibited sample.
References
- 1. jme.aspur.rs [jme.aspur.rs]
- 2. researchgate.net [researchgate.net]
- 3. chemrevlett.com [chemrevlett.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Studies on the Corrosion Inhibition of Three Different Organic Heterocyclic Compounds as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid [scielo.org.mx]
- 8. Comparative Studies on the Corrosion Inhibition of Three Different Organic Heterocyclic Compounds as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid | Journal of the Mexican Chemical Society [jmcs.org.mx]
Navigating the Bioactivity of 1,3-Diazepine-Based Compounds: A Comparative Guide to Bioassay Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of bioassay validation for 1,3-diazepine-based compounds. It summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the underlying workflows and signaling pathways.
The 1,3-diazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including enzyme inhibitors and G protein-coupled receptor (GPCR) ligands.[1][2] Validating the biological activity of novel compounds based on this scaffold is a critical step in the drug discovery process. This guide delves into the validation of three key bioassays: cell viability, kinase inhibition, and receptor-ligand binding, providing comparative data and detailed protocols to aid in the rigorous evaluation of 1,3-diazepine derivatives.
Cell Viability Assays: Gauging Cytotoxicity
Cell viability assays are fundamental in determining the cytotoxic effects of new chemical entities. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Comparative Analysis of Cell Viability
The following table presents the half-maximal inhibitory concentration (IC50) values of novel 2-substituted 1,3-diazepine derivatives against a panel of human cancer cell lines, as determined by the MTT assay. For comparison, the IC50 values for Doxorubicin, a standard chemotherapeutic agent, are also included.
| Compound/Drug | MDA-MB-231 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | TOV-21G (Ovarian) IC50 (µM) | WI-26VA4 (Lung Fibroblast) IC50 (µM) |
| 1,3-Diazepine Derivative 10 | >100 | >100 | >100 | >100 |
| 1,3-Diazepine Derivative 11 | >100 | >100 | >100 | >100 |
| 1,3-Diazepine Derivative 12 | >100 | >100 | >100 | >100 |
| 1,3-Diazepine Derivative 14 | >100 | Not Tested | >100 | >100 |
| Doxorubicin | 2.6 ± 0.8 | 0.67 ± 0.4 | 8.3 ± 4.0 | 7.0 ± 2.0 |
Data sourced from a study on novel 1,3-diazepines as nontoxic corrosion inhibitors, which also assessed their in vitro cytotoxicity.[3]
The data indicates that the tested 1,3-diazepine derivatives exhibit low cytotoxicity against these cancer cell lines, with IC50 values exceeding 100 µM, in stark contrast to the potent cytotoxic effects of Doxorubicin.[3]
Experimental Protocol: MTT Assay
This protocol outlines the general steps for performing an MTT cell viability assay.
Materials:
-
1,3-diazepine-based compounds
-
Cancer cell lines (e.g., MDA-MB-231, A549, TOV-21G)
-
Normal cell line (e.g., WI-26VA4)
-
Doxorubicin (as a positive control)
-
MTT solution (0.5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 1,3-diazepine compounds or Doxorubicin. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: After incubation, add 100 µL of MTT solution to each well and incubate for 3 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
MTT Assay Experimental Workflow
Kinase Inhibition Assays: Targeting Dysregulated Signaling
Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, including cancer.[4][5] The 1,3-diazepine scaffold has been utilized in the design of potent kinase inhibitors.
Comparative Analysis of Kinase Inhibition
The table below compares the IC50 values of a 1,3-diazepine derivative against Epidermal Growth Factor Receptor (EGFR) mutants with those of well-established EGFR inhibitors, Gefitinib and Imatinib.
| Compound | Target Kinase | IC50 (nM) |
| 1,3-Diazepine Derivative V | EGFR T790M mutant | 3.36 |
| 1,3-Diazepine Derivative V | EGFR L858R/T790M double mutant | 1.69 |
| Gefitinib | EGFR-mutant (H3255) | 3 |
| Imatinib | BCR-ABL | <1000 |
Data for the 1,3-diazepine derivative is from a 2013 study by Xu et al.[6], Gefitinib data from a study on EGFR-mutant lung adenocarcinoma cell lines[7], and Imatinib data from a study on imatinib-sensitive and resistant cell lines[8].
This comparison highlights the high potency of the 1,3-diazepine derivative against clinically relevant EGFR mutants.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common luminescence-based kinase assay, such as the ADP-Glo™ assay, to determine the IC50 of an inhibitor.[4][5][9]
Materials:
-
Recombinant kinase (e.g., EGFR)
-
Kinase-specific substrate peptide
-
ATP
-
1,3-diazepine-based inhibitor
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the inhibitor dilutions. Add the kinase to each well and pre-incubate.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP. Incubate for 60 minutes at 30°C.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Signal Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.
In Vitro Kinase Inhibition Assay Workflow
Receptor-Ligand Binding Assays: Uncovering GPCR Interactions
GPCRs are a major class of drug targets, and 1,3-diazepine derivatives have been designed as ligands for these receptors.[1][2] Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[10]
Comparative Analysis of GPCR Binding Affinity
The following table compares the inhibition constant (Ki) of a hypothetical 1,3-diazepine derivative with those of common atypical antipsychotics, Olanzapine and Risperidone, at the Serotonin 5-HT2A receptor.
| Compound | Target Receptor | Ki (nM) |
| Hypothetical 1,3-Diazepine | 5-HT2A | Data Not Found |
| Olanzapine | 5-HT2A | 7.3 |
| Risperidone | 5-HT2A | 4.9 |
Ki values for Olanzapine and Risperidone are from a study on the pharmacological fingerprint of antipsychotic drugs at the 5-HT2A receptor.[11][12]
Experimental Protocol: Radioligand Competition Binding Assay
This protocol describes a general method for a radioligand competition binding assay to determine the Ki of a test compound.[10][13][14][15]
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., [³H]-ketanserin for 5-HT2A)
-
Unlabeled 1,3-diazepine test compound
-
Assay buffer
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in assay buffer.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Add scintillation cocktail to the dried filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Simplified GPCR Signaling Pathway
References
- 1. 1,3-Diazepine: A privileged scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Pharmacological fingerprint of antipsychotic drugs at the serotonin 5-HT2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1,3,5-Triazepine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazepine core is a significant heterocyclic scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The efficient synthesis of its derivatives is a key focus for the development of novel therapeutic agents. This guide provides a comparative overview of three prominent synthetic routes to 1,3,5-triazepine derivatives: cyclo-condensation, multi-component reactions, and ring expansion. We present a detailed analysis of their experimental protocols and performance, supported by quantitative data to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
The selection of a synthetic strategy for 1,3,5-triazepine derivatives depends on factors such as the desired substitution pattern, required scale, and tolerance to reaction conditions. The following table summarizes the key quantitative data for representative examples of each of the three discussed synthetic routes.
| Synthetic Route | Target Compound | Starting Materials | Reaction Time | Yield (%) |
| Cyclo-condensation | 3-Methyl-4-phenyl-3H-benzo[f][1][2][3]triazepine-2-thiol | o-Phenylenediamine, Methyl isothiocyanate, Benzaldehyde | Several hours | ~75-85% |
| Multi-Component Reaction | 6-(Methylthio)-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione | Benzaldehyde, Thiourea, Trimethyl orthoformate | 5 hours | 87-95%[1][4] |
| Ring Expansion | 2,4,5,6-Tetrahydro-3H-1,2,4-triazepine-3-thione | 3-Amino-4-hydroxyhexahydropyrimidine-2-thiones | Not specified | Not specified |
Synthetic Strategies Overview
The synthesis of the 1,3,5-triazepine core can be approached from different perspectives, each with its own advantages and limitations. The following diagram illustrates the logical flow of the three compared synthetic strategies.
Caption: Comparative logical workflow of three major synthetic routes to 1,3,5-triazepine derivatives.
Detailed Experimental Protocols
Route A: Cyclo-condensation Synthesis of 3-Methyl-4-phenyl-3H-benzo[f][1][2][3]triazepine-2-thiol
This method involves a two-step process starting from the formation of a thiourea derivative followed by cyclization with an aldehyde.[3]
Step 1: Synthesis of 1-(2-aminophenyl)-3-methylthiourea
In a reaction between o-phenylenediamines and methyl-isothiocyanate, a process of cyclo-condensation, dehydrogenation, and cyclization occurs, resulting in the formation of 1-(2-aminophenyl)-3-methylthiourea.[3]
Step 2: Synthesis of 3-methyl-4-phenyl-3H-benzo[f][1][2][3]triazepine-2-thiol
The 1-(2-aminophenyl)-3-methylthiourea intermediate is then reacted with aromatic aldehydes in acetic acid to yield the final 3-methyl-4-substituted-phenyl-3H-benzo[f][1][2][3]triazepine-2-thiol derivatives.[3]
Route B: Multi-Component Synthesis of 4-Aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones
This catalyst-free, one-pot, three-component reaction provides an efficient and straightforward route to triazine-2,4-dithione derivatives.[1][4]
General Procedure:
To a solution of an appropriate arylaldehyde (1.0 mmol, 1.0 equiv) in 1 mL of DMF, thiourea (2.5 mmol, 2.5 equiv) and an orthoformate (1.0 mmol, 1.0 equiv) are added. The reaction mixture is then heated at 80 °C for 5 hours.[1] After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired product. This method has been shown to be scalable, with a 10 mmol scale synthesis of 6-(methylthio)-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione yielding the product in 87% yield.[1]
Route C: Ring Expansion Synthesis of 2,4,5,6-Tetrahydro-3H-1,2,4-triazepine-3-thiones
This approach involves the base-promoted ring expansion of a pre-existing heterocyclic system, specifically 3-amino-4-hydroxyhexahydropyrimidine-2-thiones.[5]
Step 1: Synthesis of 3-Amino-4-hydroxyhexahydropyrimidine-2-thiones
The starting hydroxypyrimidines are prepared by the reaction of α,β-unsaturated ketones or β-alkoxy ketones with HNCS, followed by treatment of the resulting β-isothiocyanato ketones with hydrazine.[5]
Step 2: Base-Promoted Ring Expansion
The 3-amino-4-hydroxyhexahydropyrimidine-2-thiones undergo a base-promoted ring expansion to yield 2,4,5,6-tetrahydro-3H-1,2,4-triazepine-3-thiones.[5] The reaction is believed to proceed through the formation of intermediate acyclic isomers of the pyrimidines, followed by their slow cyclization into the triazepine ring system.[5]
Conclusion
The synthesis of 1,3,5-triazepine derivatives can be achieved through various strategies, each with its distinct characteristics. Cyclo-condensation offers a traditional and reliable approach, often involving multiple steps. Multi-component reactions provide a highly efficient, one-pot alternative that is well-suited for the rapid generation of diverse derivatives. Ring expansion presents a more novel strategy that can lead to unique substitution patterns not easily accessible through other methods. The choice of the optimal synthetic route will be guided by the specific target molecule, available starting materials, and desired process efficiency. The experimental data and protocols provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
- 1. One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
The Efficacy of β-Lactamase Inhibitors: A Comparative Guide
A comprehensive analysis of established β-lactamase inhibitors, highlighting the current landscape and the underexplored potential of novel scaffolds such as 1,3-diazepines.
Introduction
The escalating threat of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, necessitates the continued development of effective β-lactamase inhibitors (BLIs). These inhibitors are co-administered with β-lactam antibiotics to protect them from enzymatic degradation, thereby restoring their efficacy. While several classes of BLIs have been successfully developed and are in clinical use, the exploration of novel chemical scaffolds remains a critical area of research. This guide provides a comparative overview of the efficacy of established BLIs and addresses the current knowledge gap regarding 1,3-diazepine-based inhibitors.
The Dearth of 1,3-Diazepine-Based β-Lactamase Inhibitors
Despite the 1,3-diazepine scaffold being recognized as a "privileged structure" in medicinal chemistry, appearing in various biologically active compounds, there is a notable absence of published research detailing the synthesis and efficacy of 1,3-diazepine derivatives as specific β-lactamase inhibitors. Comprehensive searches of the scientific literature have not yielded significant data, such as IC50 or Ki values, for this class of compounds against various β-lactamases. While some reviews mention the 1,3-diazepine moiety in the context of enzyme inhibition, they often misclassify existing drugs like avibactam, which is a diazabicyclooctane, not a simple 1,3-diazepine. This indicates that the potential of 1,3-diazepine-based compounds as β-lactamase inhibitors remains a largely unexplored frontier in drug discovery.
Comparative Efficacy of Established β-Lactamase Inhibitors
In contrast to the lack of data for 1,3-diazepines, a wealth of information is available for several established classes of β-lactamase inhibitors. These include the "classic" inhibitors like clavulanic acid, sulbactam, and tazobactam, as well as newer, non-β-lactam inhibitors such as avibactam, relebactam, and vaborbactam. Their efficacy varies across the different Ambler classes of β-lactamases (A, B, C, and D).
Data Presentation
The following tables summarize the inhibitory activity (IC50 values) of key β-lactamase inhibitors against representative enzymes from different classes. IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Table 1: Inhibitory Concentration (IC50) of β-Lactamase Inhibitors against Class A β-Lactamases
| Inhibitor | TEM-1 (µM) | SHV-1 (µM) | KPC-2 (µM) |
| Clavulanic Acid | 0.06 | 0.1 | 16 |
| Sulbactam | 0.5 | 0.8 | >100 |
| Tazobactam | 0.08 | 0.09 | 4 |
| Avibactam | 0.005 | 0.009 | 0.004 |
| Relebactam | 0.01 | 0.025 | 0.009 |
| Vaborbactam | 0.06 | 0.19 | 0.028 |
Table 2: Inhibitory Concentration (IC50) of β-Lactamase Inhibitors against Class C β-Lactamases
| Inhibitor | AmpC (P. aeruginosa) (µM) |
| Clavulanic Acid | >100 |
| Sulbactam | >100 |
| Tazobactam | 79 |
| Avibactam | 0.02 |
| Relebactam | 0.14 |
| Vaborbactam | >100 |
Table 3: Inhibitory Concentration (IC50) of β-Lactamase Inhibitors against Class D β-Lactamases
| Inhibitor | OXA-48 (µM) |
| Clavulanic Acid | >100 |
| Sulbactam | >100 |
| Tazobactam | >100 |
| Avibactam | 1.9 |
| Relebactam | >64 |
| Vaborbactam | >100 |
Note: Data is compiled from various sources and should be considered representative. Actual values may vary depending on experimental conditions.
Experimental Protocols
The determination of the inhibitory efficacy of a compound against a β-lactamase typically involves a standardized in vitro enzyme inhibition assay.
General Protocol for β-Lactamase Inhibition Assay
1. Materials and Reagents:
- Purified β-lactamase enzyme (e.g., TEM-1, KPC-2, AmpC)
- Test inhibitor compound (e.g., 1,3-diazepine derivative)
- Chromogenic β-lactam substrate (e.g., nitrocefin)
- Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
- DMSO (for dissolving inhibitor and substrate)
- 96-well microplates
- Microplate reader
2. Preparation of Solutions:
- Enzyme Solution: A stock solution of the β-lactamase is prepared in the assay buffer to a known concentration.
- Inhibitor Stock Solution: The test inhibitor is dissolved in DMSO to create a high-concentration stock solution. Serial dilutions are then made in DMSO.
- Substrate Solution: Nitrocefin is dissolved in DMSO and then diluted in the assay buffer to a working concentration.
3. Assay Procedure:
- In a 96-well plate, a small volume (e.g., 1-2 µL) of the serially diluted inhibitor solutions is added to the wells.
- The enzyme solution is added to each well and the plate is incubated for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow for inhibitor-enzyme binding.
- The enzymatic reaction is initiated by adding the nitrocefin substrate solution to each well.
- The change in absorbance over time, due to the hydrolysis of nitrocefin, is monitored using a microplate reader at the appropriate wavelength (e.g., 490 nm).
4. Data Analysis:
- The initial reaction velocities are calculated for each inhibitor concentration.
- The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (no inhibitor).
- The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualization of Inhibition Mechanism
The following diagram illustrates the general mechanism of a serine β-lactamase and its inhibition by a β-lactamase inhibitor.
Caption: Mechanism of serine β-lactamase and its inhibition.
Conclusion
The development of novel β-lactamase inhibitors is a cornerstone of our strategy to combat antibiotic resistance. While established inhibitors like clavulanic acid, tazobactam, and the newer diazabicyclooctanes (e.g., avibactam) have demonstrated significant clinical utility, their efficacy is not universal across all β-lactamase classes. The exploration of novel chemical scaffolds is therefore essential. The 1,3-diazepine core, despite its "privileged" status in medicinal chemistry, represents a significant and underexplored area in the search for new β-lactamase inhibitors. Future research efforts should be directed towards the design, synthesis, and in vitro evaluation of 1,3-diazepine derivatives to determine if this scaffold can yield potent and broad-spectrum inhibitors to augment our therapeutic arsenal against multidrug-resistant bacteria.
Safety Operating Guide
Proper Disposal of 1,3-Diazepane-2-thione: A Guide for Laboratory Professionals
This document provides comprehensive guidance on the safe and compliant disposal of 1,3-Diazepane-2-thione, a compound utilized in various research and development applications. Adherence to these procedures is critical to ensure personnel safety, minimize environmental impact, and maintain regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.
Immediate Safety Considerations
This compound is classified with the following hazards:
Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound. All handling of the solid material or its solutions should be conducted in a well-ventilated area or a chemical fume hood.
Waste Identification and Segregation
Proper identification and segregation of waste streams are the foundational steps for safe disposal.
-
Solid Waste: Unused or contaminated this compound, as well as grossly contaminated items (e.g., weigh boats, spatulas), should be collected as solid hazardous waste.
-
Liquid Waste: Solutions containing this compound and contaminated solvents should be collected as liquid hazardous waste.
-
Aqueous Waste: Dilute aqueous solutions may be amenable to chemical treatment prior to disposal.
Never mix this compound waste with incompatible materials. It is crucial to maintain separate, clearly labeled waste containers for different waste streams to prevent unintended reactions.
Disposal Procedures
Two primary disposal routes are recommended for this compound: incineration and chemical neutralization . The preferred method will depend on the volume of waste and the capabilities of your institution's waste management facility.
Incineration (Preferred Method for Bulk Quantities)
High-temperature incineration is an effective method for the complete destruction of this compound, as it is for many sulfur- and nitrogen-containing organic compounds. This process breaks the molecule down into less harmful components.
Operational Parameters for Incineration:
| Parameter | Recommended Value | Rationale |
| Primary Chamber Temperature | 850°C - 1000°C | Ensures complete combustion of non-halogenated organic waste.[2] |
| Secondary Chamber Temperature | 1100°C - 1200°C | Necessary for the breakdown of potentially more resistant compounds and to ensure complete destruction.[2][3] |
| Residence Time | Minimum of 2 seconds | Guarantees that the flue gases are exposed to the high temperature for a sufficient duration to destroy harmful organic molecules.[3][4][5] |
Procedure:
-
Packaging:
-
Collect solid waste in a designated, labeled, and sealable hazardous waste container.
-
Collect liquid waste in a compatible, labeled, and sealed container. Ensure the container is not overfilled (leave at least 10% headspace).
-
-
Labeling:
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream with their approximate concentrations.
-
-
Storage:
-
Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Inform them that the waste contains an organosulfur and organonitrogen compound suitable for incineration.
-
Chemical Neutralization (For Small Quantities of Aqueous Waste)
For small quantities of dilute aqueous solutions of this compound, chemical neutralization via oxidation with sodium hypochlorite (bleach) can be an effective pretreatment method. This process aims to break down the thiourea moiety.
Experimental Protocol: Oxidation of Aqueous this compound Waste
Materials:
-
Aqueous waste containing this compound (concentration < 1% w/v)
-
Standard household bleach (5-6% sodium hypochlorite solution)
-
Stir plate and stir bar
-
pH meter or pH paper
-
Appropriate reaction vessel (e.g., beaker or flask) of a size at least double the volume of the waste to be treated.
-
Personal Protective Equipment (safety goggles, gloves, lab coat)
Procedure:
-
Preparation: Conduct this procedure in a certified chemical fume hood. Place the aqueous waste solution in the reaction vessel with a stir bar and begin gentle stirring.
-
pH Adjustment: Check the pH of the solution. If acidic, adjust to a neutral or slightly basic pH (7-9) with a suitable base (e.g., sodium bicarbonate) before proceeding.
-
Oxidant Addition: For every 1 gram of estimated this compound in the solution, slowly add approximately 100 mL of household bleach. The addition should be done in small portions to control the reaction rate and prevent excessive heat generation.
-
Reaction: Allow the mixture to stir at room temperature for a minimum of 12 hours (overnight is recommended) to ensure the reaction goes to completion.
-
Final pH Check: After the reaction period, check the pH of the treated solution. Neutralize if necessary to meet local wastewater discharge regulations (typically pH 6-9).
-
Disposal of Treated Effluent: Once neutralized, the treated solution can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with your local regulations.
Safety Precautions for Neutralization:
-
The reaction between thiourea derivatives and hypochlorite can be exothermic. Add the bleach slowly and monitor for any temperature increase.
-
Do not acidify the bleach solution, as this will release toxic chlorine gas.
-
Ensure adequate ventilation throughout the process.
Environmental Fate and Aquatic Toxicity
This compound and its parent class of diazepines are of environmental concern. While some diazepines can undergo biodegradation, they are often described as poorly biodegradable in the environment.[6] They can be persistent in aquatic systems, with photodegradation not being a consistently efficient removal pathway.[7] Studies on related benzodiazepines have shown toxicity to aquatic organisms.[8][9] Therefore, direct discharge of untreated this compound into the environment is to be strictly avoided.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Figure 1: Disposal Decision Workflow for this compound
Disclaimer: These procedures are intended as a guide. Always consult your institution's specific safety and waste disposal protocols and adhere to all local, state, and federal regulations.
References
- 1. This compound | C5H10N2S | CID 736589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. toolkit.pops.int [toolkit.pops.int]
- 3. basel.int [basel.int]
- 4. environmentclearance.nic.in [environmentclearance.nic.in]
- 5. zerowasteeurope.eu [zerowasteeurope.eu]
- 6. Dynamics of Soil Microbial Communities During Diazepam and Oxazepam Biodegradation in Soil Flooded by Water From a WWTP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodegradation of psychiatric pharmaceuticals in aquatic environments--kinetics and photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
Personal protective equipment for handling 1,3-Diazepane-2-thione
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 1,3-Diazepane-2-thione in a laboratory setting. The following procedures are based on the known hazards of this compound and general best practices for laboratory safety.
Hazard Summary and Personal Protective Equipment
| Hazard Classification | Description | Recommended Personal Protective Equipment (PPE) & Handling Precautions |
| Acute toxicity, oral (Category 4) [1] | H302: Harmful if swallowed.[1] | PPE: Wear standard laboratory attire, including a fully buttoned lab coat, safety glasses or goggles, and nitrile gloves. Precautions: Do not eat, drink, or smoke in areas where this chemical is handled or stored. Wash hands thoroughly after handling. |
| Skin corrosion/irritation (Category 2) [1] | H315: Causes skin irritation.[1] | PPE: Wear chemical-resistant gloves (nitrile is a minimum recommendation; consider double-gloving). Ensure the lab coat has long sleeves. Precautions: Avoid all direct skin contact. If contact occurs, immediately wash the affected area with soap and water for at least 15 minutes and seek medical attention. |
| Serious eye damage/eye irritation (Category 2A) [1] | H319: Causes serious eye irritation.[1] | PPE: Wear chemical safety goggles. A face shield should be worn when there is a potential for splashing. Precautions: Avoid any contact with eyes. If contact occurs, immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention. |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [1] | H335: May cause respiratory irritation.[1] | PPE: Use in a well-ventilated area, preferably within a certified chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge may be necessary. Precautions: Avoid inhaling dust or fumes. |
Operational Plan for Handling this compound
This step-by-step guide outlines the safe handling of this compound from receipt to disposal.
Pre-Handling and Preparation
-
Review Safety Information: Before beginning any work, review this guide and any other available safety information. Ensure all personnel are aware of the hazards.
-
Gather PPE: Assemble all necessary personal protective equipment as outlined in the table above.
-
Prepare Work Area: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have an emergency eyewash station and safety shower readily accessible.
-
Assemble Materials: Have all necessary equipment and reagents for the experiment readily at hand to minimize movement of the hazardous material.
Handling and Use
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of dust.
-
Dissolving: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Reactions: Conduct all reactions within a chemical fume hood.
-
Avoid Contamination: Use dedicated spatulas and glassware. Do not return unused material to the original container.
Spill and Emergency Procedures
-
Minor Spills: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Wear appropriate PPE. Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent.
-
Major Spills: Evacuate the immediate area and alert colleagues. If the spill is large or in a poorly ventilated area, contact your institution's emergency response team.
-
Personal Exposure:
-
Skin Contact: Immediately wash with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush with water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting.
-
Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
The storage area should be secured and accessible only to authorized personnel.
Disposal
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Use a licensed hazardous waste disposal company.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
